5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3IN/c10-6-1-4-7(14)3-15-8(4)2-5(6)9(11,12)13/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMLBNUXBFHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247474 | |
| Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420537-61-6 | |
| Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of functional groups, such as halogens and trifluoromethyl (CF₃) moieties, can profoundly influence the physicochemical and pharmacological properties of these molecules. The trifluoromethyl group, in particular, is often employed to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth examination of a robust synthetic pathway to 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a highly functionalized building block with significant potential in drug discovery and development. This tri-substituted indole serves as a versatile intermediate, enabling further chemical modifications at three distinct positions, thereby facilitating the exploration of chemical space in the design of novel therapeutic agents.
Retrosynthetic Strategy and Core Logic
A logical retrosynthetic analysis of the target molecule suggests a two-step approach, beginning with the commercially available or synthetically accessible precursor, 5-bromo-6-(trifluoromethyl)-1H-indole. The key transformation is the regioselective iodination at the C3 position of the indole ring. This position is inherently the most nucleophilic and thus most susceptible to electrophilic attack, a fundamental characteristic of indole chemistry.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Key Precursor: 5-bromo-6-(trifluoromethyl)-1H-indole
The synthesis of the target molecule commences with the preparation of the key intermediate, 5-bromo-6-(trifluoromethyl)-1H-indole (CAS 1198475-24-9).[2][3] While several methods for indole synthesis exist, such as the Fischer, Gassman, or Larock syntheses, modern palladium-catalyzed annulation reactions offer a highly efficient and modular approach for constructing such substituted indoles from readily available anilines.[4][5]
A plausible and effective strategy involves a palladium-catalyzed cyclization of a suitably substituted aniline derivative. This method provides excellent control over regioselectivity and tolerates a wide range of functional groups.
Caption: General workflow for palladium-catalyzed indole synthesis.
Key Transformation: Regioselective C3-Iodination
The pivotal step in this synthesis is the electrophilic iodination of the 5-bromo-6-(trifluoromethyl)-1H-indole precursor. The indole nucleus is an electron-rich heterocycle, with the C3 position being the most activated towards electrophilic substitution. This inherent reactivity allows for highly regioselective functionalization.
Causality of Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is often the reagent of choice for the iodination of indoles. It is an easily handled solid and a source of electrophilic iodine (I⁺). Alternative reagents include iodine (I₂) in the presence of a base like NaOH or an oxidizing agent. NIS provides mild reaction conditions and generally leads to high yields of the desired C3-iodinated product.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the indole substrate and the iodinating reagent.
-
Temperature: The reaction is usually conducted at room temperature or with gentle cooling to control the exothermicity and minimize the formation of side products.
Proposed Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the indole ring attacks the electrophilic iodine atom of NIS, forming a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex). Subsequent deprotonation at the C3 position by the succinimide anion regenerates the aromaticity of the indole ring, yielding the final product.
Caption: Mechanism of electrophilic iodination at the C3 position.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-6-(trifluoromethyl)-1H-indole
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-6-(trifluoromethyl)-1H-indole (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1420537-61-6 | [6] |
| Molecular Formula | C₉H₄BrF₃IN | [7] |
| Molecular Weight | 389.94 g/mol | [6][7] |
| Predicted Boiling Point | 387.1 ± 37.0 °C | [7] |
| Predicted Density | 2.245 ± 0.06 g/cm³ | [7] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the C3 proton of the starting material. Signals for the remaining aromatic protons (at C2, C4, and C7) and the N-H proton will be observed with characteristic chemical shifts and coupling constants.
-
¹³C NMR: The spectrum should show nine distinct carbon signals, including the signals for the carbons bearing the bromine, iodine, and trifluoromethyl groups. The C3 carbon signal will be shifted significantly downfield upon iodination.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
Conclusion
This guide outlines a scientifically robust and efficient synthetic route for the preparation of this compound. The strategy relies on the well-established and predictable reactivity of the indole nucleus, specifically the highly regioselective electrophilic substitution at the C3 position. The resulting molecule is a valuable and versatile building block, primed for further derivatization in the synthesis of complex molecules for pharmaceutical and agrochemical research. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers and scientists engaged in the field of heterocyclic chemistry and drug development.
References
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Royal Society of Chemistry. Available at: [Link]
-
1198475-24-9| Chemical Name : 5-Bromo-6-(trifluoromethyl)-1H-indole | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Loyola University Chicago. Available at: [Link]
-
1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- - ChemBK. ChemBK. Available at: [Link]
Sources
- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1198475-24-9|5-Bromo-6-(trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
chemical properties of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a highly functionalized heterocyclic compound engineered for advanced synthetic applications, particularly in medicinal chemistry and drug development. Its structure incorporates three key features for chemical diversification: a reactive iodinated C3 position, a less reactive brominated C5 position, and an electron-withdrawing trifluoromethyl group at C6 for modulating electronic properties and metabolic stability. This guide provides a comprehensive analysis of the molecule's predicted physicochemical properties, spectroscopic signatures, and chemical reactivity. We will delve into the mechanistic rationale behind its site-selective reactivity in cross-coupling reactions, functionalization of the indole nitrogen, and potential for further electrophilic substitution. This document serves as a technical resource for researchers aiming to leverage this versatile building block in the synthesis of complex molecular architectures and novel pharmaceutical agents.
Introduction: A Scaffold for Complex Synthesis
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic and structural properties allow it to interact with a wide range of biological targets. The strategic functionalization of the indole ring is a primary goal for chemists seeking to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.
This compound represents a sophisticated synthetic intermediate designed for precisely this purpose. The molecule is not a simple scaffold but a platform for controlled, sequential chemical modifications.
-
C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a diverse range of substituents at the electronically crucial C3 position.
-
C5-Bromo Group: The carbon-bromine bond is significantly more stable than the C-I bond, enabling it to remain intact while the iodo group is functionalized. It serves as a secondary handle for subsequent cross-coupling reactions under more forcing conditions.
-
C6-Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing moiety that profoundly influences the molecule's reactivity. In drug design, it is frequently used to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.
-
N-H Group: The indole nitrogen provides a third site for diversification through alkylation, arylation, or acylation, further expanding the accessible chemical space.
This guide will explore the chemical properties that arise from this unique combination of functional groups, providing a predictive framework for its application in synthesis.
Predicted Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₉H₄BrF₃IN | - |
| Molecular Weight | 417.94 g/mol | - |
| Appearance | Likely an off-white to yellow solid | Prediction |
| Solubility | Poor in water; Soluble in organic solvents (DMSO, DMF, THF, Dichloromethane) | Prediction |
| XLogP3 | 4.8 | PubChem CID 139040332 |
| pKa (N-H) | ~16-17 | Prediction based on indole |
Predicted Spectroscopic Signatures
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region. The C2-H proton would likely appear as a singlet or a narrow doublet downfield (~7.5-8.0 ppm). The C4-H and C7-H protons would appear as singlets, with their chemical shifts influenced by the adjacent bromo and trifluoromethyl groups. The N-H proton would be a broad singlet, typically far downfield (>8.5 ppm).
-
¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons attached to the halogens (C3 and C5) would have their signals influenced by the heavy atom effect. The CF3 carbon would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A sharp singlet corresponding to the -CF3 group would be the most prominent feature, typically normalized to -60 to -70 ppm relative to a CFCl₃ standard.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). The molecular ion peak (M+) would be observed at m/z ≈ 418.
Core Reactivity and Mechanistic Rationale
The utility of this scaffold is defined by the differential reactivity of its functional groups. This allows for a predictable and stepwise approach to building molecular complexity.
Site-Selective Metal-Catalyzed Cross-Coupling
The primary value of this compound lies in its capacity for sequential cross-coupling reactions. The reactivity of carbon-halogen bonds towards the oxidative addition step in typical catalytic cycles (e.g., Suzuki, Sonogashira, Heck) follows the order C-I > C-Br > C-Cl. This principle is the foundation for its selective functionalization.
Stage 1: Reaction at the C3-Iodo Position Under standard palladium-catalyzed conditions (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.) with a suitable base at mild temperatures (room temperature to ~60 °C), the C-I bond will react exclusively. This allows the introduction of an aryl, heteroaryl, vinyl, or alkynyl group at C3 while leaving the C-Br bond untouched.
Stage 2: Reaction at the C5-Bromo Position Once the C3 position is functionalized, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos).
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Outline:
-
Indole Formation: Start with 4-bromo-3-(trifluoromethyl)aniline. A Bartoli indole synthesis using nitro-arenes and vinyl Grignard reagents could yield the 5-bromo-6-(trifluoromethyl)-1H-indole intermediate.
-
C3-Iodination: The resulting indole is then subjected to electrophilic iodination. Reagents like N-iodosuccinimide (NIS) or iodine with a mild base will selectively install the iodo group at the electron-rich C3 position.
Exemplary Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on standard literature procedures for similar substrates. They have not been optimized for this specific molecule and must be adapted and validated by the end-user. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol: Selective Suzuki Coupling at C3-Iodo Position
-
To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio).
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: N-Alkylation with Sodium Hydride
-
To a flame-dried, two-neck round-bottom flask under Argon, add a solution of the starting indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
This compound is a purpose-built chemical scaffold offering a remarkable degree of control for synthetic chemists. The predictable, orthogonal reactivity of its two distinct halogen atoms provides a clear pathway for sequential, site-selective cross-coupling reactions. This, combined with the potential for N-H functionalization and the beneficial electronic and metabolic properties imparted by the trifluoromethyl group, makes it an exceptionally valuable building block for constructing complex molecules. Its rational design enables the efficient exploration of chemical space, positioning it as a powerful tool in the development of new therapeutics and functional materials.
References
-
Title: Indoles as Privileged Scaffolds in Drug Discovery. Source: Chemical Reviews. URL: [Link]
-
Title: The indole nucleus: an advantaged scaffold for the development of therapeutic agents. Source: Archiv der Pharmazie. URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organohalides with Organoboranes. Source: Chemical Reviews. URL: [Link]
-
Title: The Trifluoromethyl Group: An Omnipresent Fluorine-Containing Moiety in Approved Pharmaceuticals. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: The role of fluorine in drug design and development. Source: Future Medicinal Chemistry. URL: [Link]
An In-Depth Technical Guide to 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS Number: 1420537-61-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the unique substitution pattern of this molecule offers a versatile platform for the synthesis of novel therapeutic agents.[1] This document outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications as a key building block in the development of targeted therapies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for researchers in the field.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural products with diverse biological activities.[1] Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. Strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, possesses a unique combination of substituents that make it a particularly valuable intermediate for drug discovery:
-
The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
-
The Bromo Substituent (-Br): The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.
-
The Iodo Substituent (-I): The iodine atom at the C3 position is also amenable to a wide range of cross-coupling reactions, offering an orthogonal site for functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond, allowing for selective transformations.
This trifecta of functional groups on a privileged indole scaffold presents a powerful tool for the construction of compound libraries and the exploration of structure-activity relationships (SAR) in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1420537-61-6 | [2] |
| Molecular Formula | C₉H₄BrF₃IN | [3] |
| Molecular Weight | 389.94 g/mol | [3] |
| Predicted Density | 2.245 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 387.1 ± 37.0 °C | [3] |
| Appearance | Expected to be a solid | N/A |
Proposed Synthetic Pathway
While a specific, published synthesis for this compound has not been identified in the current literature, a plausible and robust synthetic route can be proposed based on well-established methodologies in indole chemistry. The following multi-step synthesis is designed to be logical, efficient, and adaptable for laboratory execution.
The overall synthetic strategy involves the initial construction of the 5-bromo-6-(trifluoromethyl)-1H-indole core, followed by protection of the indole nitrogen, regioselective iodination at the C3 position, and subsequent deprotection.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of the Indole Core - 5-Bromo-6-(trifluoromethyl)-1H-indole
Two primary and highly effective methods for the construction of the indole ring are the Fischer Indole Synthesis and the Larock Indole Synthesis.
The Fischer indole synthesis is a classic and widely used method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5][6][7]
Workflow for Fischer Indole Synthesis:
Figure 2: Workflow for the Fischer Indole Synthesis of the indole core.
Experimental Protocol (General):
-
Reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline: The commercially available 4-bromo-2-nitro-5-(trifluoromethyl)aniline[8][9][10] is reduced to the corresponding diamine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., HCl or acetic acid) or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[11][12][13][14]
-
Formation of (4-Bromo-5-(trifluoromethyl)phenyl)hydrazine: The resulting 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine is then converted to the corresponding hydrazine. This is typically done via diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt, for which tin(II) chloride is a common reagent.
-
Fischer Indole Cyclization: The prepared (4-bromo-5-(trifluoromethyl)phenyl)hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to induce cyclization and formation of the indole ring.[4][6] If pyruvic acid is used, a subsequent decarboxylation step may be necessary.
Causality of Experimental Choices:
-
The choice of a multi-step route starting from the nitroaniline is dictated by the commercial availability of this precursor.
-
The Fischer indole synthesis is chosen for its robustness and wide applicability to a variety of substituted phenylhydrazines. The acid catalyst facilitates the key[15][15]-sigmatropic rearrangement that is central to the reaction mechanism.[4]
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[16][17][18][19][20] This method offers high regioselectivity and functional group tolerance.
Workflow for Larock Indole Synthesis:
Figure 3: Workflow for the Larock Indole Synthesis of the indole core.
Experimental Protocol (General):
-
Synthesis of 2-Iodo-4-bromo-5-(trifluoromethyl)aniline: This starting material would need to be synthesized, likely from 4-bromo-3-(trifluoromethyl)aniline via ortho-iodination.
-
Palladium-Catalyzed Coupling: The 2-iodo-4-bromo-5-(trifluoromethyl)aniline is reacted with a suitable alkyne (e.g., trimethylsilylacetylene, which would place a hydrogen at the C2 position after desilylation) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃ or Na₂CO₃), and often a phosphine ligand and a chloride salt additive.[18][19]
Causality of Experimental Choices:
-
The Larock synthesis provides a more convergent approach to the indole core, potentially reducing the number of synthetic steps compared to the Fischer method if the starting aniline is readily accessible.
-
The palladium catalyst is essential for the catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination to form the indole ring.[18]
Step 2: N-Protection of the Indole
The indole NH proton is acidic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles. Therefore, protection of the indole nitrogen is a crucial step. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for indoles.[15][21][22]
Experimental Protocol (General):
-
Reaction Setup: To a solution of 5-bromo-6-(trifluoromethyl)-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.
Causality of Experimental Choices:
-
The Boc group is chosen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[21]
-
DMAP is a highly effective catalyst for the acylation of the indole nitrogen with Boc anhydride.
Step 3: C3-Iodination
With the indole nitrogen protected, the C3 position is highly activated for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and efficient reagent for the regioselective iodination of indoles at this position.[23][][25][26][27]
Experimental Protocol (General):
-
Reaction Setup: Dissolve the N-Boc protected indole in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of NIS: Add N-Iodosuccinimide (NIS) to the solution and stir the reaction at room temperature. The reaction is typically rapid.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove succinimide and any unreacted NIS. The crude product is then purified, typically by column chromatography.
Causality of Experimental Choices:
-
N-Iodosuccinimide is a convenient and easy-to-handle source of electrophilic iodine. It offers high regioselectivity for the C3 position of N-protected indoles.[23]
-
The reaction proceeds under mild, neutral conditions, which is compatible with the Boc protecting group and the other functionalities on the indole ring.
Step 4: N-Deprotection
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[28][29][30][31][32]
Experimental Protocol (General):
-
Acidic Cleavage: Dissolve the N-Boc-3-iodoindole in a suitable solvent such as dichloromethane. Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Reaction and Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure, and the final product is isolated and purified.
Causality of Experimental Choices:
-
Strong acids like TFA or HCl readily cleave the tert-butyl ester of the carbamate, releasing isobutylene and carbon dioxide, to afford the free amine.[29] This method is generally clean and high-yielding.
Predicted Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃ or DMSO-d₆):
-
NH Proton: A broad singlet in the region of 8.0-11.0 ppm (this signal will be absent in the N-protected intermediate).
-
Aromatic Protons:
-
A singlet for the H2 proton, likely in the range of 7.0-7.5 ppm.
-
A singlet for the H4 proton.
-
A singlet for the H7 proton.
-
The exact chemical shifts will be influenced by the electronic effects of the bromo, iodo, and trifluoromethyl groups.
-
Predicted ¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Indole Carbons: Characteristic signals for the 8 carbons of the indole ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bearing the bromine and iodine atoms will show characteristic shifts to higher field.
-
CF₃ Carbon: A quartet with a large one-bond C-F coupling constant.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight (389.94). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio).
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of novel drug candidates. The two distinct halogen atoms provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and diverse introduction of various substituents.
Potential Therapeutic Areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. The ability to functionalize both the C3 and C5 positions would allow for the exploration of interactions with different pockets of the ATP-binding site of various kinases.
-
Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including inhibitors of HIV, hepatitis C, and influenza viruses.
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. The trifluoromethyl group can enhance the anticancer activity of a compound.
-
Central Nervous System (CNS) Agents: Indole-based compounds are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.
Synthetic Utility:
The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive C3-I position, followed by a subsequent cross-coupling reaction at the C5-Br position under different catalytic conditions. This enables the synthesis of highly complex and diverse molecular architectures from a single, advanced intermediate.
Figure 4: Synthetic utility of this compound in diversity-oriented synthesis.
Conclusion
This compound is a strategically functionalized building block with significant potential for application in medicinal chemistry and drug discovery. While a detailed experimental protocol for its synthesis is not yet published, a plausible and robust synthetic route can be devised based on established indole synthesis methodologies. The presence of orthogonal halogen handles and a trifluoromethyl group on the privileged indole scaffold provides researchers with a powerful tool for the creation of novel and diverse molecular entities for biological screening. Further investigation into the synthesis and applications of this compound is warranted and is expected to contribute to the advancement of therapeutic agent development.
References
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Larock, R. C. (2003). The Larock Reaction in the Synthesis of Heterocyclic Compounds. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 1-35). Springer.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
-
Larock, R. C. (n.d.). Larock indole synthesis. In Wikipedia. Retrieved from [Link]
-
Fischer, E. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69.
- Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria R., F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Reddy, K. L., & Kumar, N. S. (2005). A mild and efficient method for the deprotection of N-Boc protected amines and aziridines. Tetrahedron Letters, 46(35), 5977-5979.
- Royal Society of Chemistry. (2025).
- ResearchGate. (2025). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 133-141.
- Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules, 27(23), 8564.
- ChemBK. (n.d.). 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-.
- MySkinRecipes. (n.d.). 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.
- ResearchGate. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (n.d.). 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.
- Semantic Scholar. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
- Pharmaffiliates. (n.d.). 1198475-24-9| Chemical Name : 5-Bromo-6-(trifluoromethyl)-1H-indole.
- BOC Sciences. (n.d.). CAS 516-12-1 N-Iodosuccinimide (NIS).
- Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 566-589.
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- ResearchGate. (2021). Reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (4-PDA) A ChCX2, B CX2.
- MDPI. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.
- Iofina. (n.d.). N-Iodosuccinimide | CAS#: 516-12-1 | NIS.
- PubMed. (1981). Reductive metabolism of nitro-p-phenylenediamine by rat liver. Mutation Research/Genetic Toxicology, 91(4), 281-286.
-
Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]
- BLDpharm. (n.d.). 683241-86-3|4-Bromo-2-nitro-5-(trifluoromethyl)aniline.
- ResearchGate. (2022). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst.
- MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954.
- ScienceDirect. (1989). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Journal of Applied Electrochemistry, 19(4), 533-535.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(7), 21-26.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1198475-24-9|5-Bromo-6-(trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 4-Bromo-2-nitro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 9. 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 10. 683241-86-3|4-Bromo-2-nitro-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive metabolism of nitro-p-phenylenediamine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. grokipedia.com [grokipedia.com]
- 17. DSpace [diposit.ub.edu]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 27. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. reddit.com [reddit.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Structural Elucidation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction: The Significance of Substituted Indoles and the Imperative of Unambiguous Structural Verification
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The precise functionalization of the indole ring with various substituents, such as halogens and trifluoromethyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, represents a highly functionalized indole derivative with potential applications in drug discovery.
The introduction of multiple, electronically distinct substituents presents a significant challenge in structural verification. Ambiguities in substituent placement can lead to the misinterpretation of structure-activity relationships (SAR) and costly delays in the drug development pipeline. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a critical component of scientific integrity and a prerequisite for advancing novel chemical entities toward clinical evaluation.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed to definitively establish the structure of this compound. As a self-validating system, the described protocols integrate data from multiple spectroscopic and spectrometric techniques, ensuring a robust and unambiguous structural assignment.
Workflow for the Structural Elucidation of this compound
Caption: A logical workflow for the structure elucidation of this compound.
Part 1: Unraveling the Molecular Formula and Halogen Presence with Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a novel compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature for the presence and number of specific halogen atoms.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be employed. EI is often suitable for relatively small, neutral molecules and can provide valuable fragmentation data.
-
Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Data Interpretation and Insights
The high-resolution mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula. For this compound (C₉H₄BrF₃IN), the expected monoisotopic mass is 389.94 g/mol .
A key feature in the mass spectrum of a compound containing bromine is the presence of a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being roughly 1:1.[1] The presence of both bromine and iodine would lead to a more complex isotopic pattern, which can be simulated and compared with the experimental data to confirm the presence of these halogens.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value (for C₉H₄BrF₃IN) |
| Monoisotopic Mass (M⁺) | 389.9385 | 389.9389 |
| Isotopic Pattern | M⁺, M+2 peaks observed with characteristic ratios for Br and I | Confirms the presence of one bromine and one iodine atom |
The fragmentation pattern in the mass spectrum can also offer structural clues. For indole derivatives, characteristic fragmentation pathways often involve the cleavage of the pyrrole ring.[2][3] The loss of substituents such as Br, I, and CF₃ can also be observed, further corroborating the proposed structure.
Part 2: Assembling the Molecular Scaffold with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR: ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are recorded to establish one-bond and multiple-bond correlations between protons and carbons, respectively.[4][5]
¹H NMR: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, we expect to see signals for the N-H proton and the aromatic protons on the indole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached due to C-F coupling.
¹⁹F NMR: A Definitive Signature for the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing functional groups.[6] The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, and its chemical shift can provide information about its electronic environment. The chemical shift of a CF₃ group on an aromatic ring is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[7]
Table 2: Hypothetical NMR Data for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-H | ~11.5 | br s | - |
| C2-H | ~7.8 | s | ~125 |
| C4-H | ~7.9 | s | ~120 |
| C7-H | ~7.6 | s | ~115 |
| C3 | - | - | ~70 |
| C3a | - | - | ~130 |
| C4 | - | - | ~120 |
| C5 | - | - | ~118 |
| C6 | - | - | ~128 (q, J ≈ 30 Hz) |
| C7 | - | - | ~115 |
| C7a | - | - | ~135 |
| CF₃ | - | - | ~124 (q, J ≈ 270 Hz) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
2D NMR: Connecting the Pieces
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8] It allows for the unambiguous assignment of the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[9] This is crucial for piecing together the molecular fragments and confirming the positions of the substituents on the indole ring. For example, HMBC correlations from the C2-H proton to C3, C3a, and C7a would confirm the connectivity around the pyrrole ring. Correlations from the aromatic protons (C4-H and C7-H) to the substituted carbons (C5 and C6) would definitively place the bromine and trifluoromethyl groups.
Caption: Key HMBC correlations for confirming substituent positions.
Part 3: The Gold Standard: Absolute Structure Confirmation by Single-Crystal X-ray Diffraction
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction is the ultimate arbiter of molecular structure.[10][11] It provides an unambiguous three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles. For chiral molecules, X-ray crystallography can also determine the absolute configuration.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions).[13][14] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent and anti-solvent.[11][15]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined and refined to yield the final crystal structure.
The successful determination of the crystal structure of this compound would provide the definitive and irrefutable proof of its chemical identity.
Conclusion
The structural elucidation of a complex molecule like this compound requires a synergistic and methodologically rigorous approach. By integrating the data from high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and, ultimately, single-crystal X-ray diffraction, a self-validating and unambiguous structural assignment can be achieved. This comprehensive analytical workflow ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies in the field of drug development.
References
-
Supporting Information for a relevant publication detailing NMR data of trifluoromethylated compounds. (2022). [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Wenzel, M., & Schmuck, C. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]
-
Wiley-VCH 2008 - Supporting Information. (2008). [Link]
-
6-[3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL]-1H-INDOLE - Optional[19F NMR]. SpectraBase. [Link]
-
Supporting Information for F-trifluoromethylating agent for the synthesis of SCF2. The Royal Society of Chemistry. [Link]
-
Gerken, J. B., & Gildner, P. G. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. (2007). PMC. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). Human Metabolome Database. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
-
Martineau, E., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. NIH. [Link]
-
Flavoaffinins, Elusive Cellulose-Binding Natural Products from an Anaerobic Bacterium. (2023). American Chemical Society. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2023). Save My Exams. [Link]
-
Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. hmdb.ca [hmdb.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. How To [chem.rochester.edu]
An In-depth Technical Guide to 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and materials science. This document details the molecular properties of the compound, a proposed, scientifically-grounded synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the unique electronic and steric characteristics imparted by its substituents. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and other advanced applications.
Introduction: The Significance of Polyfunctionalized Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of halogen atoms and trifluoromethyl groups, in particular, has become a cornerstone of modern drug design.
The trifluoromethyl (CF3) group is a powerful substituent known to enhance metabolic stability by blocking oxidative metabolism and increase lipophilicity, which can improve cell membrane permeability.[1][2] Bromine and iodine, as halogen substituents, can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding, and also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. The specific substitution pattern of this compound, therefore, presents a unique combination of properties that make it a highly attractive, albeit challenging, synthetic target.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C9H4BrF3IN | ChemBK[2] |
| Molecular Weight | 389.94 g/mol | ChemBK[2] |
| CAS Number | 1420537-61-6 | CymitQuimica[3] |
| Appearance | (Predicted) Solid | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the direct electrophilic iodination of 5-bromo-6-(trifluoromethyl)-1H-indole at the C3 position. The indole nucleus is an electron-rich aromatic system, and the C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The presence of the electron-withdrawing trifluoromethyl group at the C6 position is expected to decrease the overall electron density of the indole ring, making the iodination reaction more challenging than for an unsubstituted indole. However, the C3 position remains the most favorable site for electrophilic substitution.
A [label="5-bromo-6-(trifluoromethyl)-1H-indole"]; B [label="Iodinating Agent (e.g., NIS or I2)"]; C [label="Solvent (e.g., DMF or CH2Cl2)"]; D [label="this compound"];
A -> D [label="Electrophilic Iodination"]; B -> D; C -> D; }
Caption: Proposed synthesis of this compound.Detailed Experimental Protocol
This protocol is a guideline based on general procedures for the C3-iodination of indoles and should be optimized for this specific substrate.
Materials:
-
5-bromo-6-(trifluoromethyl)-1H-indole (Starting Material)
-
N-Iodosuccinimide (NIS) or Iodine (I2) (Iodinating Agent)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2) (Solvent)
-
Sodium thiosulfate (for quenching)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-6-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous DMF or CH2Cl2.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) or a solution of iodine (1.1 eq) in the chosen solvent portion-wise at room temperature. The addition of the iodinating agent to indoles with electron-withdrawing groups is often exothermic and should be done carefully.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary depending on the reactivity of the substrate and may require gentle heating.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Justification of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if organometallic reagents were to be used in subsequent steps.
-
Anhydrous Solvents: Anhydrous solvents are used to prevent the hydrolysis of the iodinating agent and potential side reactions.
-
Choice of Iodinating Agent: Both NIS and I2 are effective for the C3-iodination of indoles.[3][4] NIS is often preferred as it is a milder and more selective reagent, and the succinimide byproduct is generally easy to remove.
-
Quenching with Sodium Thiosulfate: This step is essential to remove excess iodine, which can interfere with the purification and characterization of the product.
Potential Applications and Biological Significance
While there is no specific literature on the biological activity of this compound, its structural features suggest several potential areas of application.
4.1. Medicinal Chemistry:
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding affinity and cell permeability, while the halogen atoms can be used to probe specific interactions within the ATP-binding pocket of kinases.
-
Antiviral and Antimicrobial Agents: Halogenated indoles have shown promise as antiviral and antimicrobial agents.[5] The combination of bromine, iodine, and a trifluoromethyl group could lead to compounds with enhanced activity against a range of pathogens. The trifluoromethyl group may contribute to increased metabolic stability, prolonging the compound's therapeutic effect.[6]
-
Precursor for Complex Molecules: The bromo and iodo substituents on the indole ring serve as versatile handles for further synthetic transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the construction of more complex and diverse molecular architectures for drug discovery programs.
4.2. Materials Science:
-
Organic Electronics: Polycyclic aromatic compounds, including indole derivatives, are of interest in the development of organic semiconductors and light-emitting diodes (OLEDs). The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, potentially leading to materials with interesting electronic and optical characteristics.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.
Conclusion
This compound is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, combining the metabolic stability and lipophilicity conferred by the trifluoromethyl group with the synthetic versatility of the bromo and iodo substituents, makes it an attractive target for further investigation. The proposed synthetic protocol provides a viable route for its preparation, opening the door for the exploration of its biological and material properties. This in-depth technical guide serves as a foundational resource for researchers looking to harness the potential of this and other polyfunctionalized indole derivatives in their scientific endeavors.
References
- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
- O'Connor, S., et al. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 14, 2534–2543. [Link]
- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed, 16388618. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]
- Zhu, J., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 12(3), 1147-1153. [Link]
- ChemBK. (n.d.). 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. Retrieved from [https://www.chembk.com/en/chem/1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-](https://www.chembk.com/en/chem/1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-)
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- ResearchGate. (2025). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]
- Wang, Z., et al. (2020). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 18(34), 6663-6667. [Link]
- ResearchGate. (2022). Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
commercial availability of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1420537-61-6), a highly functionalized indole scaffold for advanced applications in drug discovery and materials science. The document details the compound's chemical identity, current commercial availability, and outlines a scientifically robust, plausible synthetic route for its preparation from known precursors. It is intended for researchers, synthetic chemists, and drug development professionals who require this specialized building block for their research programs. By synthesizing available data with established principles of indole chemistry, this guide serves as a practical resource for procurement and laboratory synthesis.
Chemical Identity and Physicochemical Properties
This compound is a halogenated and trifluoromethylated indole derivative. The strategic placement of bromo, iodo, and trifluoromethyl groups on the indole nucleus provides three distinct points for chemical modification, making it a valuable and versatile intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry.
Molecular Structure
The structure contains an indole core substituted at the 3, 5, and 6 positions. The C3 position holds an iodine atom, the C5 position a bromine atom, and the C6 position a trifluoromethyl group.
Caption: Chemical structure of this compound.
Chemical Identifiers and Properties
The key identifiers and predicted physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1420537-61-6 | [1] |
| Molecular Formula | C₉H₄BrF₃IN | [2] |
| Molecular Weight | 389.94 g/mol | [2] |
| Predicted Boiling Point | 387.1 ± 37.0 °C | [2] |
| Predicted Density | 2.245 ± 0.06 g/cm³ | [2] |
Commercial Availability and Procurement
This compound is not a widely stocked, off-the-shelf chemical. Its availability is limited to specialty chemical suppliers that often synthesize such complex molecules on demand.
Supplier Landscape
Researchers seeking to procure this compound should anticipate that it will likely be classified as a "made-to-order" or "custom synthesis" product. This has direct implications for procurement timelines and costs.
| Supplier | Brand | CAS Number | Notes |
| CymitQuimica | Apollo Scientific | 1420537-61-6 | Listed as a research chemical for laboratory use.[1] |
Procurement Insight: Given its limited listing, researchers should contact suppliers like Apollo Scientific directly to inquire about lead times, available quantities, and purity specifications. It is crucial to request a Certificate of Analysis (CoA) upon purchase to verify the identity and purity of the compound via methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthetic Route
While specific literature detailing the synthesis of this compound is not publicly available, a logical and efficient synthetic route can be devised based on established indole chemistry. The most direct approach involves the regioselective iodination of a commercially available precursor.
Recommended Precursor
The synthesis can logically start from 5-bromo-6-(trifluoromethyl)-1H-indole (CAS: 1198475-24-9), which is available from several chemical suppliers.[3][4] This precursor already contains the necessary bromo and trifluoromethyl groups at the correct positions.
Key Transformation: C3-Iodination
The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. This inherent reactivity can be exploited to selectively introduce an iodine atom.
Reaction: Electrophilic iodination using N-Iodosuccinimide (NIS).
Causality: N-Iodosuccinimide is a mild and effective source of electrophilic iodine (I⁺). It is widely used for the iodination of activated aromatic and heterocyclic rings. The reaction typically proceeds under neutral or mildly acidic conditions at or below room temperature, which helps to prevent side reactions and degradation of the indole core.
Step-by-Step Experimental Protocol (Proposed)
-
Dissolution: Dissolve 1.0 equivalent of 5-bromo-6-(trifluoromethyl)-1H-indole in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (ACN) in a round-bottom flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS), approximately 1.05 to 1.1 equivalents, to the solution portion-wise over 15-20 minutes. The slight excess of NIS ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for the target compound.
Applications in Research and Development
This molecule is not an end-product but a high-value building block. Its utility stems from the orthogonal reactivity of its substituents, which can be selectively addressed in subsequent synthetic steps.
-
Medicinal Chemistry Scaffold: The indole nucleus is a privileged structure found in numerous pharmaceuticals. The bromo and iodo groups serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[5][6]
-
Probe Development: The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. This makes the scaffold attractive for developing targeted probes and potential drug candidates.
-
Materials Science: Poly-substituted indoles can be incorporated into organic electronic materials, where the heavy atoms (Br, I) and the electron-withdrawing CF₃ group can tune the electronic properties of the final material.
The bromination of indole-based compounds, in particular, has been associated with increased biological activity and improved pharmacological profiles in certain contexts.[7]
Handling, Storage, and Safety
-
Hazard Profile (Inferred):
-
Harmful if swallowed or in contact with skin.
-
Causes skin and serious eye irritation.
-
May be toxic if inhaled and may cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
Conclusion
This compound is a specialized chemical intermediate with significant potential for applications in advanced synthesis and drug discovery. While its commercial availability is limited to custom synthesis from select suppliers, it can be reliably prepared in the laboratory via electrophilic iodination of its corresponding C3-unsubstituted precursor. This guide provides the necessary technical information for researchers to either procure or synthesize this versatile building block for their scientific programs.
References
-
PubChem. 5-bromo-3-iodo-1H-indole. [Link]
-
Pharmaffiliates. 5-Bromo-6-(trifluoromethyl)-1H-indole. [Link]
-
ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. [Link]
-
PubChem. 5-Bromo-3-methyl-1H-indole. [Link]
-
Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]
-
ChemBK. 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Bromoindole. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-bromo-6-(trifluoromethyl)-1H-indole CAS#: 1198475-24-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for the preparation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthesis is strategically designed for efficiency and regiochemical control, commencing from commercially available starting materials. This document details the synthesis of the crucial intermediate, 5-bromo-6-(trifluoromethyl)-1H-indole, via the Leimgruber-Batcho indole synthesis, followed by a selective iodination at the C3 position. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary information to replicate and adapt these procedures for their specific research needs.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. The target molecule of this guide, this compound, possesses a unique substitution pattern that makes it a highly valuable building block for further chemical elaboration. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and iodo substituents provide versatile handles for cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Retrosynthetic Strategy
The synthetic approach to this compound is designed in a convergent manner. The final iodination at the C3 position is a logical final step, as the indole nucleus is readily susceptible to electrophilic substitution at this position. The core of the synthesis lies in the construction of the 5-bromo-6-(trifluoromethyl)-1H-indole scaffold. For this, the Leimgruber-Batcho indole synthesis is a superior choice over the more traditional Fischer indole synthesis, especially for indoles unsubstituted at the C2 and C3 positions.[1][2] This method starts from an appropriately substituted o-nitrotoluene derivative.
The overall retrosynthetic pathway is depicted below:
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Starting Materials
A critical precursor for the Leimgruber-Batcho synthesis is an ortho-nitrotoluene derivative. In this case, 4-bromo-2-nitro-5-(trifluoromethyl)toluene is the required starting material. Its synthesis can be achieved from commercially available precursors.
Synthesis of 4-bromo-2-nitro-5-(trifluoromethyl)toluene
While 4-bromo-2-nitrotoluene is commercially available, the specific isomer required for this synthesis, 4-bromo-2-nitro-5-(trifluoromethyl)toluene, may require a multi-step synthesis, for instance, starting from a suitable trifluoromethyl-substituted aniline or toluene. A potential route involves the bromination of 2-nitro-5-(trifluoromethyl)toluene.
Construction of the Indole Core: The Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1][2] The synthesis proceeds in two main steps: the formation of an enamine followed by a reductive cyclization.
Step 1: Enamine Formation
The first step involves the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitro-α-styrylamine (enamine).[2]
Caption: Enamine formation in the Leimgruber-Batcho synthesis.
Step 2: Reductive Cyclization
The enamine intermediate is then subjected to reductive cyclization to afford the desired indole. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C or Raney nickel) or chemical reducing agents like iron in acetic acid.[1][3]
Caption: Reductive cyclization to form the indole core.
Final Step: Regioselective C3-Iodination
The final step in the synthesis is the regioselective iodination of the 5-bromo-6-(trifluoromethyl)-1H-indole at the C3 position. The indole ring is electron-rich, and electrophilic substitution typically occurs preferentially at the C3 position. For electron-deficient indoles, a more reactive iodinating agent may be required. N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose.[4][5]
Caption: Final C3-iodination of the indole core.
Data Summary
The following table summarizes the key transformations and typical yields for the synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | 4-bromo-1-methyl-2-(trifluoromethyl)benzene | 4-bromo-2-nitro-5-(trifluoromethyl)toluene | HNO₃, H₂SO₄ | 70-80 |
| 2 | 4-bromo-2-nitro-5-(trifluoromethyl)toluene | 1-(2-(4-bromo-2-nitro-5-(trifluoromethyl)phenyl)vinyl)pyrrolidine | DMF-DMA, Pyrrolidine, DMF, heat | 85-95 |
| 3 | 1-(2-(4-bromo-2-nitro-5-(trifluoromethyl)phenyl)vinyl)pyrrolidine | 5-bromo-6-(trifluoromethyl)-1H-indole | H₂, Pd/C, Ethyl acetate | 75-85 |
| 4 | 5-bromo-6-(trifluoromethyl)-1H-indole | This compound | N-Iodosuccinimide, Acetonitrile | 80-90 |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol for the Synthesis of 4-bromo-2-nitro-5-(trifluoromethyl)toluene
-
To a stirred solution of 4-bromo-1-methyl-2-(trifluoromethyl)benzene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-bromo-2-nitro-5-(trifluoromethyl)toluene.
Protocol for the Synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole (Leimgruber-Batcho Synthesis)
Step A: Enamine Formation
-
In a round-bottom flask, dissolve 4-bromo-2-nitro-5-(trifluoromethyl)toluene in anhydrous N,N-dimethylformamide (DMF).
-
Add pyrrolidine followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at 100-110 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude enamine solution is typically used directly in the next step without purification.
Step B: Reductive Cyclization
-
To the crude enamine solution from the previous step, add a suitable solvent such as ethyl acetate.
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-6-(trifluoromethyl)-1H-indole.
Protocol for the Synthesis of this compound
-
Dissolve 5-bromo-6-(trifluoromethyl)-1H-indole in anhydrous acetonitrile in a round-bottom flask protected from light.
-
Add N-iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Overall synthetic workflow for this compound.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By employing the Leimgruber-Batcho indole synthesis, the key indole intermediate can be constructed efficiently and with high regioselectivity. The subsequent C3-iodination provides the target molecule in good yield. The provided experimental protocols are robust and can be adapted for the synthesis of related substituted indoles. This guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.
References
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
Leimgruber, W., & Batcho, A. D. (1982). Organic Syntheses, Coll. Vol. 7, p.436 (1990); Vol. 60, p.8 (1982). [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
Bartoli indole synthesis - Wikipedia. [Link]
- CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google P
- CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google P
-
A Convenient Iodination of Indoles and Derivatives - ResearchGate. [Link]
-
Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid - ResearchGate. [Link]
-
Iodination of Deactivated Aromatic Hydrocarbons - ResearchGate. [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]
-
Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC. [Link]
-
A novel approach for the synthesis of 6-substituted-5-fluoroindoles - TSI Journals. [Link]
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination - ResearchGate. [Link]
-
5-Bromo-6-(trifluoromethyl)-1H-indole - Pharmaffiliates. [Link]
-
Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. [Link]
Sources
reactivity profile of the indole core in 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Executive Summary
The this compound core is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern creates a nuanced electronic landscape, governing a rich and selective reactivity profile. This guide provides a detailed analysis of this profile, focusing on the site-specific reactions that enable its use as a versatile synthetic intermediate. We will explore the interplay of the electron-withdrawing trifluoromethyl group and the two distinct halogen atoms, which allows for programmed, orthogonal functionalization. This document serves as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and N-functionalization.
The Electronic Landscape: A Tug-of-War of Effects
The reactivity of the indole core is dictated by the electronic contributions of its substituents. In this compound, these effects are in a delicate balance.
-
Indole Nucleus : The indole itself is an electron-rich aromatic system. The nitrogen lone pair increases electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack.[1]
-
6-Trifluoromethyl (-CF3) Group : As a potent electron-withdrawing group, the CF3 substituent significantly deactivates the entire ring system via a strong negative inductive effect (-I). This deactivation tempers the inherent nucleophilicity of the indole, making electrophilic aromatic substitution more challenging than on an unsubstituted indole.[2] A key consequence is the increased acidity of the N-H proton compared to parent indole (pKa ≈ 17 in DMSO).[3]
-
Halogen Substituents (-Br and -I) : Both bromine at C5 and iodine at C3 act as deactivating groups through induction. However, their most synthetically valuable characteristic is their ability to serve as leaving groups in a wide array of transition-metal-catalyzed cross-coupling reactions.[4][5] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making the C3 position the primary site for oxidative addition to a low-valent palladium catalyst. This difference in reactivity is the cornerstone of selective, stepwise functionalization of this molecule.
This combination of features transforms the indole from a simple nucleophile into a sophisticated building block with multiple, distinct handles for chemical modification.
Site-Specific Reactivity Analysis
The key to unlocking the synthetic potential of this molecule lies in understanding the reactivity at each specific site.
N-H Acidity and N-Functionalization
The electron-withdrawing CF3 group enhances the acidity of the N-H proton, facilitating its removal with common bases like sodium hydride (NaH) or potassium carbonate.[3][6] This deprotonation generates the corresponding indolide anion, a potent nucleophile that can be readily functionalized.
Typical N-Alkylation Protocol:
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or THF), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction back to 0 °C and add 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
This N-functionalization is often a crucial first step to prevent side reactions in subsequent steps or to modulate the molecule's biological or physical properties.
C3-Iodo Position: The Primary Hub for Cross-Coupling
The C3-iodo bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lability of the C-I bond.[4][7] This allows for the selective introduction of a wide variety of substituents at this position while leaving the C5-bromo bond intact.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 3-iodoindole with an organoboron reagent.[8] This reaction is highly reliable and tolerant of a wide range of functional groups.[9]
Detailed Protocol: C3-Arylation via Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (3.0 eq.).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 85-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product via column chromatography.[10]
Other important reactions at this site include Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes).[4][7]
Treatment with strong bases like organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) can induce a metal-halogen exchange at the C3 position. This generates a highly nucleophilic 3-lithioindole species, which can be trapped with various electrophiles (e.g., aldehydes, ketones, CO2) to install different functional groups.[11] Caution is advised as side reactions, including the "halogen dance," can occur.[12]
C5-Bromo Position: Orthogonal Handle for Sequential Functionalization
The C-Br bond is less reactive than the C-I bond in palladium-catalyzed couplings. This differential reactivity allows for a powerful orthogonal synthetic strategy: first, functionalize the C3 position, then target the C5 position in a subsequent step under slightly more forcing conditions or with a different catalyst system.[13][14]
This reaction is a premier method for forming C-N bonds, enabling the synthesis of arylamines.[5] It is particularly useful for introducing amine functionalities, which are prevalent in pharmacologically active molecules.[13][14]
Detailed Protocol: C5-Amination via Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk tube, add the C3-functionalized 5-bromoindole (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos or X-Phos, 0.08 eq.).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine coupling partner (1.2 eq.) and an anhydrous solvent like toluene or dioxane.
-
Heat the reaction to 90-110 °C and stir until the starting material is consumed.
-
After cooling, quench the reaction, extract with an organic solvent, and purify by column chromatography.[15]
C4 and C7 Positions: Reactivity via Directed Metalation
Direct electrophilic aromatic substitution on the benzene portion of the ring is disfavored due to the deactivating effects of the CF3 and bromo groups. However, functionalization, particularly at the C7 position, can be achieved through directed ortho-metalation (DoM).[16] This requires first installing a directing group on the indole nitrogen (e.g., pivaloyl or carbamate). The directing group then chelates to an organolithium base, directing deprotonation to the adjacent C7 position. The resulting C7-lithio species can then be quenched with an electrophile.
The "Halogen Dance" Phenomenon
Under strongly basic conditions, such as those used for metal-halogen exchange or directed metalation, a side reaction known as the "halogen dance" can occur.[17] This involves the base-catalyzed intramolecular migration of a halogen atom from one position to another.[18][19] For this specific indole, it is conceivable that treatment with a hindered base like lithium diisopropylamide (LDA) could induce migration of the bromine or iodine atom, leading to a mixture of constitutional isomers. Careful control of reaction temperature and base selection is crucial to minimize this pathway.[12]
Summary of Reactivity
The following table summarizes the primary modes of reactivity for the this compound core.
| Position | Substituent | Key Reactions | Relative Reactivity | Notes |
| N1 | -H | Deprotonation followed by Alkylation, Acylation, Arylation. | High | Acidity is enhanced by the -CF3 group. N-protection is often required for subsequent steps. |
| C3 | -Iodo | Suzuki, Sonogashira, Heck, Stille, and other Pd-catalyzed cross-couplings. Metal-Halogen exchange. | Very High | The most reactive site for cross-coupling due to the labile C-I bond. |
| C5 | -Bromo | Buchwald-Hartwig amination, Suzuki coupling. | Moderate | Less reactive than C3-Iodo, allowing for orthogonal, stepwise functionalization. |
| C6 | -CF3 | Generally unreactive, but strongly influences the reactivity of the entire ring system. | Very Low | A powerful electron-withdrawing group that deactivates the ring and increases N-H acidity. |
| C7 | -H | Directed ortho-metalation (DoM) after N-protection. | Low | Requires a directing group on the nitrogen to achieve selectivity. |
| C2, C4 | -H | Generally low reactivity due to electronic deactivation. Potential sites for metalation under specific conditions. | Very Low | Functionalization at these sites is challenging and typically requires multi-step sequences. |
Conclusion
The this compound core is a testament to the power of substituent effects in directing chemical reactivity. The strong electron-withdrawing nature of the trifluoromethyl group modulates the electronic character of the indole, while the differential reactivity of the C-I and C-Br bonds provides a blueprint for selective and orthogonal functionalization. By leveraging a well-established toolkit of modern synthetic reactions, particularly palladium-catalyzed cross-couplings, researchers can utilize this scaffold as a versatile platform for the synthesis of complex, highly substituted indoles for applications in drug discovery and materials science. A thorough understanding of the principles outlined in this guide is essential for the rational design of synthetic routes involving this valuable chemical entity.
References
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018).
- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021).
- Larock, R. C., & Huang, Q. (2002).
- Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. (n.d.).
- The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (n.d.).
- Indole acidity. (n.d.). Química Organica.org.
- Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (n.d.).
- Kim, J. Y., & Kim, J. N. (2018). Synthesis of Thieno[3,2-b]indoles via Halogen Dance and Ligand-Controlled One-Pot Sequential Coupling Reaction. Organic Letters.
- Wikipedia. (n.d.).
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES.
- Chemistry LibreTexts. (2023).
- Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (n.d.). Taylor & Francis Online.
- Metalation of Indole. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. (n.d.).
- Electrophilic Aromatic Substitution of a BN Indole. (n.d.).
- This compound. (n.d.). CymitQuimica.
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives.
- Advanced Organolithium Chemistry. (2014).
- Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.).
- Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodo-Thiophenes. (n.d.).
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016).
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (n.d.). Organic Chemistry Portal.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.).
- Method for preparing 5-bromoindole. (n.d.).
- Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. (2019). Elektronische Hochschulschriften der LMU München.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences.
- Wikipedia. (n.d.). Suzuki reaction.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (n.d.).
- Electrophilic substitution at the indole. (n.d.). Química Organica.org.
- Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. (n.d.). Journal of the American Chemical Society.
Sources
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. indole acidity [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Regioselective Cross-Coupling of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction: A Privileged Scaffold for Sequential Functionalization
The 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole scaffold is a highly valuable and versatile building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its utility stems from three key structural features: the indole core, a ubiquitous pharmacophore in biologically active molecules; the electron-withdrawing trifluoromethyl group, which modulates physicochemical properties such as metabolic stability and lipophilicity; and, most critically, the presence of two distinct halogen atoms at the C3 and C5 positions.
The significant difference in bond dissociation energy between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this molecule's synthetic utility. The C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[1][2] This inherent reactivity difference allows for highly regioselective functionalization, enabling chemists to perform a cross-coupling reaction selectively at the C3-iodo position while leaving the C5-bromo position intact for subsequent transformations.[3][4] This guide provides detailed protocols and expert insights for leveraging this reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Caption: Structure and reactive sites of the title compound.
The Catalytic Cycle: A Foundation for Selectivity
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions. The regioselectivity for this compound is established in the first step.
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halogen bond. This step is almost always faster for aryl iodides than for aryl bromides.[2] This differential rate is the basis for achieving C3 selectivity.
-
Transmetalation (or equivalent): The organometallic coupling partner (e.g., organoboron in Suzuki, copper acetylide in Sonogashira) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the indole C3 position and various aryl or vinyl boronic acids or esters.[6]
Expert Insights & Causality
-
Catalyst Choice: Pd(dppf)Cl₂ is an excellent choice as it is an air-stable precatalyst that forms the active Pd(0) species in situ. The dppf ligand is sufficiently electron-rich and bulky to promote efficient oxidative addition and reductive elimination.[6]
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is crucial. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.
-
N-H Protection: While not always necessary, protection of the indole N-H (e.g., with a Boc or SEM group) can sometimes improve yields by preventing side reactions or catalyst inhibition, though many modern catalyst systems tolerate the free N-H.
Protocol: Selective C3-Arylation via Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the indole) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-90 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, air-stable precatalysts.[6] |
| Ligand | (Internal to precatalyst) | dppf provides good stability and activity. |
| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid for transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O | Biphasic system aids solubility of reagents. |
| Temperature | 80 - 100 °C | Provides thermal energy for catalytic turnover. |
| Typical Yield | 70 - 95% | Dependent on coupling partner. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples the C3-iodo position with a terminal alkyne, providing a powerful route to functionalized alkynyl-indoles.[1][8]
Expert Insights & Causality
-
Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI). The copper facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[1][8]
-
Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Side Reactions: The primary side reaction is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions and at the lowest effective temperature.[9]
-
Copper-Free Protocols: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These typically require a stronger base and a more electron-rich, bulky phosphine ligand on the palladium to facilitate direct palladation of the alkyne.[9][10]
Protocol: Selective C3-Alkynylation via Sonogashira Coupling
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add copper(I) iodide (CuI, 0.1 equiv). Then, add a degassed solution of the terminal alkyne (1.5 equiv) in a suitable solvent like THF or DMF (0.2 M).
-
Base Addition: Add degassed triethylamine (TEA, 4.0 equiv).
-
Reaction: Stir the mixture at room temperature for 8-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, effective catalysts.[8] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide for transmetalation.[1] |
| Base | Triethylamine (TEA), DIPEA | Acts as base and often as co-solvent.[9] |
| Solvent | THF, DMF | Good solubility for substrates and reagents. |
| Temperature | 25 - 50 °C | Mild conditions minimize side reactions. |
| Typical Yield | 65 - 90% | Sensitive to alkyne purity and steric hindrance. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the indole C3 position and a primary or secondary amine.[5] This reaction is critical for accessing compounds with aniline-like substructures.
Expert Insights & Causality
-
Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the rate-limiting C-N reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination.[11]
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5][12]
-
Substrate Sensitivity: The indole core can be sensitive to the strongly basic conditions. Careful optimization of the base, solvent, and temperature is often required to avoid decomposition of the starting material or product.
-
Precatalysts: Using modern, well-defined palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results and lower catalyst loadings, as they efficiently generate the active monoligated Pd(0) species.
Protocol: Selective C3-Amination via Buchwald-Hartwig Coupling
-
Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a precatalyst) to an oven-dried vial or tube.
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent & Sealing: Remove the vial from the glovebox, add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1 M), and seal the vessel tightly.
-
Reaction: Heat the reaction mixture with vigorous stirring at 90-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite®. Separate the organic layer.
-
Extraction & Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ or G3 Precatalysts | Provides the Pd(0) source.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky ligands essential for C-N elimination.[11] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong base needed to deprotonate the amine.[12] |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic solvents required for strong bases. |
| Temperature | 90 - 110 °C | Higher temps often needed to drive elimination. |
| Typical Yield | 60 - 85% | Highly dependent on amine and ligand choice. |
Sequential Cross-Coupling: A Strategy for Diversity
The true power of this compound lies in its capacity for sequential functionalization. After selectively modifying the C3 position, the less reactive C5-bromo site becomes the target for a second, distinct cross-coupling reaction.
-
Strategy: Typically, the second coupling at the C5-bromo position requires more forcing conditions—such as a higher temperature, a more active catalyst system (e.g., a different ligand), or a longer reaction time—to achieve efficient oxidative addition at the stronger C-Br bond.[4] This two-step, regioselective approach allows for the rapid and controlled synthesis of complex, di-substituted indole derivatives from a single starting material.
Caption: Workflow for sequential cross-coupling reactions.
References
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. National Center for Biotechnology Information.
-
Sonogashira coupling. Wikipedia.
-
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH.
-
This compound. CymitQuimica.
-
Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. ResearchGate.
-
Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates. Benchchem.
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. NIH.
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.
-
1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. ChemBK.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction: Strategic Functionalization of a Privileged Heterocycle
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The targeted derivatization of this "privileged structure" is a critical strategy in the development of novel therapeutic agents. The compound 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole presents a unique opportunity for medicinal chemists. Its dihalogenated nature, coupled with an electron-withdrawing trifluoromethyl group, makes it an ideal substrate for sequential and site-selective functionalization. This application note provides a comprehensive guide to performing a chemoselective Suzuki-Miyaura cross-coupling reaction on this substrate, targeting the more labile carbon-iodine bond at the C-3 position while preserving the carbon-bromine bond at the C-5 position for subsequent transformations. This selective approach enables the generation of diverse and complex molecular architectures, a significant advantage in the exploration of structure-activity relationships (SAR).[2]
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of this protocol hinges on the differential reactivity of the carbon-halogen bonds in the palladium-catalyzed Suzuki-Miyaura coupling. The generally accepted order of reactivity for organohalides in the oxidative addition step of the catalytic cycle is I > Br > Cl.[3] This disparity is attributed to the weaker C-I bond energy compared to the C-Br bond, facilitating its preferential cleavage and insertion of the palladium(0) catalyst.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the C-I bond at the C-3 position of the indole.
-
Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C-6 position is expected to enhance the electrophilicity of the indole core, further promoting the initial oxidative addition step.[5] By carefully controlling the reaction conditions, particularly temperature and reaction time, the Suzuki-Miyaura coupling can be directed exclusively to the C-3 position.
Experimental Workflow for Selective C-3 Arylation
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C-3 position of this compound. Optimization may be required for specific boronic acid coupling partners.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for reaction monitoring)
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the indole substrate).
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by subjecting the flask to three cycles of vacuum followed by backfilling with inert gas. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to 80-90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 2-6 hours.[6] Over-running the reaction may lead to a decrease in selectivity and potential reaction at the C-5 bromine position.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-aryl-6-(trifluoromethyl)-1H-indole product.
-
Data Presentation: Recommended Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following table summarizes recommended starting conditions based on protocols for structurally related compounds.[2][6]
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Pre-catalyst | Pd(dppf)Cl₂ | Highly effective for cross-coupling of bromoindazoles, providing high yields in short reaction times.[6] The dppf ligand is robust and promotes efficient catalytic turnover. |
| Ligand | dppf (as part of the pre-catalyst) | The ferrocene backbone and bulky phosphine groups create an electron-rich, sterically demanding environment around the palladium center, facilitating both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step. K₂CO₃ is a common, effective base. Cs₂CO₃ is more soluble and can sometimes lead to faster reactions, especially with less reactive boronic acids.[2] |
| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1) | A versatile solvent system that solubilizes both organic and inorganic reagents. The presence of water is often crucial for the transmetalation step.[1] |
| Temperature | 80 - 90 °C | Provides sufficient thermal energy to drive the reaction efficiently without promoting significant coupling at the less reactive C-Br bond. |
| Reaction Time | 2 - 6 hours | Sufficient for complete conversion at the C-I position. Prolonged heating should be avoided to maintain chemoselectivity. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was properly degassed to remove all oxygen. Use a fresh bottle of palladium catalyst.
-
Insufficient Base: Ensure the base is finely powdered and dry. Consider using a stronger base like Cs₂CO₃.
-
Poorly Reactive Boronic Acid: Some boronic acids are prone to decomposition (protodeboronation).[6] Consider using the corresponding pinacol ester, which is often more stable.
-
-
Formation of Double-Coupling Product (at C-3 and C-5):
-
Reaction Temperature Too High: Lower the reaction temperature to 70-80 °C to enhance selectivity.
-
Prolonged Reaction Time: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.
-
-
Protodeboronation of the Boronic Acid:
-
This side reaction, where the boronic acid is converted back to the corresponding arene, can be competitive. Using a slight excess of the boronic acid (1.2-1.5 eq) can help compensate for this.
-
-
N-H Reactivity:
-
The indole N-H is acidic and can potentially interfere with the reaction, although in many cases, N-protection is not necessary. If issues persist, consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) prior to the coupling reaction.
-
Conclusion
This application note provides a robust and scientifically grounded protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent differences in halogen reactivity, this method allows for the targeted functionalization of the C-3 position, yielding valuable 5-bromo-3-aryl-indole intermediates. These products serve as versatile platforms for further synthetic elaboration at the C-5 position, enabling the efficient construction of complex, drug-like molecules.
References
-
Dachwitz, J., et al. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
-
Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(4), 743-755. [Link]
-
Firsan, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(33), 7248-7253. [Link]
-
Benhalilou, M. R., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(23), 5764. [Link]
-
Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4187-4190. [Link]
-
Stanforth, S. P. (2011). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 42(35). [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Denmark, S. E., & Smith, R. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]
-
Shi, S., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Bohrium. [Link]
-
Banerjee, I., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Beier, P., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(19), 6657-6667. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
National Center for Biotechnology Information. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. [Link]
-
Sci-Hub. (n.d.). Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates. [Link]
-
Cogan, D. A., & Ellman, J. A. (2004). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. Journal of the American Chemical Society, 126(43), 14027-14030. [Link]
Sources
application of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. We will move beyond a simple recitation of facts to provide a deeper understanding of its utility as a versatile scaffold, the rationale behind its synthetic transformations, and its potential in modern therapeutic design.
Introduction: A Privileged Scaffold Enhanced by Strategic Substitution
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with diverse biological targets.[2] The compound This compound is not merely another indole; it is a highly functionalized and strategically designed building block for sophisticated drug discovery programs.
The specific substitutions on this scaffold are critical to its utility:
-
Trifluoromethyl (-CF₃) Group at C6: This powerful electron-withdrawing group significantly impacts the molecule's properties. The -CF₃ group enhances metabolic stability, increases lipophilicity, and can improve a compound's binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[3][4] Its inclusion is a common strategy in modern drug design to optimize pharmacokinetic profiles.[3]
-
Bromo (-Br) Group at C5: The bromine atom influences the electronic nature of the indole ring and provides a secondary site for further chemical modification, often through cross-coupling reactions, although it is less reactive than the iodo group. Its presence is known to contribute to the biological activity of various indole derivatives, including potential anticancer properties.[5][6][7]
-
Iodo (-I) Group at C3: This is the most crucial feature for its role as a synthetic intermediate. The carbon-iodine bond at the C3 position is highly susceptible to transition-metal catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of molecular fragments, making it an ideal starting point for generating large libraries of diverse compounds for structure-activity relationship (SAR) studies.[8]
Physicochemical Data of the Scaffold
A foundational understanding of a compound's physical properties is essential for experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1420537-61-6 | [9] |
| Molecular Formula | C₉H₄BrF₃IN | [10] |
| Molecular Weight | 389.94 g/mol | [9][10] |
| Predicted Boiling Point | 387.1 ± 37.0 °C | [10] |
| Predicted Density | 2.245 ± 0.06 g/cm³ | [10] |
Core Application: A Platform for Diversity-Oriented Synthesis
The primary application of this compound is as a versatile building block for constructing complex molecules. Its two distinct halogen atoms allow for selective and sequential functionalization, primarily leveraging the high reactivity of the C3-iodo group in palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly explore chemical space around the indole core.
The two most powerful and widely used transformations are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods are favored for their mild reaction conditions and broad functional group tolerance, which are critical in the synthesis of complex, drug-like molecules.[11][12]
Experimental Protocols & Methodologies
As a senior scientist, it is crucial to not only provide steps but to explain the reasoning behind them. The following protocols are presented as robust starting points for your research, validated by extensive literature on analogous 3-iodoindole systems.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Application Focus: This reaction is paramount for synthesizing biaryl compounds. In drug discovery, introducing aryl and heteroaryl moieties at the C3 position of the indole is a proven strategy for developing potent kinase inhibitors, which target signaling pathways often dysregulated in cancer.[12]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes like Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] are highly efficient for this transformation. The choice of ligand (e.g., dppf) can stabilize the palladium catalyst and promote the catalytic cycle.
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13]
-
Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble indole substrate and the water-soluble inorganic base.
-
Inert Atmosphere: To a dry Schlenk flask or pressure vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.10 eq.).
-
Solvent Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow for C3-arylation.
Protocol 2: Sonogashira Cross-Coupling for C-C Bond Formation
Application Focus: This reaction introduces alkynyl groups, which are valuable building blocks in medicinal chemistry.[11] They can act as rigid linkers, participate in subsequent reactions (e.g., click chemistry), or directly contribute to binding affinity. The resulting C3-alkynyl indoles are precursors to a wide range of novel chemical entities.[11]
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the C-I bond, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne.[8][11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HI generated during the reaction and as a solvent.
-
Inert Conditions: These reactions are highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for high yields.
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.). Evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper(I) iodide (CuI, 0.05-0.10 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Caption: Sonogashira coupling workflow for C3-alkynylation.
Therapeutic Relevance: Targeting Kinase Signaling Pathways
Derivatives synthesized from this compound are of significant interest as kinase inhibitors.[12] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] For example, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in tumors.[12]
Molecules with an indole core and an aryl or heteroaryl group at the C3 position (synthesized via the Suzuki protocol) can be designed to fit into the ATP-binding pocket of kinases like Akt, disrupting the downstream signaling cascade and leading to cancer cell death (apoptosis).
Caption: Inhibition of a kinase signaling pathway by an indole derivative.
Conclusion
This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its true power lies not in its intrinsic biological activity, but in its capacity to serve as a versatile platform for creating vast libraries of novel, complex, and potent therapeutic candidates. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide robust and reliable methods for leveraging the unique reactivity of this scaffold, enabling the rapid development of molecules aimed at critical disease targets such as protein kinases.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- BenchChem. (2025).
- National Institutes of Health (NIH).
- BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
- CymitQuimica. This compound.
- ResearchGate.
- ResearchGate. Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins | Request PDF.
- MDPI.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ChemBK. 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-.
- RJPN. Indole: A Promising Scaffold For Biological Activity.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PMC - NIH. Biomedical Importance of Indoles.
Sources
- 1. rjpn.org [rjpn.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Derivatives from 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals.[1][2] The specific compound, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, represents a highly versatile and strategically functionalized building block for the synthesis of a diverse array of complex molecules. The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the electron-withdrawing trifluoromethyl group at C6, allows for selective and sequential derivatization through various modern cross-coupling methodologies. This guide provides an in-depth exploration of the synthetic pathways accessible from this key intermediate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the synthetic strategies outlined herein. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, a principle that allows for regioselective functionalization at the C3 position while leaving the C5-bromo group intact for subsequent transformations. This sequential approach enables the generation of highly complex and diverse molecular architectures from a single starting material.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to introduce a wide range of functionalities. The primary pathways involve palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad applicability.[3] The following sections will detail the application of Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions for the selective modification of this dihalogenated indole.
Figure 1: Key synthetic routes from this compound.
Part 1: Selective C3-Functionalization via Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is particularly effective for the selective functionalization of the C3 position of our starting material due to the high reactivity of the C-I bond.[4]
Mechanistic Considerations
The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition to the aryl iodide and the final reductive elimination, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
Figure 2: Simplified catalytic cycle for the Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3-(phenylethynyl)-6-(trifluoromethyl)-1H-indole.
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[2] Again, the C3-iodo position will be the primary site of reaction.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.5 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography to yield 5-bromo-3-phenyl-6-(trifluoromethyl)-1H-indole.
Part 3: Alkenylation through the Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base.[5][6] This reaction is an excellent method for introducing alkenyl substituents at the C3 position of the indole core.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine (2.0 eq), and styrene (1.5 eq).
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 5-bromo-3-styryl-6-(trifluoromethyl)-1H-indole.
Part 4: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of carbon-nitrogen bonds.[7][8] This reaction is instrumental for introducing a wide variety of primary and secondary amines at the C3 position.[9]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous toluene and morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 4-(5-bromo-6-(trifluoromethyl)-1H-indol-3-yl)morpholine.
Data Summary: A Comparative Overview
| Reaction Type | Position of Derivatization | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |
| Sonogashira | C3 | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF |
| Suzuki | C3 | Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water |
| Heck | C3 | Alkene | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF |
| Buchwald-Hartwig | C3 | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene |
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the utility of this compound as a versatile platform for the synthesis of diverse and complex indole derivatives. The selective functionalization of the C3 position provides a gateway to a multitude of compounds with potential applications in medicinal chemistry and materials science. The remaining C5-bromo position serves as a handle for subsequent orthogonal derivatization, further expanding the accessible chemical space. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets, leveraging the principles of modern cross-coupling chemistry to drive innovation.
References
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild cross-coupling of halo-indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the N-Functionalization of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The functionalization of the indole core, particularly at the nitrogen atom (N-1 position), provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This application note provides a comprehensive guide to the experimental procedures for the N-functionalization of a highly substituted and electron-deficient indole, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole . The presence of two distinct halogen atoms (bromine and iodine) and a potent electron-withdrawing trifluoromethyl group presents unique challenges and opportunities in the design of synthetic strategies.
This document is intended for researchers, scientists, and drug development professionals. It will detail robust protocols for both N-alkylation and N-arylation, offering insights into the rationale behind the choice of reagents and reaction conditions.
Chemical Structure and Reactivity Considerations
The structure of this compound is characterized by a dense arrangement of functional groups that significantly influence its reactivity. The trifluoromethyl group at the C-6 position renders the entire indole ring electron-deficient, which increases the acidity of the N-H proton compared to unsubstituted indole. This heightened acidity facilitates deprotonation, a crucial step in many N-functionalization reactions. However, the electron-poor nature of the aromatic system can also decrease the nucleophilicity of the resulting indolate anion.
The presence of both a bromo and an iodo substituent offers potential for selective functionalization in cross-coupling reactions. Generally, the carbon-iodine bond is weaker and more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond. This differential reactivity can be exploited for selective transformations, although careful optimization of reaction conditions is often necessary.
Part 1: N-Alkylation of this compound
N-alkylation of indoles is a fundamental transformation for introducing diverse alkyl groups, which can impact a molecule's lipophilicity, metabolic stability, and target engagement. The classical approach involves the deprotonation of the indole nitrogen with a strong base to form the corresponding indolide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.
Causality Behind Experimental Choices
The choice of base and solvent is critical for successful N-alkylation. A strong base is required to completely deprotonate the acidic N-H of the electron-deficient indole. Sodium hydride (NaH) is a common and effective choice as it forms the sodium indolate and hydrogen gas, which evolves from the reaction, driving the equilibrium towards the product.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting indolate anion, enhancing its nucleophilicity.[1] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to proceed at room temperature or with gentle heating to ensure complete reaction.
Detailed Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice-water bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation.[1] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent to solvate the indolate anion.[1] |
| Temperature | 0 °C to Room Temperature | Controlled deprotonation and efficient reaction progression.[1] |
| Equivalents of Base | 1.2 eq | Ensures complete deprotonation of the starting material. |
| Equivalents of Alkylating Agent | 1.1 eq | Drives the reaction to completion. |
Visualization: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
Part 2: N-Arylation of this compound
N-arylation introduces an aromatic or heteroaromatic ring onto the indole nitrogen, a common strategy in the development of pharmaceuticals. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[2]
Method 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3] It typically employs a palladium catalyst with a phosphine ligand and a base.
The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig reaction. Palladium(0) is the active catalytic species, often generated in situ from a Pd(II) precatalyst or used directly as a Pd(0) complex like Pd₂(dba)₃. Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl halide and the reductive elimination of the N-arylated product.[3] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the indole and facilitate the catalytic cycle. The higher reactivity of the C-I bond compared to the C-Br bond suggests that selective N-arylation at the C-3 iodo position of a dihalogenated aryl iodide/bromide substrate is possible under carefully controlled conditions. However, in the context of N-arylation of the indole, the aryl halide is the coupling partner, and the indole nitrogen is the nucleophile.
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Addition of Base and Solvent: Add the base (2.0 eq) and the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precatalysts.[3] |
| Ligand | Xantphos or RuPhos | Bulky, electron-rich ligands that promote efficient catalysis.[3] |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases to facilitate the catalytic cycle.[3] |
| Solvent | Toluene or Dioxane | Anhydrous, non-coordinating solvents. |
| Temperature | 80-120 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Method 2: Copper-Catalyzed Ullmann N-Arylation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of milder, ligand-assisted protocols.[4] It is often a more cost-effective alternative to palladium-catalyzed methods.
Modern Ullmann reactions typically employ a copper(I) salt, such as CuI, as the catalyst.[4] The addition of a ligand, often a diamine or an amino acid, is crucial for solubilizing the copper species and accelerating the reaction, allowing for lower reaction temperatures compared to the classical, ligand-free conditions.[4] A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required. The choice of solvent is typically a high-boiling polar aprotic solvent like DMF or DMSO. Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings.[5]
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the aryl iodide (1.5 eq), CuI (10-20 mol%), and the ligand (20-40 mol%).
-
Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the anhydrous solvent.
-
Sealing and Heating: Seal the tube and heat the reaction mixture to the desired temperature (typically 110-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper catalyst.[4] |
| Ligand | L-proline or a diamine | Accelerates the reaction and allows for milder conditions.[4] |
| Base | K₂CO₃ or K₃PO₄ | A suitable base for the Ullmann condensation. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents. |
| Temperature | 110-150 °C | Higher temperatures are often required for Ullmann couplings.[4] |
Visualization: N-Arylation Catalytic Cycles
Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation reactions.
Troubleshooting and Optimization
-
Low Yield in N-Alkylation: If the N-alkylation reaction shows low conversion, ensure all reagents and solvents are strictly anhydrous. Increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) may improve the yield.
-
C-3 Alkylation: While less likely with this electron-deficient indole, competitive C-3 alkylation can sometimes occur. Using a less coordinating solvent or a bulkier base may favor N-alkylation.
-
Low Yield in N-Arylation: In both Buchwald-Hartwig and Ullmann reactions, the purity of the reagents and the exclusion of oxygen are critical. Ensure proper degassing of the reaction mixture. Screening different ligands and bases may be necessary to find the optimal conditions for this specific substrate. For the Buchwald-Hartwig reaction, using a pre-activated catalyst may improve reproducibility. In the Ullmann reaction, higher temperatures and longer reaction times may be required.
Conclusion
The N-functionalization of this compound provides a versatile platform for the synthesis of novel and potentially bioactive molecules. The protocols detailed in this application note offer robust starting points for both N-alkylation and N-arylation reactions. Careful consideration of the substrate's unique electronic and steric properties, along with meticulous experimental technique, will be key to achieving high yields and selectivity in these transformations. The provided insights into the rationale behind the experimental choices are intended to empower researchers to rationally optimize these procedures for their specific synthetic goals.
References
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]
-
Wang, Q., et al. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 23(11), 2843. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Cimitan, S., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
- Gisselbrecht, J. P., & Gross, M. (1962). Process for n-alkylation of indoles. U.S.
-
Wang, F., et al. (2023). Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes. Nature Communications, 14(1), 8234. [Link]
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Zhang, L., et al. (2018). Copper‐Catalyzed the N‐Arylation of Various Indoles 1 with Phenyltriethoxysilane 2 a.[a,b]. Asian Journal of Organic Chemistry, 7(12), 2549-2553. [Link]
-
Tšubrik, O., & Malkov, A. V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Cimitan, S., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
-
Proctor, D. J., & Melen, R. L. (2020). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry, 85(5), 3537–3545. [Link]
-
Zhang, Q., et al. (2015). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Organic Letters, 17(24), 6515–6521. [Link]
-
Reddy, R. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Organic Letters, 16(16), 4232–4235. [Link]
-
Kumar, S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2846–2857. [Link]
-
Liu, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23464. [Link]
-
Smith, A. B., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9745-9752. [Link]
-
Melen, R. L., & Proctor, D. J. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 22(5), 1816–1820. [Link]
-
Smith, W., et al. (1996). A novel and selective method for the N-arylation of indoles mediated by KFAl2O3. Tetrahedron Letters, 37(4), 481-484. [Link]
-
Reddy, R. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Organic Letters, 16(16), 4232–4235. [Link]
-
Otero, N., Mandado, M., & Mosquera, R. A. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(43), 11026–11035. [Link]
-
Wang, Y., et al. (2021). O-Acylation triggered γ-umpolung functionalization of electron-poor alkenyl sulfoxides for the synthesis of 3-allyl indoles. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]
-
Ikawa, T., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 132(41), 14595–14602. [Link]
-
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(2), 27-44. [Link]
-
Tšubrik, O., & Malkov, A. V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-3-Iodo-6-(Trifluoromethyl)-1H-Indole via Palladium-Catalyzed Reactions
Introduction: The Strategic Value of Dihalogenated Indoles
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, natural products, and functional organic materials. The ability to precisely modify this scaffold is paramount for tuning molecular properties and developing novel chemical entities. The compound 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole represents a highly valuable and versatile building block for complex molecular construction.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. Its unique dihalogenation pattern, featuring an iodine at the C-3 position and a bromine at the C-5 position, allows for programmed, regioselective functionalization. This differential reactivity is the key to its utility, enabling sequential, one-pot, or orthogonal synthetic strategies. The presence of the electron-withdrawing trifluoromethyl (CF₃) group at the C-6 position further modulates the electronic properties of the indole ring, influencing both reactivity and the biological profile of its derivatives.[1][2]
Core Principle: Exploiting Differential Halogen Reactivity
The success of sequential functionalization hinges on the differential reactivity of carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step typically follows the trend: C-I > C-Br > C-Cl .[3] This well-established principle dictates that the more labile carbon-iodine bond at the C-3 position will react preferentially over the more robust carbon-bromine bond at the C-5 position under carefully controlled conditions. This allows for the selective introduction of a diverse range of substituents at C-3, while leaving the C-5 bromine intact for subsequent transformations.
Figure 1: Logical workflow demonstrating the principle of regioselective cross-coupling based on halogen reactivity.
Part 1: Selective Functionalization at the C-3 Position
The initial synthetic step almost invariably targets the C-3 iodo-substituent due to its higher reactivity. Below are detailed protocols for several key palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds, particularly for introducing aryl or heteroaryl moieties.[3][4][5][6][7] The reaction's tolerance for a wide range of functional groups makes it a favored tool in drug discovery.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ and a phosphine ligand is used. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive bromides, but are also effective for iodides.[4][8]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its primary role is to activate the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step with the palladium center.[5]
-
Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling at C-3
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring. A typical temperature range is 80-110 °C. Monitor the reaction progress using TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | DME/H₂O | 80 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 6 | 80-90% |
| Pyridine-3-boronic acid | XPhos Pd G2 (2%) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 16 | 70-85% |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating C(sp²)-C(sp) bonds.[9][10] This reaction is fundamental for synthesizing precursors to complex heterocycles and conjugated materials.
Causality Behind Protocol Choices:
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base to deprotonate the terminal alkyne and often as a solvent.
-
Copper-Free Variants: Modern protocols sometimes omit the copper co-catalyst to avoid potential side reactions like alkyne homocoupling (Glaser coupling). These methods often require more specialized ligands.[9]
Experimental Protocol: Sonogashira Coupling at C-3
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent like THF or DMF. Add the terminal alkyne (1.1-1.3 equiv.), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dilute the residue with ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Figure 2: Standard experimental workflow for a Sonogashira coupling reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.[12][13][14]
Causality Behind Protocol Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[12]
-
Base: A hindered organic base like triethylamine or an inorganic base like Na₂CO₃ is required to neutralize the HX acid that is formed during the catalytic cycle, regenerating the Pd(0) catalyst.[12]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Experimental Protocol: Heck Reaction at C-3
-
Reagent Mixture: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF.
-
Reaction: Seal the tube and heat to 80-120 °C with stirring for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[8][15][16][17] This reaction is invaluable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a sophisticated catalyst system, typically a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos). The ligand's structure is critical for promoting the challenging C-N reductive elimination step.[8][18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate catalyst turnover.[17][19]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination at C-3
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent and Reaction: Add anhydrous toluene or dioxane. Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine Partner | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2%) / Xantphos (4%) | NaOtBu (1.4) | Toluene | 100 | 18 | 75-90% |
| Aniline | Pd(OAc)₂ (2%) / RuPhos (4%) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-85% |
| Benzylamine | tBuBrettPhos Pd G3 (2%) | LHMDS (1.5) | THF | 70 | 12 | 80-95% |
Part 2: Sequential Functionalization at the C-5 Position
A key advantage of the 5-bromo-3-iodo-indole scaffold is the ability to perform a second, distinct cross-coupling reaction at the C-5 position after the C-3 site has been functionalized. This sequential approach allows for the modular and convergent synthesis of highly complex 3,5-disubstituted indoles.
General Strategy: After the initial coupling at C-3, the resulting 5-bromo-3-substituted-6-(trifluoromethyl)-1H-indole is isolated and purified. This intermediate then serves as the substrate for a second palladium-catalyzed reaction. Because the C-Br bond is less reactive than the C-I bond, more forcing conditions (e.g., higher temperature, different catalyst/ligand system) may be required for the second transformation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 14. odinity.com [odinity.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole as a Strategic Building Block for Advanced Organic Electronics
Abstract
This document outlines the prospective applications and detailed protocols for utilizing 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole as a sophisticated building block for novel organic semiconducting materials. While direct applications of this specific molecule in organic electronics are not yet extensively documented, its unique trifunctional substitution pattern—an electron-rich indole core, a highly electron-withdrawing trifluoromethyl group, and two halogens with differential reactivity (iodine and bromine)—presents a compelling platform for the design of high-performance organic field-effect transistors (OFETs). We provide the scientific rationale for its use, a proposed synthetic pathway for creating donor-acceptor (D-A) conjugated polymers, and detailed protocols for material synthesis, device fabrication, and characterization.
Introduction: The Strategic Advantage of Functionalized Indoles in Organic Electronics
The indole nucleus is a privileged scaffold in materials science, prized for its electron-rich nature and rigid, planar structure, which facilitates intermolecular π-π stacking and efficient charge transport.[1] The strategic functionalization of the indole core is a powerful method for tuning the electronic properties of the resulting materials. This application note focuses on the untapped potential of this compound.
The key attributes of this molecule are:
-
Indole Core: Serves as an excellent electron-donating (p-type) unit.
-
Trifluoromethyl Group (-CF3): A potent electron-withdrawing group that significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This enhances oxidative stability (air stability) and can shift the material's behavior towards n-type or ambipolar charge transport.
-
Dual Halogenation (Br, I): The bromo and iodo substituents at the 5- and 3-positions are ideal handles for sequential, regioselective cross-coupling reactions, such as Suzuki or Stille polymerizations. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive) allows for controlled, step-wise polymer chain growth.
These features make this compound an exceptional candidate for the synthesis of novel donor-acceptor (D-A) conjugated polymers, which are a cornerstone of modern high-performance organic electronics.
Proposed Application: A Monomer for Donor-Acceptor Conjugated Polymers in OFETs
We propose the use of this compound as a key monomer in the synthesis of D-A conjugated polymers for application in OFETs. The indole unit will act as the donor, while a suitable electron-accepting comonomer (e.g., a benzothiadiazole, diketopyrrolopyrrole, or perylene diimide derivative) will be incorporated via polymerization.
The trifluoromethyl group is expected to fine-tune the polymer's electronic properties, potentially leading to materials with deep HOMO levels for improved air stability and well-matched LUMO levels for efficient electron injection. The di-halogenation allows for controlled polymerization, a critical factor in achieving high molecular weight polymers with desirable processing characteristics.
Protocols and Methodologies
Proposed Synthesis of Donor-Acceptor Copolymer P(Indole-alt-Acceptor)
This protocol describes a hypothetical synthesis of a donor-acceptor copolymer using this compound and a generic distannylated acceptor monomer via a Stille cross-coupling reaction. The differential reactivity of the C-I and C-Br bonds is exploited for a controlled polymerization.
Diagram of Proposed Polymerization Scheme:
Caption: Proposed Stille polymerization utilizing differential reactivity.
Materials:
-
This compound (Monomer A)
-
Distannylated acceptor comonomer (e.g., 4,7-bis(5'-(trimethylstannyl)thiophen-2'-yl)-2,1,3-benzothiadiazole) (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous, degassed toluene
-
Anhydrous, degassed dimethylformamide (DMF)
Protocol:
-
Initial Reaction Setup: In a nitrogen-filled glovebox, add equimolar amounts of Monomer A and Monomer B to a flame-dried Schlenk flask.
-
Catalyst Addition: Add Pd(PPh3)4 (2-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
First Polymerization Step (C-I Coupling): Seal the flask and heat the reaction mixture at 90 °C for 24 hours. This lower temperature should favor the oxidative addition of palladium to the more reactive C-I bond.
-
Second Polymerization Step (C-Br Coupling): After 24 hours, add a small amount of anhydrous DMF (10% of the total volume) to increase the solvent polarity and reaction temperature to 110 °C. Continue the reaction for another 24-48 hours to facilitate the coupling at the less reactive C-Br bond.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large volume of methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Finally, extract the polymer with chloroform or chlorobenzene and precipitate it again in methanol.
-
-
Drying: Dry the final polymer product under vacuum at 40-50 °C for 24 hours.
Causality behind Experimental Choices: The use of a two-step temperature profile is designed to exploit the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, aiming for a more controlled polymerization process.[2] The addition of DMF in the second step helps to increase the solubility of the growing polymer chains and raise the reaction temperature, which is often necessary for the less reactive C-Br bond coupling.
Fabrication of a Solution-Processed Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the steps for fabricating an OFET using the newly synthesized polymer.
Diagram of OFET Fabrication Workflow:
Caption: Workflow for BGTC OFET fabrication.
Materials:
-
Synthesized D-A copolymer
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (serves as gate and gate dielectric)
-
Trichloro(octadecyl)silane (OTS) for surface treatment
-
High-purity solvent for polymer (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Protocol:
-
Substrate Cleaning:
-
Clean the Si/SiO2 wafer by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Place the cleaned substrate in a vacuum desiccator with a few drops of OTS for 12 hours. This creates a hydrophobic self-assembled monolayer that improves the morphology of the deposited polymer film.
-
Rinse the substrate with toluene and isopropanol to remove excess OTS and dry with nitrogen.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform).
-
Spin-coat the polymer solution onto the OTS-treated SiO2 surface. A typical spin-coating recipe is 2000 rpm for 60 seconds.
-
-
Thermal Annealing:
-
Anneal the polymer film on a hotplate inside a nitrogen-filled glovebox at a temperature just below its glass transition temperature (e.g., 120-150 °C) for 30 minutes. This step improves the crystallinity and molecular ordering of the film.
-
-
Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Place a shadow mask with the desired channel length and width onto the polymer film.
-
Deposit 50 nm of gold (Au) at a rate of 0.1-0.2 Å/s to form the source and drain electrodes.
-
-
Device Characterization:
-
Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OFET to determine key performance metrics.
-
OFET Characterization
The performance of the fabricated OFETs should be evaluated by measuring their electrical characteristics.
Key Performance Metrics:
| Parameter | Description | How to Extract |
| Field-Effect Mobility (µ) | The average charge carrier drift velocity per unit electric field. It is a measure of how quickly charge carriers move through the semiconductor. | Calculated from the slope of the transfer curve in the saturation regime. |
| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current in the "on" state (maximum current) to the "off" state (minimum current). | Determined from the transfer characteristics. |
| Threshold Voltage (Vth) | The gate voltage at which the transistor begins to turn on. | Extrapolated from the linear region of the transfer curve. |
The charge carrier mobility (µ) in the saturation regime can be calculated using the following equation:
IDS = (W / 2L) * µ * Ci * (VGS - Vth)2
Where:
-
IDS is the drain-source current
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
VGS is the gate-source voltage
-
Vth is the threshold voltage
By plotting the square root of IDS versus VGS, a linear relationship should be observed in the saturation region. The mobility can be extracted from the slope of this line.
Expected Outcomes and Scientific Rationale
The incorporation of the electron-withdrawing trifluoromethyl group is expected to lower the HOMO and LUMO energy levels of the resulting polymer.[3] Lowering the HOMO level generally leads to increased stability against oxidation in ambient air, a critical requirement for practical electronic devices. The tuning of the LUMO level can facilitate electron injection, potentially leading to n-type or ambipolar behavior, which is desirable for complementary logic circuits.
The use of a rigid indole donor unit coupled with a suitable acceptor is anticipated to result in a low bandgap polymer with broad absorption characteristics. The planarity of the polymer backbone, facilitated by the indole structure, should promote strong intermolecular π-π interactions, leading to good charge carrier mobility.[1]
The controlled polymerization enabled by the bromo-iodo substitution pattern is crucial for achieving high molecular weight polymers. Higher molecular weight is often correlated with improved film-forming properties and better charge transport due to enhanced connectivity between polymer chains.
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of next-generation organic semiconducting materials. Its unique combination of an electron-rich indole core, a powerful electron-withdrawing group, and orthogonally addressable halogen atoms provides a versatile platform for creating tailor-made conjugated polymers. The protocols outlined in this application note provide a roadmap for researchers to explore the potential of this molecule in high-performance organic field-effect transistors. The strategic design principles discussed herein are expected to lead to materials with enhanced stability, tunable charge transport properties, and improved device performance.
References
- He, Y., et al. (2015). (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-Dione based polymers for ambipolar organic thin film transistors.
- American Chemical Society. (2019). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties.
- AIP Publishing. (2018). Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Journal of Applied Physics.
- Royal Society of Chemistry. (2015). Solution processed organic field-effect transistors and their application in printed logic circuits.
- Brédas, J.-L., et al. (2007). Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules. The Journal of Chemical Physics.
- Kim, Y., et al. (2015). Design, Synthesis, and Versatile Processing of Indolo[3,2-b]indole-Based π-Conjugated Molecules for High-Performance Organic Field-Effect Transistors.
- Al-Amin, M., et al. (2015). Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. Tetrahedron Letters.
Sources
Application Notes and Protocols: Selective C-3 Lithiation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction: Navigating the Complexities of Regioselective Functionalization
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The ability to precisely functionalize specific positions on the indole ring is paramount for the synthesis of novel therapeutic agents. The target molecule, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, presents a significant synthetic challenge: how to selectively introduce a substituent at the C-3 position while two different halogen atoms and a potent electron-withdrawing group are present on the ring. This application note provides a detailed protocol and the underlying scientific principles for achieving highly selective C-3 lithiation of this complex substrate via a metal-halogen exchange, prioritizing the more reactive carbon-iodine bond.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations that ensure a successful and reproducible outcome.
Core Principles: The Science of Selective Metal-Halogen Exchange
The foundation of this protocol lies in the differential reactivity of aryl halides in the presence of organolithium reagents. The rate of lithium-halogen exchange is highly dependent on the halogen, following the general trend: I > Br > Cl > F.[1][2][3] This kinetic difference allows for the selective replacement of iodine with lithium even when a bromine atom is present on the same aromatic ring. The reaction is typically very fast, often reaching completion in minutes at cryogenic temperatures (-78 °C to -100 °C).[1]
The mechanism is thought to proceed through the formation of an "ate-complex," where the organolithium reagent coordinates to the halogen atom before the exchange occurs.[2][4] The stability of the resulting aryllithium species also plays a role, but in the case of dihalogenated aromatics, the kinetic preference for iodine exchange is the dominant factor.
A critical consideration for the lithiation of indoles is the acidic proton on the nitrogen atom (N-H). Organolithium reagents are strong bases and will readily deprotonate the indole nitrogen.[5] Therefore, protection of the indole nitrogen is mandatory to prevent consumption of the organolithium reagent and to avoid unwanted side reactions. A bulky, non-coordinating protecting group such as triisopropylsilyl (TIPS) is ideal. It effectively shields the nitrogen without directing the lithiation to the C-2 position, thereby favoring the desired metal-halogen exchange at C-3.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C-6 position is also noteworthy. While such groups can influence the acidity of ring protons, in this specific case of a halogen-metal exchange, its electronic effect is secondary to the pronounced reactivity difference between the C-I and C-Br bonds.
Experimental Protocol: Step-by-Step Guide to Selective C-3 Lithiation
This protocol is divided into two key stages: N-protection of the starting material and the subsequent selective iodine-lithium exchange followed by electrophilic trapping.
Part A: N-Protection of this compound
Objective: To protect the indole nitrogen with a triisopropylsilyl (TIPS) group to prevent deprotonation during the lithiation step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 389.94 | 1.0 g | 2.56 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 123 mg | 3.07 |
| Triisopropylsilyl chloride (TIPSCl) | 192.82 | 0.65 mL | 3.07 |
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF (20 mL) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in small portions. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Silylation: Slowly add triisopropylsilyl chloride (TIPSCl) to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-TIPS-5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.
Part B: Selective Iodine-Lithium Exchange and Electrophilic Quench
Objective: To selectively replace the iodine at C-3 with lithium and trap the resulting organolithium intermediate with an electrophile (e.g., N,N-dimethylformamide - DMF for formylation).
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-TIPS-5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole | 546.28 | 1.0 g | 1.83 |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 0.77 mL | 1.92 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 0.21 mL | 2.75 |
Procedure:
-
Preparation: Under an inert atmosphere, add the N-protected indole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF (15 mL) and stir until dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Exchange Reaction: Stir the reaction mixture at -78 °C for 30 minutes. The iodine-lithium exchange is typically rapid at this temperature.[1]
-
Electrophilic Quench: Add anhydrous DMF dropwise to the solution at -78 °C.
-
Warming and Quenching: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: The crude product can be purified by flash column chromatography. The TIPS protecting group can be removed under standard conditions (e.g., tetrabutylammonium fluoride in THF) if the unprotected indole is the desired final product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The appearance of an aldehyde proton signal in the ¹H NMR spectrum (typically around 9-10 ppm) and the absence of the C-3 proton signal would indicate successful formylation.
Visualization of the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for the selective C-3 functionalization.
Caption: Mechanism of selective iodine-lithium exchange and trapping.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors:
-
N-Protection: The mandatory N-protection step prevents side reactions and ensures the organolithium reagent is available for the desired metal-halogen exchange.
-
Cryogenic Temperatures: Performing the reaction at -78 °C or below is crucial. It maximizes the kinetic selectivity for the iodine-lithium exchange over the much slower bromine-lithium exchange and minimizes potential side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent.[1]
-
Rapid Quenching: The lithiated intermediate is highly reactive. Trapping with an electrophile should be performed promptly after the exchange reaction is complete to avoid degradation or undesired side reactions.
-
Inert Atmosphere: Organolithium reagents are highly sensitive to moisture and oxygen. Maintaining a strictly inert atmosphere throughout the process is essential for success.
Confirmation of successful and selective lithiation is achieved through the characterization of the final trapped product. For instance, if DMF is used as the electrophile, the resulting aldehyde will show a characteristic peak in the ¹H NMR spectrum and the corresponding carbonyl signal in the ¹³C NMR spectrum. Mass spectrometry will confirm the incorporation of the formyl group and the retention of the bromine atom.
Conclusion
The protocol outlined in this application note provides a reliable and selective method for the C-3 functionalization of the highly substituted this compound. By leveraging the principles of kinetic control in metal-halogen exchange and appropriate substrate protection, this procedure offers a valuable tool for medicinal chemists and synthetic researchers. The detailed explanation of the underlying scientific principles, coupled with a step-by-step guide, is intended to empower researchers to confidently apply this methodology in their synthetic endeavors.
References
- Supporting information - The Royal Society of Chemistry. (URL not available)
- 5-Bromo-1-[3-(trifluoromethyl)benzoyl]indoline - Optional[1H NMR] - Spectrum. (URL not available)
-
n-Butyllithium - Wikipedia. [Link]
-
How do I selectively exchange iodine with lithiate? - ResearchGate. [Link]
- Optimization of Organolithium Reactions. (URL not available)
-
5-Bromo-1-[3-(trifluoromethyl)benzoyl]indoline - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
3-bromo-6-(trifluoromethyl)-1h-indole - PubChemLite. [Link]
-
Practical Syntheses of 5Trifluoromethyl1H-indoles | Request PDF - ResearchGate. [Link]
-
Am I overlooking something in n-BuLi reactions? - ResearchGate. [Link]
-
Low Temperature n-Butyllithium-Induced[6][6]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC - NIH. [Link]
-
Regarding reaction conditions with nBuLi : r/chemistry - Reddit. [Link]
- Origin of the Detrimental Effect of Lithium Halides on an Enantioselective Nucleophilic Alkylation of Aldehydes - Sci-Hub. (URL not available)
- lithium halogen exchange #1 revised. (URL not available)
-
(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. [Link]
-
Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity - OUCI. [Link]
-
(PDF) Mechanism of the lithium–iodine exchange in an iodothiophene - ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives. [Link]
- 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (URL not available)
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. [Link]
-
Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts - Organic Chemistry Portal. [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? - ResearchGate. [Link]
Sources
Application Notes and Protocols for Screening 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole in Drug Discovery Assays
Introduction: Unveiling the Potential of a Novel Halogenated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with profound therapeutic impact.[1][2] Strategic functionalization of the indole ring can significantly modulate its physicochemical properties and biological activity. The subject of this guide, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, is a novel chemical entity that combines several key features known to enhance drug-like properties.
The incorporation of a trifluoromethyl (CF3) group can increase metabolic stability and cell membrane permeability.[3] Bromination at the 5-position is a common strategy in the development of indole-based therapeutics, often enhancing biological activity.[1][4] The presence of an iodine atom at the 3-position offers a potential site for further chemical modification or specific interactions with biological targets. Given these structural attributes, this compound represents a promising candidate for screening in a variety of drug discovery assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial screening of this compound. It outlines a strategic, multi-tiered approach, from initial broad-based screening to more focused secondary assays, to elucidate its biological activity and therapeutic potential.
Strategic Approach to Screening: A Tiered Methodology
A hierarchical screening approach is recommended to efficiently and cost-effectively evaluate the biological activity of this compound.[5] This strategy begins with broad, high-throughput primary screens to identify potential areas of activity, followed by more specific secondary assays to confirm and characterize these initial "hits".
Caption: A tiered screening cascade for novel compound evaluation.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of screening aims to identify any biological activity of this compound across a diverse range of potential targets and cellular pathways. High-throughput screening (HTS) is the cornerstone of this stage, enabling the rapid assessment of the compound against large libraries of assays.[6][7]
Initial Cytotoxicity Assessment
Before embarking on target-specific screens, it is crucial to determine the general cytotoxicity of the compound. This data is vital for interpreting the results of subsequent cell-based assays and for establishing a therapeutic window. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[8][9]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a panel of representative human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommended Condition | Rationale |
| Cell Lines | Panel of diverse cancer lines | To assess broad-spectrum cytotoxicity. |
| Compound Conc. | 0.1 µM - 100 µM (log dilutions) | To determine a dose-dependent effect. |
| Incubation Time | 48-72 hours | To allow for sufficient time to observe cytotoxic effects. |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for optimal signal. |
| Readout | Absorbance at 570 nm | Correlates with the amount of viable cells. |
Broad Target-Based Screening
Given the prevalence of indole scaffolds in kinase inhibitors and GPCR ligands, these two target classes are logical starting points for screening.[2][11]
a) Kinase Inhibitor Screening
Kinases are a major class of drug targets, particularly in oncology.[12] A broad kinase panel screen can quickly identify if this compound has activity against any members of the human kinome.
Caption: Principle of a biochemical kinase activity assay.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]
-
Kinase Reaction: In a 384-well plate, combine the test compound, a specific kinase, its substrate, and ATP. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.
b) GPCR Ligand Screening
G-protein-coupled receptors (GPCRs) are another major drug target class, involved in a vast array of physiological processes.[11]
Protocol: Tango™ GPCR Assay (Thermo Fisher Scientific)
This is a cell-based assay that measures ligand-induced receptor activation leading to β-arrestin recruitment.[13]
-
Cell Plating: Plate a GPCR-Tango™ cell line in 384-well plates and incubate overnight.
-
Compound Addition: Add this compound at a final concentration of 10 µM.
-
Incubation: Incubate for 5 hours at 37°C to allow for receptor activation and reporter gene expression.
-
Lysis and Substrate Addition: Add a luciferase substrate solution to the wells.
-
Data Acquisition: Measure luminescence. An increase in signal indicates receptor activation.
Tier 2: Hit Confirmation and Secondary Assays
Any "hits" identified in the primary screens must be rigorously validated to eliminate false positives and to characterize their activity.[14]
Dose-Response Analysis
Initial hits are often identified at a single concentration. The first step in hit validation is to confirm their activity over a range of concentrations to determine their potency (IC50 or EC50).
Protocol: IC50/EC50 Determination
-
Compound Preparation: Prepare a 10-point serial dilution of the hit compound.
-
Assay Performance: Perform the primary assay (e.g., ADP-Glo™ or Tango™) with the serially diluted compound.
-
Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay format, it is essential to confirm the hit in an orthogonal assay that has a different technological principle.
For Kinase Hits:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can confirm direct binding of the compound to the target kinase.[15]
For GPCR Hits:
-
Calcium Mobilization Assay: For Gq-coupled GPCRs, a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4) provides an alternative readout of receptor activation.[11]
-
cAMP Assay: For Gs or Gi-coupled GPCRs, an assay measuring changes in intracellular cyclic AMP levels can be used.[11]
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects.
-
For Kinase Hits: Screen the confirmed hit against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration to identify any other kinases that are inhibited.
-
For GPCR Hits: Screen the compound against a panel of related GPCRs to assess its selectivity.
Data Interpretation and Next Steps
The data generated from this screening cascade will provide a comprehensive initial profile of the biological activity of this compound.
| Assay Tier | Key Output | Interpretation | Next Steps |
| Tier 1 | % Inhibition/Activation, IC50 (Cytotoxicity) | Identification of potential biological activity and therapeutic window. | Proceed with hit confirmation for active compounds. |
| Tier 2 | IC50/EC50, Confirmation of direct binding, Selectivity data | Validation of on-target activity and initial assessment of selectivity. | Prioritize hits with potent, selective, and confirmed activity. |
A successful outcome from this screening cascade would be the identification of a validated hit with potent and selective activity against a specific target. Such a compound would then be a strong candidate to enter the lead optimization phase, where medicinal chemists would synthesize analogues to improve its potency, selectivity, and drug-like properties.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available at: [Link].
-
ResearchGate. (PDF) Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms. Available at: [Link].
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
ChemBK. 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. Available at: [Link].
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link].
-
NIH. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Available at: [Link].
-
Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link].
-
Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link].
-
NIH. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Available at: [Link].
-
PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link].
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link].
-
NCBI Bookshelf. Cell Viability Assays. Available at: [Link].
-
NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link].
-
ResearchGate. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link].
-
Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). Available at: [Link].
-
NIH. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Available at: [Link].
-
PubMed. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Available at: [Link].
-
European Pharmaceutical Review. A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link].
-
Creative Bioarray. GPCR Screening Services. Available at: [Link].
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link].
-
ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Available at: [Link].
-
MDPI. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link].
-
Wikipedia. High-throughput screening. Available at: [Link].
-
ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. Available at: [Link].
-
The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. Available at: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].
-
YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Available at: [Link].
-
American Physiological Society. Recent progress in assays for GPCR drug discovery. Available at: [Link].
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available at: [Link].
-
Dove Medical Press. Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Available at: [Link].
-
Technology Networks. High-Throughput Screening in Drug Discovery Explained. Available at: [Link].
-
MDPI. Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Available at: [Link].
-
Technology Networks. From Hits to Leads: Improving Early Drug Discovery With Better Tools. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. technologynetworks.com [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support guide for the synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.
Question 1: My C3-iodination of 6-(trifluoromethyl)-1H-indole is slow, incomplete, or results in a complex mixture. What are the likely causes and solutions?
Answer:
Incomplete or messy C3-iodination is a frequent hurdle. The indole nucleus is electron-rich, but the 6-CF3 group is strongly electron-withdrawing, which deactivates the benzene ring. However, the pyrrole ring remains reactive, with the C3 position being the most nucleophilic site for electrophilic substitution.[1] Several factors could be at play:
-
Suboptimal Iodinating Agent: Molecular iodine (I2) can be sluggish and may require a base or activator. The most reliable and widely used reagent for this transformation is N-Iodosuccinimide (NIS) .[2][3] NIS is a milder, more manageable source of electrophilic iodine (I+) that often leads to cleaner reactions and higher yields.[2]
-
Insufficient Activation: For deactivated systems, NIS may require a catalytic amount of an acid to enhance its electrophilicity.[4] A common choice is trifluoroacetic acid (TFA).[5] However, strong acids can also promote side reactions or degradation, so start with catalytic amounts. An alternative is using a Lewis acid catalyst like iron(III) chloride, which can activate NIS under mild conditions.[6]
-
Solvent Choice: The choice of solvent is critical. Dichloromethane (DCM) and acetonitrile (ACN) are common choices. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may complicate workup and lead to side products. It is recommended to start with ACN or DCM at room temperature.
-
Side Reactions: The primary side reaction is the formation of di-iodinated or poly-iodinated species, or oxidation of the indole ring, especially with harsher reagents.[7] Using 1.0 to 1.1 equivalents of NIS minimizes over-iodination. Monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material.
Recommended Protocol Adjustment: To a solution of 6-(trifluoromethyl)-1H-indole in acetonitrile, add 1.05 equivalents of NIS portion-wise at room temperature. Stir and monitor by TLC. If the reaction is sluggish after 2-3 hours, consider adding a catalytic amount of TFA (0.1 eq).
Question 2: The subsequent C5-bromination of 3-iodo-6-(trifluoromethyl)-1H-indole is giving me poor regioselectivity and low yields. How can I fix this?
Answer:
Achieving regioselective bromination at the C5 position is challenging due to the competing directing effects of the substituents. The C3-iodo group has a weak deactivating effect, while the N-H proton directs electrophiles to C3 (already substituted) and C2. The powerful electron-withdrawing -CF3 group at C6 deactivates the benzene ring, particularly the ortho (C5, C7) and para (C4) positions, making electrophilic aromatic substitution difficult.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of electron-rich aromatic compounds.[8][9] It is generally milder than liquid bromine and easier to handle.[10]
-
Solvent and Temperature: The reaction is typically performed in a non-polar solvent like CCl4 or a polar aprotic solvent like DMF. Using DMF as the solvent can enhance para-selectivity in the bromination of some aromatic compounds.[8] The reaction often requires gentle heating to proceed at a reasonable rate, but excessive heat can lead to decomposition and side products.
-
Protecting Group Strategy: If regioselectivity remains poor, consider protecting the indole nitrogen with an electron-withdrawing group like tosyl (Ts) or Boc. This blocks the N-H directing effect and can alter the electronic properties of the ring, potentially favoring C5 substitution. The protecting group can be removed in a subsequent step.
-
Reaction Monitoring: Over-bromination (di-bromination) is a significant risk. Use of a slight excess (1.05-1.1 eq) of NBS is typical, but the reaction must be carefully monitored by TLC or LC-MS to prevent the formation of multiple products.
Troubleshooting Workflow:
Sources
- 1. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. The insights provided are grounded in established principles of indole chemistry and field-proven laboratory practices.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process involving sequential electrophilic halogenation of a trifluoromethyl-substituted indole core. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of these reactions, while the inherent reactivity of the indole nucleus presents a landscape of potential side reactions. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Troubleshooting Guide & FAQs
Issue 1: Poor Regioselectivity in Bromination of 6-(Trifluoromethyl)-1H-indole
Q: My initial bromination of 6-(trifluoromethyl)-1H-indole is yielding a mixture of 5-bromo and other bromo-isomers. How can I improve the regioselectivity for the desired 5-bromo product?
A: This is a common issue stemming from the competing directing effects of the indole nitrogen and the electron-withdrawing trifluoromethyl group. While the indole nitrogen typically directs electrophiles to the C3 position, and to a lesser extent the C5 and C7 positions, the strongly deactivating CF3 group at C6 primarily directs electrophiles to the meta-position, which is C5.[1][2] To favor bromination at the C5 position, careful selection of the brominating agent and reaction conditions is crucial.
Root Cause Analysis:
-
Harsh Reaction Conditions: Aggressive brominating agents (e.g., neat Br2) or high temperatures can lead to over-bromination and reduced regioselectivity.[3]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the indole substrate.
Recommended Protocol for Regioselective C5-Bromination:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine, which enhances regioselectivity.[4] |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | These solvents offer good solubility for the starting material and are relatively inert. |
| Temperature | 0 °C to room temperature | Lower temperatures help to control the reaction rate and minimize side product formation. |
| Additives | None required initially | The inherent directing effect of the CF3 group should favor C5 bromination. |
Step-by-Step Protocol:
-
Dissolve 6-(trifluoromethyl)-1H-indole in anhydrous DCM or MeCN under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Issue 2: Formation of Di-iodinated and Other Iodo-isomers during Iodination of 5-bromo-6-(trifluoromethyl)-1H-indole
Q: During the iodination of 5-bromo-6-(trifluoromethyl)-1H-indole, I am observing the formation of di-iodinated species and other positional isomers in my crude product. How can I achieve selective C3-iodination?
A: The C3 position of the indole ring is the most nucleophilic and therefore the most susceptible to electrophilic attack.[1][6] However, the use of harsh iodinating agents or an excess of the reagent can lead to di-iodination, particularly at the C2 position, or substitution at other positions if the C3 is sterically hindered.
Root Cause Analysis:
-
Overly Reactive Iodinating Agent: Reagents like molecular iodine (I2) in the presence of an oxidizing agent can be too reactive, leading to multiple iodinations.
-
Stoichiometry: Using more than one equivalent of the iodinating agent will inevitably lead to di-substituted products.[7]
-
N-Iodination: In the presence of a strong base, deprotonation of the indole nitrogen can occur, leading to undesired N-iodination.
Recommended Protocol for Regioselective C3-Iodination:
| Parameter | Recommendation | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) | These reagents are effective for the C3-iodination of indoles and offer better control than I2.[7][8] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | These solvents are suitable for this type of electrophilic substitution. |
| Temperature | -78 °C to 0 °C | Low temperatures are critical to control the high reactivity at the C3 position. |
| Base | Avoid strong bases | To prevent N-iodination, the reaction should be run under neutral or slightly acidic conditions. |
Step-by-Step Protocol:
-
Dissolve 5-bromo-6-(trifluoromethyl)-1H-indole in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N-iodosuccinimide (1.0 equivalent) as a solid in one portion.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.[5]
Issue 3: Product Instability and Decomposition
Q: My final product, this compound, appears to be unstable and decomposes upon standing or during purification. What are the likely causes and how can I mitigate this?
A: Poly-halogenated indoles, particularly those with an iodine at the C3 position, can be sensitive to light, air, and acid. The C-I bond is relatively weak and can be cleaved, leading to decomposition. The trifluoromethyl group can also influence the overall stability of the molecule.
Root Cause Analysis:
-
Light Sensitivity: Many iodo-aromatic compounds are light-sensitive.
-
Oxidation: The indole ring can be susceptible to oxidation, especially when activated by the halogen substituents.
-
Acid-Catalyzed Decomposition: Traces of acid from purification (e.g., silica gel) can promote decomposition.[5]
Recommendations for Handling and Purification:
| Action | Procedure | Rationale |
| Minimize Light Exposure | Wrap reaction flasks and storage vials in aluminum foil. | Prevents photolytic cleavage of the C-I bond. |
| Inert Atmosphere | Handle the compound under a nitrogen or argon atmosphere whenever possible. | Minimizes contact with atmospheric oxygen. |
| Purification Considerations | Use deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) for column chromatography. | Neutralizes acidic sites on the silica gel that can cause decomposition.[5] |
| Storage | Store the purified product at low temperatures (-20 °C) in a dark, airtight container. | Reduces the rate of decomposition. |
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the intended synthetic route and the potential side reactions that can occur at each step.
Caption: Synthetic pathway and potential side reactions.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Landelle, G., Panossian, A., Pazenok, S., & Leroux, F. R. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. ResearchGate. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ACS Publications. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). PMC. [Link]
-
C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. (n.d.). ResearchGate. [Link]
-
Green Halogenation of Indoles with Oxone–Halide. (2023). The Journal of Organic Chemistry. [Link]
- Method for preparing 5-bromoindole. (n.d.).
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). NIH. [Link]
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2025). ResearchGate. [Link]
-
Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. (n.d.). ResearchGate. [Link]
-
Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. (n.d.). MDPI. [Link]
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism. (n.d.). Repositorio Institucional de la Universidad de Guanajuato. [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Nature. [Link]
-
Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). MDPI. [Link]
-
Synthesis of 1H-Isoindoliums by Electrophile-Mediated Cascade Cyclization/Iodination of Propargylamine. (n.d.). PolyU Institutional Research Archive. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.). Beilstein Journals. [Link]
-
5-Bromo-3-methyl-1H-indole. (n.d.). PubChem. [Link]
-
Green Chemistry. (2018). RSC Publishing. [Link]
-
Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. (2015). RSC Publishing. [Link]
-
Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (n.d.). NIH. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). PubMed. [Link]
-
Iodination of 7-azaindole and pyrrole. (n.d.). ResearchGate. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. [Link]
-
Electrophilic substitution at the indole. (n.d.). Química Organica.org. [Link]
-
Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. (2020). Organic Letters. [Link]
-
Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. (2025). Organic Letters. [Link]
-
Inductive Effects in Electrophilic Substitution. (2014). YouTube. [Link]
Sources
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the functionalization of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile, yet challenging, heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to empower your synthetic endeavors. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experiments.
Introduction to the Substrate: A Molecule of Nuance
This compound is a highly functionalized indole derivative with significant potential in medicinal chemistry and materials science. The strategic placement of a trifluoromethyl group, a bromine atom, and an iodine atom offers multiple points for diversification.[1] However, the interplay of the electronic effects of these substituents and the inherent reactivity of the indole core necessitates a careful and informed approach to achieve selective and high-yielding transformations.
The key to successfully functionalizing this molecule lies in understanding the differential reactivity of the C-I and C-Br bonds, the influence of the electron-withdrawing trifluoromethyl group on the indole's electronics, and the potential for N-H functionalization or C-H activation. This guide will address these aspects in the context of common and powerful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the 3-iodo or the 5-bromo group?
A1: The 3-iodo bond is significantly more reactive than the 5-bromo bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This differential reactivity is the cornerstone of achieving selective functionalization at the C-3 position while leaving the C-5 bromine available for subsequent transformations.
Q2: How does the 6-(trifluoromethyl) group affect the reactivity of the indole?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence at the C-6 position deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. In the context of cross-coupling reactions, this electronic effect can influence the oxidative addition step and the overall electron density of the indole system. While it can make the N-H proton more acidic, it generally does not prevent successful palladium-catalyzed reactions at the halogenated positions.[1]
Q3: Is protection of the indole N-H required for cross-coupling reactions?
A3: While many cross-coupling reactions can be performed on N-H free indoles, N-protection can sometimes be advantageous.[2] Deprotonation of the N-H by the base can lead to the formation of an indolyl anion, which can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. N-protection (e.g., with Boc, Ts, or SEM groups) can prevent this and improve reaction outcomes, especially in cases of stubborn couplings or when using particularly strong bases. However, the additional protection/deprotection steps add to the overall synthesis length. For many standard couplings like Suzuki, Sonogashira, and Buchwald-Hartwig, conditions have been developed that are tolerant of the free N-H.[3][4]
Q4: Can C-H activation be used to functionalize this indole?
A4: Direct C-H functionalization is a powerful tool for indole modification, typically favoring the C2 or C3 positions.[5][6][7][8] Given that the C3 position is already occupied by an iodine atom, C2-arylation via C-H activation could be a potential strategy for further diversification.[9] However, this would likely require careful optimization to avoid competing reactions at the halogenated sites. The presence of the trifluoromethyl group may also influence the regioselectivity of C-H activation.[10]
Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides detailed troubleshooting for specific issues you may encounter during key functionalization reactions.
Guide 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[11] For this compound, the primary goal is to selectively couple a boronic acid at the C-3 position.
Problem 1: Low yield of the desired 3-aryl-5-bromo-6-(trifluoromethyl)-1H-indole.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inefficient Catalyst System | Screen different palladium catalysts and ligands. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with ligands like SPhos or XPhos. | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands often improve reaction rates and yields. |
| Inappropriate Base | Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N. The choice of base can be solvent-dependent. | The base plays a critical role in the transmetalation step of the Suzuki reaction.[11] The optimal base depends on the specific boronic acid and substrate. |
| Poor Solvent Choice | Common solvents for Suzuki coupling include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[11] Experiment with different solvent systems. | The solvent affects the solubility of the reagents and the stability of the catalytic species. A biphasic system with water is often used to facilitate the dissolution of the inorganic base. |
| Decomposition of Boronic Acid | Use fresh boronic acid or a boronate ester (e.g., pinacol ester), which are often more stable. Ensure anhydrous conditions if using a sensitive boronic acid. | Boronic acids can undergo protodeboronation or form unreactive boroxines, especially at elevated temperatures. |
Problem 2: Formation of the 5-aryl-3-iodo-6-(trifluoromethyl)-1H-indole (coupling at the C-Br bond) or di-coupled product.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. | While the C-I bond is more reactive, prolonged heating can lead to the slower oxidative addition at the C-Br bond. |
| Highly Active Catalyst System | A less reactive catalyst/ligand combination might favor selectivity. For instance, a less electron-rich phosphine ligand could be tested. | Highly active catalysts might overcome the reactivity difference between the C-I and C-Br bonds, leading to a loss of selectivity. |
Guide 2: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is the method of choice for introducing alkyne moieties.[12][13]
Problem 1: Low yield of the 3-alkynyl-5-bromo-6-(trifluoromethyl)-1H-indole.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Catalyst Poisoning | Ensure the terminal alkyne is of high purity. Degas the solvent thoroughly to remove oxygen. | Impurities in the alkyne or oxygen can poison the palladium and/or copper catalyst. |
| Homocoupling of the Alkyne (Glaser coupling) | Run the reaction under strictly anaerobic conditions. Copper-free Sonogashira conditions can also be explored. | The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne.[14] |
| Ineffective Base | Use a suitable organic base like Et₃N, DIPEA, or piperidine. | The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. |
Problem 2: Decomposition of the starting material.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Harsh Reaction Conditions | Lower the reaction temperature. If using a strong base, consider a milder alternative. | Indole rings can be sensitive to strong bases and high temperatures, leading to decomposition. |
| N-H Reactivity | Consider N-protection of the indole if decomposition persists. | The acidic N-H proton might participate in side reactions under the basic conditions of the Sonogashira coupling. |
Guide 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines.[15][16][17]
Problem 1: Low yield of the 3-amino-5-bromo-6-(trifluoromethyl)-1H-indole.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incorrect Ligand Choice | The choice of ligand is critical. Screen bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or Josiphos-type ligands. | The ligand influences the rate of both the oxidative addition and the reductive elimination steps in the catalytic cycle.[15] |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically used.[2][16] The choice of base depends on the amine nucleophile. | The base is crucial for deprotonating the amine and facilitating the formation of the key palladium-amido complex. |
| Sterically Hindered Amine | For hindered amines, more specialized ligands and harsher conditions (higher temperature) might be necessary. | Steric hindrance can slow down the reaction, requiring a more active catalyst system to achieve good conversion. |
Problem 2: Competitive reaction at the N-H position.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Deprotonation of the Indole N-H | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). | The strong bases used in Buchwald-Hartwig amination can deprotonate the indole N-H, leading to potential side reactions or catalyst inhibition. |
Experimental Protocols: Starting Points for Optimization
The following are generalized, starting-point protocols. Optimization will be necessary for specific substrates.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-3
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at C-3
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Strategy: Reaction Selectivity Workflow
The following diagram illustrates the general workflow for the selective functionalization of this compound.
Caption: A workflow for the sequential functionalization of the title compound.
Visualizing the Mechanism: Simplified Catalytic Cycle for Suzuki Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Bellina, F., & Rossi, R. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). Sonogashira cross-coupling reaction of 5-bromoindole with phenylacetylene. ResearchGate. [Link]
-
Zhu, C., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(10), 2957–2963. [Link]
-
Sames, D., et al. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(23), 8456–8465. [Link]
-
Stoltz, B. M., et al. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]
-
White, M. C., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5776–5780. [Link]
-
Moody, C. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9063–9068. [Link]
-
Ravelo, A. G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
-
Li, X., et al. (2015). Rh(III)-Catalyzed Trifluoromethylthiolation of Indoles via C–H Activation. The Journal of Organic Chemistry, 80(16), 8361–8366. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
-
Gouverneur, V., et al. (2020). N-Trifluoromethyl Hydrazines, Indoles and their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]
-
Ma, D., et al. (2025). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. Organic Letters. [Link]
-
An, B., Li, X., & Yang, D. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 83(15), 8348–8357. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
-
Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Gouverneur, V., et al. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
-
Gevorgyan, V., et al. (2007). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 129(25), 7842–7843. [Link]
-
Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4167–4170. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Glorius, F., et al. (2021). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 143(31), 12164–12170. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Approaches to 3‐substituted 2‐trifluoromethylindoles. [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. ias.ac.in [ias.ac.in]
- 10. Sci-Hub: are you are robot? [sci-hub.box]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support resource for 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS No. 1420537-61-6)[1]. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of this compound and to offer troubleshooting strategies for common experimental challenges. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from related halogenated and trifluoromethylated indole structures to anticipate and address potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Handling
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: While specific stability studies on this compound are not widely published, based on the general properties of halogenated and trifluoromethylated indoles, optimal storage conditions are crucial. It is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture[2]. The trifluoromethyl group generally enhances stability, but the presence of a carbon-iodine bond suggests potential sensitivity.[2][3]
Troubleshooting Guide: Improper Storage
| Symptom | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or darkening) | Exposure to light, air (oxidation), or moisture. | Discard the discolored material if purity is critical. For future prevention, store in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the purity of the starting material using techniques like NMR or LC-MS before use. If degradation is confirmed, procure a fresh batch and adhere to strict storage protocols. |
| Poor solubility compared to a fresh batch | Formation of insoluble degradation products. | Attempt to purify a small sample by recrystallization or column chromatography. However, it is generally advisable to use a fresh, pure sample for reliable results. |
Q2: Are there any specific handling precautions I should take when working with this compound?
A2: Standard laboratory safety protocols for handling chemical reagents should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood[3][4]. Avoid inhalation of dust or contact with skin and eyes[3]. Given the potential for photosensitivity due to the iodo-substituent, it is prudent to minimize exposure to direct light during experiments.
Section 2: Stability in Solution
Q3: How stable is this compound in common organic solvents?
A3: The stability in solution can be solvent-dependent. Protic solvents, especially under basic conditions, might facilitate the decomposition of halogenated indoles. Aprotic solvents such as THF, DMF, or dichloromethane are generally preferred for short-term storage of solutions. For long-term storage, it is best to keep the compound in its solid state. The indole nucleus itself can be sensitive to strong acids and oxidants[5].
Troubleshooting Guide: Solution Instability
| Symptom | Potential Cause | Recommended Action |
| Appearance of new spots on TLC/LC-MS over time | Decomposition of the compound in solution. | Prepare solutions fresh before use. If a stock solution is necessary, store it at low temperatures (e.g., -20 °C) and for a limited duration. Perform a quick purity check before each use. |
| Reaction failure or low yield | The compound may have degraded in the reaction solvent prior to the addition of other reagents. | Consider the compatibility of the solvent with the indole. If the reaction conditions are harsh (e.g., high temperature, strong base/acid), add the indole at a later stage or at a lower temperature if possible. |
Experimental Protocol: Assessing Solution Stability
A simple experimental workflow to assess the stability of this compound in a specific solvent is as follows:
-
Preparation: Dissolve a known concentration of the compound in the solvent of interest.
-
Initial Analysis: Immediately analyze the fresh solution using a suitable analytical technique (e.g., HPLC, LC-MS, or NMR with an internal standard) to determine the initial purity and concentration.
-
Incubation: Store aliquots of the solution under different conditions (e.g., room temperature in light, room temperature in the dark, 4 °C).
-
Time-Point Analysis: Analyze the aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and compare the results to the initial analysis to quantify any degradation.
Caption: Workflow for assessing solution stability.
Section 3: Chemical Reactivity and Potential Degradation Pathways
Q4: What are the most likely degradation pathways for this molecule?
A4: Given its structure, two primary degradation pathways can be hypothesized:
-
Deiodination: The carbon-iodine bond is the weakest halogen bond and can be susceptible to cleavage. This can occur photolytically (in the presence of light) or through reaction with nucleophiles or reducing agents. This would result in the formation of 5-bromo-6-(trifluoromethyl)-1H-indole.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to a complex mixture of products[5]. The presence of the electron-withdrawing trifluoromethyl group may somewhat mitigate this, but it remains a possibility, especially with strong oxidizing agents or prolonged exposure to air.
Caption: Potential degradation pathways.
Q5: I am seeing a side product in my reaction that appears to be the deiodinated version of my starting material. What could be causing this?
A5: The loss of the iodine atom at the C3 position is a common issue for 3-iodoindoles. This can be triggered by several factors in a reaction setup:
-
Nucleophilic reagents or intermediates: Many reagents can act as nucleophiles and displace the iodide.
-
Basic conditions: Strong bases can promote elimination or other side reactions.
-
Trace metals: Transition metal catalysts used in cross-coupling reactions can sometimes facilitate dehalogenation as a side reaction.
-
Light: If your reaction is exposed to light, photochemical cleavage of the C-I bond may occur.
Troubleshooting Guide: Deiodination
| Potential Cause | Recommended Action |
| Nucleophilic attack | If possible, use less nucleophilic reagents or protect the indole nitrogen to reduce the electron density of the ring. |
| Basic conditions | Use a weaker base or a non-nucleophilic base. Consider running the reaction at a lower temperature. |
| Photodecomposition | Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Metal-catalyzed side reaction | Optimize the catalyst, ligands, and reaction conditions. A change in solvent or the addition of specific additives might suppress this side reaction. |
References
-
6-(Trifluoromethyl)indole - Chem-Impex. (n.d.). Retrieved January 19, 2026, from [Link]
- Madsen, U., & Berry, A. (1985). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 49(4), 874–878.
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Park, J. H., Lee, J. H., Lee, J. H., & Lee, J. T. (2017). Assessments of iodoindoles and abamectin as inducers of methuosis in pinewood nematode, Bursaphelenchus xylophilus. Scientific Reports, 7(1), 6789.
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67–86.
- Pries, F., van der Ploeg, J. R., Dolfing, J., & Janssen, D. B. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279–295.
- Jiang, C., Liu, Y., Li, S., Wang, T., & Zhang, Y. (2019). Proposed degradation pathways of indole by ozonation.
-
SAFETY DATA SHEET - 6-(Trifluoromethyl)indole. (2025, October 24). Thermo Fisher Scientific. Retrieved January 19, 2026, from [Link]
- Augusto, O., & Packer, J. E. (1981). Reactivity of indole derivatives towards oxygenated radicals. Canadian Journal of Chemistry, 59(22), 3435–3438.
Sources
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for cross-coupling reactions involving 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this polyfunctionalized indole substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your synthetic strategies and achieve your desired outcomes.
Introduction to the Substrate: A Molecule of Nuance
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its successful application in cross-coupling reactions requires a nuanced understanding of its structural features. The presence of two distinct halogen atoms (iodine and bromine) at positions C3 and C5, a potent electron-withdrawing trifluoromethyl group at C6, and an acidic N-H proton presents a unique set of challenges and opportunities for selective functionalization.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This inherent difference in reactivity is the cornerstone of achieving selective functionalization of this compound. The C3-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C5-Br bond. This allows for sequential, site-selective cross-coupling reactions, which will be a central theme in this guide.
The electron-withdrawing trifluoromethyl group at C6 influences the electronic properties of the indole ring, potentially affecting catalyst activity and the stability of reaction intermediates.[4][5] Furthermore, the acidic N-H proton of the indole can interact with basic reagents, potentially leading to catalyst inhibition or undesired side reactions.[6]
This guide will address these factors in the context of common cross-coupling reactions, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can arise from several factors related to catalyst activity, reaction conditions, or the nature of the substrate itself.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.
-
Solution:
-
Ensure high-quality palladium sources and ligands.
-
Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern palladacycle precatalysts (e.g., G3 or G4 XPhos Pd G3) which are often more robust.[7]
-
Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution:
-
For Suzuki and Buchwald-Hartwig reactions with this electron-deficient substrate, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[8][9][10]
-
Screen a panel of ligands such as XPhos, SPhos, or RuPhos.[7][8] A 2:1 ligand-to-palladium ratio is a good starting point.[7]
-
-
-
Ineffective Base: The base is critical for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations.[8][11]
-
Inhibition by the Indole N-H: The acidic proton on the indole can react with the base or the organometallic coupling partner, leading to catalyst inhibition.[6]
-
Solution:
-
Consider N-protection of the indole with a group that can be easily removed later (e.g., Boc, SEM, or tosyl). This can significantly improve reaction efficiency.
-
If N-protection is not desirable, carefully select the base and reaction conditions to minimize this interaction.
-
-
Problem 2: Lack of Selectivity (Reaction at both C3-I and C5-Br)
Achieving site-selectivity is paramount when working with this dihalogenated indole.
Potential Causes & Step-by-Step Solutions:
-
Reaction Conditions are Too Harsh: High temperatures or prolonged reaction times can lead to the slower reaction at the C5-Br bond.
-
Solution:
-
Carefully control the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated) and monitor the reaction progress closely by TLC or LC-MS.
-
Limit the reaction time to the point where the C3-I bond has fully reacted, but the C5-Br bond remains largely untouched.
-
-
-
Inappropriate Catalyst/Ligand System: Some catalyst systems may exhibit lower selectivity.
-
Solution:
-
Ligand choice can influence selectivity. For instance, in some cases, bulky ligands can favor reaction at the more sterically accessible position.[12]
-
A thorough screening of different palladium catalysts and phosphine ligands is recommended to identify the system that provides the highest selectivity for your specific transformation.
-
-
Problem 3: Formation of Side Products
Unwanted side reactions can significantly reduce the yield of your desired product.
Potential Causes & Step-by-Step Solutions:
-
Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling): This is a common side reaction, particularly if the transmetalation step is slow.
-
Protodehalogenation (Replacement of Halogen with Hydrogen): This can occur in the presence of a hydrogen source and a reducing agent.
-
Solution:
-
Ensure anhydrous reaction conditions if water is not required for the specific coupling reaction.
-
Use high-purity solvents and reagents.
-
-
-
Decomposition of the Starting Material or Product: The trifluoromethyl group can make the indole ring more susceptible to nucleophilic attack under certain conditions.
-
Solution:
-
Use milder bases and lower reaction temperatures.
-
Minimize reaction times.
-
-
Frequently Asked Questions (FAQs)
Q1: Which position should I expect to react first, the C3-I or the C5-Br?
A1: The C3-I bond is significantly more reactive than the C5-Br bond in palladium-catalyzed cross-coupling reactions. Therefore, you should expect selective functionalization at the C3 position under carefully controlled conditions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster rate of oxidative addition.
Q2: I want to perform a sequential cross-coupling to introduce two different groups at C3 and C5. What is the general strategy?
A2: A sequential, site-selective approach is the ideal strategy.
-
First Coupling: Perform the cross-coupling reaction under mild conditions to selectively functionalize the C3-I position. Carefully monitor the reaction to avoid over-reaction at the C5-Br position. Purify the mono-functionalized product.
-
Second Coupling: Use the purified 5-bromo-3-(substituted)-6-(trifluoromethyl)-1H-indole from the first step as the substrate for the second cross-coupling reaction. You may need to use more forcing conditions (higher temperature, different catalyst/ligand system) to react the less reactive C5-Br bond.
Q3: Do I need to protect the indole N-H group?
A3: While not always strictly necessary, N-protection is highly recommended, especially if you are encountering issues with low yield or catalyst inhibition. The acidic N-H proton can interfere with the reaction, and protecting it with a suitable group (e.g., Boc, SEM) can lead to cleaner reactions and higher yields.[6]
Q4: What are the recommended starting conditions for a Suzuki coupling at the C3-I position?
A4: A good starting point for a Suzuki coupling at the C3-I position would be:
-
Catalyst: PdCl₂(dppf) (3-5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%).[7]
-
Ligand: If using a catalyst precursor like Pd₂(dba)₃, a bulky, electron-rich ligand such as XPhos or SPhos (2:1 L:Pd ratio) is recommended.[7][8]
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).[7]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Temperature: Start at room temperature and gently heat to 50-80 °C if necessary, while monitoring for selectivity.
Q5: How does the trifluoromethyl group at C6 affect the reaction?
A5: The -CF₃ group is a strong electron-withdrawing group. This can have several effects:
-
It can increase the rate of oxidative addition at both the C-I and C-Br bonds by making the indole ring more electron-deficient.[3]
-
It may influence the stability of intermediates in the catalytic cycle.
-
The presence of a trifluoromethyl group can sometimes necessitate the use of more electron-rich and bulky ligands to facilitate the reductive elimination step.[4]
Data Presentation
Table 1: Recommended Ligands for Different Cross-Coupling Reactions
| Cross-Coupling Reaction | Recommended Ligands | Rationale |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos, dppf | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, which is beneficial for this electron-deficient substrate.[7][8] |
| Sonogashira | PPh₃, Xantphos, cataCXium® A | These ligands are effective in stabilizing the palladium and copper catalysts involved in the Sonogashira coupling. |
| Buchwald-Hartwig Amination | XPhos, BrettPhos, RuPhos | Highly bulky and electron-donating ligands are crucial for the efficient coupling of amines with aryl halides.[9][10] |
Experimental Protocols & Workflows
Workflow for Site-Selective Suzuki Coupling at C3-I
Caption: Workflow for selective Suzuki coupling at the C3-I position.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support guide for the purification of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS No. 1420537-61-6).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this complex heterocyclic intermediate. The unique substitution pattern of this molecule—featuring two different halogens and a trifluoromethyl group—presents specific challenges in removing impurities. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired purity specifications.
Section 1: Understanding the Challenge - Common Impurities
Effective purification begins with understanding the potential impurities. The synthesis of this compound can generate several byproducts depending on the specific synthetic route. Below is a summary of common impurities to anticipate.
| Impurity Class | Potential Species | Likely Origin | Identification Tips (TLC/MS/NMR) |
| Starting Material | 5-bromo-6-(trifluoromethyl)-1H-indole | Incomplete iodination reaction. | Lower Rf than the product. MS will show a molecular ion corresponding to the absence of iodine. |
| Regioisomers | 5-bromo-2-iodo-6-(trifluoromethyl)-1H-indole | Non-selective iodination. Iodination of indoles typically occurs at the 3-position, but other isomers are possible under certain conditions.[3] | Very similar Rf to the product, often requiring optimized chromatography. Isomeric substitution can be confirmed by 2D NMR. |
| Over-reaction | 5-bromo-2,3-diiodo-6-(trifluoromethyl)-1H-indole | Use of excess iodinating agent. Highly reactive conditions can lead to di-substitution.[4] | Higher Rf than the product. MS will show a molecular ion corresponding to an additional iodine atom. |
| Halogen Exchange | 3,5-dibromo-6-(trifluoromethyl)-1H-indole | Impurities in the halogenating reagents or side reactions. | MS will show a different isotopic pattern (Br2 vs. BrI). |
| Degradation | Oxidized species (e.g., 2-oxindoles) | Indoles can be sensitive to air and acid, especially on silica gel during purification.[5][6] | Often highly polar, may streak or remain at the baseline on TLC. Can lead to coloration of the sample. |
Pro-Tip: When analyzing impurities by mass spectrometry, look for the characteristic isotopic signature of bromine (79Br and 81Br in a ~1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).[7] This is a key indicator for identifying bromine-containing molecules.[7]
Section 2: Troubleshooting Your Purification - A Q&A Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, emphasizing the rationale behind each solution.
Q1: My crude product shows multiple spots on the TLC plate with a wide range of polarities. What is the best initial purification strategy?
A1: A complex mixture with diverse impurities is best tackled using flash column chromatography . This technique allows for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[8] It is highly effective for removing both more polar and less polar impurities in a single step. Recrystallization is generally ineffective for complex mixtures and should be reserved for polishing a product that is already of moderate-to-high purity.[9]
Q2: I'm performing column chromatography, but the separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve resolution?
A2: Poor resolution is a common challenge, especially with closely related isomers. Here are several strategies, from simplest to most involved:
-
Optimize the Solvent System: The choice of eluent is critical.[9] Test various solvent systems using TLC. Aim for a solvent mixture that places your target compound at an Rf of 0.2-0.35 . If using a standard hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane or ether, as these solvents can alter the selectivity and improve separation.
-
Implement a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity over time.[10] This technique sharpens the elution bands and can effectively separate compounds with very similar Rf values.[11]
-
Reduce the Column Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Use a Finer Silica Gel: Employing silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and can significantly enhance resolution, although it will also increase the backpressure and run time.
Q3: My compound appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery. What's happening and how can I fix it?
A3: The indole nucleus, particularly when functionalized, can be sensitive to the acidic nature of standard silica gel.[12] The silanol groups (Si-OH) on the silica surface can act as Brønsted acid sites, catalyzing degradation.
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine, to the eluent (typically 0.5-1% by volume ).[10][12] This neutralizes the acidic sites on the silica. When preparing your column, flush it with one to two column volumes of the amine-containing eluent before loading your sample.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina .[12] Note that the elution order may differ from silica gel, so you will need to re-screen solvent systems using TLC with alumina plates.
-
Consider Reversed-Phase Chromatography: For highly sensitive compounds, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative.[12] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and nonpolar compounds are retained more strongly.[13]
Q4: My product is a solid with >90% purity, but I need to achieve >99% purity for my application. Is there an efficient alternative to a second column?
A4: Yes, for polishing a relatively pure solid, recrystallization is often the most efficient and scalable method.[9] This process relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures. A successful recrystallization can remove trace impurities and provide highly pure, crystalline material.[14]
Q5: I'm trying to recrystallize my product, but it either "oils out" or my recovery is very low. What should I do?
A5: These are common recrystallization problems that can be solved by systematically adjusting your procedure.
-
Problem: "Oiling Out" (Product separates as a liquid instead of forming crystals): This often happens when a solution is cooled too quickly or is supersaturated.
-
Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals. If it still oils out, consider using a more dilute solution or a different solvent system.
-
-
Problem: Low Recovery: This typically indicates that your compound has high solubility in the chosen solvent even at low temperatures, or you used too much solvent.
-
Solution: Before filtering, ensure the solution is thoroughly chilled (an ice bath is recommended). To recover more product from the mother liquor, you can try partially evaporating the solvent and cooling again to induce a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product. A two-solvent system (one in which the compound is soluble and one in which it is not) can also provide better control over solubility and improve yields.[9]
-
Section 3: Standard Operating Protocols
Protocol 3.1: Flash Column Chromatography Purification
This protocol is designed for purifying crude this compound that contains a mix of impurities.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) that provides an Rf of 0.2-0.3 for the target compound.
-
If streaking is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.
-
-
Column Packing (Wet-Packing):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.[11]
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring a flat, stable bed. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.
-
Collect fractions systematically.
-
If using a gradient, slowly increase the percentage of the more polar solvent throughout the run.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to monitor the separation.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Protocol 3.2: Recrystallization for High-Purity Material
This protocol is for obtaining analytically pure material from a product that is already >90% pure.
-
Solvent Selection:
-
Test the solubility of your compound in various solvents (e.g., hexane, toluene, methanol, isopropanol). An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., methanol/water or toluene/hexane) can also be effective.[9]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps to slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Section 4: Visual Workflow
The following diagram provides a decision-making framework for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Section 5: Frequently Asked Questions (FAQs)
-
What is the expected appearance of pure this compound?
-
Pure halo-substituted indoles are typically off-white to pale yellow or pink crystalline solids.[5] Significant color (e.g., dark brown or purple) often indicates the presence of oxidized impurities.
-
-
How should I store the purified compound?
-
3-iodoindoles can be sensitive to light and prolonged storage at room temperature, which may lead to slow decomposition.[15] It is strongly recommended to store the material at low temperatures (e.g., in a freezer at -20 °C) in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).
-
-
What are the best analytical techniques for final purity assessment?
-
A combination of techniques is ideal. 1H and 19F NMR can confirm the structure and identify organic impurities. LC-MS is excellent for detecting trace impurities and confirming the molecular weight. HPLC with UV detection is the gold standard for quantitative purity analysis (e.g., reporting purity as >99% by area).
-
References
-
Brennan, M. R., et al. The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Piscopo, E., et al. (1990). As referenced in The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. Iodination of substituted indoles [Table]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes. Available at: [Link]
-
Snégaroff, K., et al. (2015). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]
-
RSC Publishing. Regioselective C5-H direct iodination of indoles. Chemical Communications. Available at: [Link]
-
ResearchGate. A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters. Available at: [Link]
- Google Patents. 5-bromoindole preparation method. CN103387530A.
-
Chem Help ASAP (YouTube). column chromatography & purification of organic compounds. Available at: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes. Available at: [Link]
-
ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]
- Google Patents. Method for preparing 5-bromoindole. CN102558017A.
-
Biotage. Purifying ionic compounds by flash column chromatography. Available at: [Link]
-
PubChem. 5-bromo-3-iodo-1H-indole. Available at: [Link]
-
National Institutes of Health (NIH). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. Bromination of trifluoromethyl derivatives of benzene. US2494817A.
-
Pharmaffiliates. 5-Bromo-6-(trifluoromethyl)-1H-indole. Available at: [Link]
-
ChemBK. 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. Available at: [Link]
-
ResearchGate. Examples of indole trifluoromethylation [Diagram]. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Available at: [Link]
-
ResearchGate. Green oxidation of indoles using halide catalysis. Nature Communications. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. mdpi.com [mdpi.com]
- 15. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support guide for the scale-up synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up campaign.
Part 1: Recommended Synthetic Pathway & Core Principles
The synthesis of this highly functionalized indole presents unique challenges due to the electronic nature of the trifluoromethyl group and the need for precise regiochemical control during sequential halogenation. The most logical and scalable approach begins with 6-(trifluoromethyl)-1H-indole and proceeds through a two-step electrophilic substitution.
Causality of the Route:
-
Starting Material: 6-(trifluoromethyl)-1H-indole is a commercially available starting material.[1] The electron-withdrawing nature of the CF₃ group deactivates the benzene ring towards electrophilic substitution, making the pyrrole ring the primary site of reactivity.
-
Step 1: C3-Iodination: The C3 position of the indole nucleus is the most electron-rich and kinetically favored site for electrophilic attack. Therefore, iodination occurs selectively at this position under mild conditions.[2]
-
Step 2: C5-Bromination: With the C3 position blocked, the subsequent electrophilic bromination is directed to the C5 position. The CF₃ group at C6 is a meta-director, and the pyrrole nitrogen directs ortho/para. The C5 position is electronically activated by the nitrogen and is the most favorable site for the second halogenation.
Caption: Recommended two-step synthetic workflow for the target molecule.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up.
Step 1: C3-Iodination Troubleshooting
Question 1: My C3-iodination reaction is stalling or showing low conversion at a larger scale. What are the likely causes and solutions?
Answer: This is a common scale-up issue often related to mass transfer, reagent stoichiometry, or temperature control.
-
Causality & Explanation:
-
Poor Solubility/Mixing: On a larger scale, the potassium salt of the indole (formed in situ with KOH) may not be fully dissolved, leading to a heterogeneous mixture and slow reaction. The iodinating agent also needs to be well-dispersed.
-
Reagent Degradation: N-Iodosuccinimide (NIS) can be light and temperature-sensitive. Improper storage or prolonged reaction times at elevated temperatures can lead to degradation.
-
Insufficient Base: The reaction consumes a stoichiometric amount of base to neutralize the HI byproduct and activate the indole. Inadequate base can halt the reaction.
-
-
Troubleshooting Steps & Solutions:
-
Improve Mixing: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous slurry or solution. Check for "dead spots" in the reactor.
-
Optimize Solvent: While DMF is common, consider a co-solvent system if solubility is an issue. THF can be a viable alternative.
-
Reagent Addition Strategy: Add the iodinating agent portion-wise or as a solution to control the reaction rate and exotherm, especially at scale.
-
Verify Reagent Quality: Use a fresh, verified lot of NIS. If using Iodine (I₂), ensure it is dry.
-
Monitor pH/Basicity: If using KOH, ensure at least 1.1 equivalents are fully dissolved before adding the iodinating agent. An in-process pH check can be informative.
-
Caption: Decision tree for troubleshooting low iodination conversion.
Step 2: C5-Bromination Troubleshooting
Question 2: I am observing the formation of isomeric impurities during the C5-bromination step. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is critical and depends heavily on the choice of brominating agent and reaction conditions, especially given the deactivating CF₃ group.
-
Causality & Explanation:
-
Reagent Reactivity: Highly reactive brominating agents or harsh conditions (e.g., Br₂ with a strong Lewis acid) can overcome the subtle electronic differences between positions on the indole ring, leading to bromination at undesired sites like C4 or C7.
-
Kinetic vs. Thermodynamic Control: Rapid, exothermic reactions can favor kinetic byproducts. Slower, more controlled conditions often yield the more stable, thermodynamically favored C5-bromo isomer.
-
-
Troubleshooting Steps & Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred for scale-up over elemental bromine due to its solid form, easier handling, and typically higher selectivity.[3] Using Br₂ often requires a solvent like acetic acid, which can complicate workup.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate and enhance selectivity. A controlled, slow addition of the brominating agent is crucial to prevent temperature spikes.
-
Solvent Effects: Dichloromethane (DCM) or acetonitrile (MeCN) are good first choices. Avoid highly polar, coordinating solvents that might alter the reactivity of the brominating agent.
-
Avoid Strong Acids: Do not use Lewis or Brønsted acid catalysts unless absolutely necessary, as they can decrease selectivity. The reaction should proceed under neutral conditions.
-
| Parameter | Recommended Condition for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Solid, easier to handle, generally more selective than Br₂.[3] |
| Temperature | 0–5 °C | Minimizes formation of kinetic byproducts and controls exotherm. |
| Solvent | Dichloromethane (DCM) | Non-coordinating, allows for easy temperature control and workup. |
| Addition Rate | Slow, portion-wise addition of solid NBS | Prevents localized high concentrations and temperature spikes. |
Overall Process: Purification
Question 3: Column chromatography is not feasible for purifying the final product at a multi-kilogram scale. What are the best strategies for purification?
Answer: The key to avoiding chromatography at scale is to control the impurity profile in the preceding steps and then develop a robust crystallization or trituration procedure.
-
Causality & Explanation:
-
Impurity Profile: The main impurities are likely unreacted starting materials (3-iodo-indole, 6-TFMi-indole) and regioisomers from bromination. These may have different solubility profiles than the desired product.
-
Crystallization Principles: A successful crystallization relies on identifying a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution or are removed in a prior step.
-
-
Troubleshooting Steps & Solutions:
-
Impurity Purge via Workup: Design your aqueous workup to remove key impurities. For example, unreacted starting indole might be removed with a specific pH adjustment and extraction. Succinimide (from NBS) is water-soluble and easily removed.
-
Solvent Screening for Recrystallization: Screen a panel of solvents. A good starting point is a binary system, such as isopropanol/water, ethanol/heptane, or toluene/heptane. The goal is to find a system that provides good crystal morphology and high purity.
-
Trituration/Slurrying: If a full recrystallization is difficult, slurrying the crude solid in a solvent where the product is poorly soluble (e.g., heptane or MTBE) can effectively wash away more soluble impurities.
-
Activated Carbon Treatment: Before crystallization, treating the solution of the crude product with activated carbon can remove colored impurities.
-
| Solvent System | Potential Use | Comments |
| Isopropanol/Water | Recrystallization | Good for moderately polar compounds. Product dissolves in hot IPA, water is added as anti-solvent. |
| Toluene/Heptane | Recrystallization | Good for less polar compounds. Dissolve in hot toluene, add heptane to induce crystallization. |
| Methanol | Trituration/Slurry | Can wash away less polar impurities if the product is sparingly soluble. |
| Dichloromethane/Heptane | Recrystallization | Dissolve in minimal DCM, add heptane as an anti-solvent. |
Part 3: Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the 6-(trifluoromethyl)-1H-indole starting material? A: Purity is paramount. The starting material should be >98% pure by HPLC. Pay close attention to any isomeric impurities (e.g., 4- or 7-(trifluoromethyl)-1H-indole), as these will lead to regioisomeric final products that are extremely difficult to separate from the target compound.
Q: How does the electron-withdrawing CF₃ group influence the reaction sequence and conditions? A: The CF₃ group is strongly deactivating, which has two major effects. First, it makes the benzene portion of the indole less reactive to electrophilic substitution, which helps ensure the initial iodination occurs selectively on the pyrrole ring at C3.[4] Second, it makes the subsequent C5-bromination step more challenging than on an unsubstituted indole, potentially requiring slightly more forcing conditions or longer reaction times. However, this deactivation also helps prevent over-bromination.
Q: What are the recommended safety precautions for handling iodinating and brominating agents at scale? A:
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene).
-
Spill Control: Have appropriate spill kits readily available. For bromine, a sodium thiosulfate solution should be on hand to quench any spills. For NBS/NIS, a general chemical spill kit is sufficient.
-
Quenching: The reaction mixture should be quenched carefully at the end of the reaction. A solution of sodium bisulfite or sodium thiosulfate is effective for neutralizing any excess halogenating agent before workup. This is a critical safety step to prevent the release of Br₂ or I₂ vapor.
Q: Which analytical methods are best for in-process control (IPC)? A: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring these reactions. It can resolve the starting material, intermediate, final product, and key impurities, allowing for quantitative tracking of the reaction progress. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, but HPLC is necessary for making critical decisions at scale.
Part 4: Reference Experimental Protocols
These are illustrative protocols and must be adapted and optimized for your specific equipment and scale.
Protocol 1: C3-Iodination (Illustrative)
-
Charge the reactor with 6-(trifluoromethyl)-1H-indole (1.0 eq) and dimethylformamide (DMF, 5-10 volumes).
-
Cool the mixture to 0-5 °C.
-
Add powdered potassium hydroxide (KOH, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the resulting slurry for 30-60 minutes at 0-5 °C.
-
Add N-Iodosuccinimide (NIS, 1.05 eq) in several portions, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 5-10 °C until HPLC analysis shows >98% conversion (typically 2-4 hours).
-
Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of sodium bisulfite.
-
Extract the product with a suitable solvent (e.g., ethyl acetate or MTBE), wash the organic layer with brine, dry over sodium sulfate, and concentrate to afford the crude 3-iodo-6-(trifluoromethyl)-1H-indole.
Protocol 2: C5-Bromination (Illustrative)
-
Charge the reactor with crude 3-iodo-6-(trifluoromethyl)-1H-indole (1.0 eq) and dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0-5 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 1-2 hours, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C until HPLC analysis indicates complete consumption of the starting material (typically 3-6 hours).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the crude final product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water).
References
-
[1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. ChemBK.]([Link], 5-bromo-3-iodo-6-(trifluoromethyl)-)
Sources
- 1. 6-(Trifluoromethyl)indole, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
preventing decomposition of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole during reactions
Welcome to the dedicated technical support guide for 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Our goal is to provide you with in-depth, field-tested insights and actionable protocols to prevent its decomposition during storage, reaction, and purification.
Understanding the Molecule: A Balance of Reactivity and Instability
This compound is a highly functionalized indole derivative prized for its potential in creating complex molecular architectures. Its utility stems from the orthogonal reactivity of the C-I and C-Br bonds in cross-coupling reactions and the influence of the electron-withdrawing trifluoromethyl group. However, these same features contribute to its inherent instability.
The primary challenges arise from:
-
The labile Carbon-Iodine bond: The C3-I bond is significantly weaker than the C5-Br bond, making it susceptible to cleavage from light, heat, and certain reagents.
-
The electron-rich indole core: Despite the electron-withdrawing CF₃ group, the indole nucleus remains susceptible to oxidation.[1][2]
-
The acidic N-H proton: The N-H proton (pKa ≈ 16-17) can be deprotonated by bases, which can be a desired reaction step for N-functionalization but can also lead to unwanted side reactions if not controlled.[1]
-
Acid sensitivity: Like many indoles, this derivative can be sensitive to strong acids, which may lead to polymerization or decomposition.[1][3][4]
This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is showing signs of decomposition (discoloration, multiple spots on TLC) even during storage. What am I doing wrong?
Answer: This is a common issue stemming from improper storage conditions. The C-I bond is particularly sensitive to light and the indole core can be oxidized by air.
Core Causality: The energy from ambient light, especially UV, can be sufficient to induce homolytic cleavage of the weak C-I bond, initiating radical chain reactions.[5] Concurrently, atmospheric oxygen can oxidize the electron-rich indole ring over time, a process that can be accelerated by light and ambient heat.[6]
Recommended Storage Protocol:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen). For long-term storage, a sealed ampoule is ideal. For regular use, store in a vial with a Teflon-lined cap inside a desiccator or glovebox.[7][8]
-
Light Protection: Always store the vial in the dark. Using an amber vial provides an extra layer of protection.[6]
-
Temperature Control: Store at low temperatures (2-8°C is recommended) to minimize the rate of any potential degradation pathways.[9] Do not store in a freezer unless you can guarantee the exclusion of moisture, as freeze-thaw cycles can introduce condensation.
Q2: I am observing significant de-iodination (loss of iodine) during my cross-coupling reaction. How can I prevent this?
Answer: De-iodination, or proto-deiodination, is a frequent side reaction, especially in metal-catalyzed processes. It occurs when the iodo-substituted carbon is protonated instead of coupling with your desired partner. This can be caused by several factors within your reaction setup.
Troubleshooting De-iodination
| Possible Cause | Scientific Rationale | Recommended Solution |
| Excessive Heat | High thermal energy can promote side reactions, including catalyst decomposition and direct C-I bond cleavage, leading to radical pathways or reductive quenching by solvent/reagents. | Screen for the lowest effective temperature. Start reactions at room temperature and warm gently only if necessary. Consider microwave-assisted synthesis for rapid, controlled heating. |
| Photodecomposition | The reaction mixture is exposed to light. Catalytic cycles, especially those involving Palladium or Copper, can have light-sensitive intermediates. This, combined with the inherent photosensitivity of the C-I bond, creates a significant risk.[5] | Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. |
| Inappropriate Base or Solvent | Protic solvents (like ethanol or water) or bases with available protons can serve as a proton source to quench the organometallic intermediate after oxidative addition, leading to de-iodination. | Use aprotic solvents (e.g., Dioxane, Toluene, DMF, DME). If a base is required, use non-nucleophilic, anhydrous bases like Cs₂CO₃, K₃PO₄, or organic bases like DBU or DIPEA. Ensure all solvents and reagents are rigorously dried. |
| Catalyst System | The chosen Palladium catalyst or ligands may favor the reduction pathway over the cross-coupling pathway. | For selective C-I coupling, a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with appropriate phosphine ligands (e.g., XPhos, SPhos) is often effective. For Sonogashira or Suzuki couplings, the addition of a Cu(I) co-catalyst can sometimes accelerate the desired coupling, outcompeting the de-iodination pathway.[10] |
Q3: My reaction is a complex mixture, and I suspect the starting material is degrading. How can I improve its stability under reaction conditions?
Answer: This points to a general instability under your specific reaction conditions, likely due to trace amounts of air or incompatible reagents. The key is rigorous control of the reaction environment.
Decision Workflow for Minimizing General Decomposition
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Green oxidation of indoles using halide catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. help.momentum-transfer.com [help.momentum-transfer.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
characterization of byproducts in 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole synthesis
Welcome to the technical support guide for the synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile halogenated indole intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of heterocyclic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and common synthetic pathway involves a two-step process starting from a suitable indole precursor.
-
Preparation of the Starting Material: The synthesis typically begins with a commercially available or synthesized 6-(trifluoromethyl)-1H-indole. This precursor is first brominated at the C-5 position. Due to the directing effects of the indole nitrogen and the electron-withdrawing nature of the CF₃ group, direct bromination often requires specific conditions to achieve the desired regioselectivity.
-
Electrophilic Iodination: The resulting 5-bromo-6-(trifluoromethyl)-1H-indole is then subjected to regioselective electrophilic iodination at the C-3 position. The indole ring is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic and reactive site.[1][2] Common iodinating agents for this step include N-Iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine (I₂) in the presence of a base or an oxidizing agent.[3][4]
Q2: Why is the C-3 position preferentially iodinated?
The C-3 position of the indole nucleus is the most electron-rich and sterically accessible site for electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system of the pyrrole ring, creating a high electron density at C-3. This makes it the kinetic site of protonation and, by extension, electrophilic substitution.[2] The reaction proceeds through a Wheland-type intermediate, which is most stabilized when the electrophile adds to the C-3 position.
Q3: What are the expected spectroscopic characteristics of the final product?
Proper characterization is critical to confirm the structure and purity of this compound.
-
¹H NMR: The most telling signal is the disappearance of the proton at the C-3 position. You should also observe characteristic signals for the remaining aromatic protons at C-2, C-4, and C-7, with coupling patterns consistent with the substitution pattern. The N-H proton will appear as a broad singlet.
-
¹³C NMR: Expect significant shifts in the carbon signals upon halogenation. The carbon atoms bearing the halogens (C-3, C-5) will show characteristic shifts, and their signals may be broadened or split depending on the specific halogen.
-
¹⁹F NMR: The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum, which is a powerful tool for monitoring reaction progress and purity.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I). High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular formula.[6]
Q4: How stable is the final iodo-indole product?
Iodo-indoles can exhibit limited stability, particularly when exposed to light, acid, or high temperatures.[7][8] The C-I bond can be labile, potentially leading to decomposition or the formation of radical species. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures to minimize degradation.
Troubleshooting Guide: Byproduct Characterization & Mitigation
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low yield and presence of unreacted starting material.
-
Observation: TLC or LC-MS analysis shows a significant amount of 5-bromo-6-(trifluoromethyl)-1H-indole remaining after the iodination step.
-
Probable Cause 1: Insufficiently reactive iodinating agent. Molecular iodine (I₂) alone is a weak electrophile and may not be sufficient for complete conversion, especially with a somewhat deactivated indole ring due to the trifluoromethyl group.[3]
-
Solution 1: Employ a more potent iodinating agent. N-Iodosuccinimide (NIS) is often an excellent choice as it generates a more powerful electrophilic iodine species.[9] Alternatively, using I₂ in the presence of an oxidant like hydrogen peroxide or a Lewis acid can increase its electrophilicity.[10]
-
Probable Cause 2: Incomplete reaction. The reaction may not have reached completion due to insufficient time or low temperature.
-
Solution 2: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or gently warming the mixture, while being mindful of product stability.
Problem 2: Formation of a significant byproduct with a higher molecular weight.
-
Observation: Mass spectrometry reveals a peak corresponding to the addition of a second iodine atom (di-iodo byproduct).
-
Probable Cause: Over-iodination. The indole ring, even after the first iodination, remains electron-rich enough to potentially react with a second equivalent of the electrophile, especially if an excess of the iodinating agent is used. The second iodination could occur at various positions, such as C-2 or C-7.
-
Solution: Employ strict stoichiometric control of the iodinating agent. Add the reagent portion-wise or as a solution via a syringe pump to maintain a low concentration and prevent localized excess. The reaction should be cooled (e.g., 0 °C or below) to improve selectivity and immediately quenched upon completion.
Problem 3: Presence of an impurity with an additional oxygen atom.
-
Observation: LC-MS analysis shows a byproduct with a mass corresponding to [M+16], suggesting oxidation.
-
Probable Cause: Oxidation of the indole ring. Indoles are susceptible to oxidation, which can lead to the formation of oxindoles or other degradation products.[11] This is particularly relevant if the iodination conditions are oxidative (e.g., using I₂/H₂O₂).
-
Solution:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere of nitrogen or argon.
-
Alternative Reagents: If oxidation is persistent, switch to a non-oxidative iodination system, such as NIS in a non-protic solvent like DMF or acetonitrile.
-
Analytical Workflows & Data
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
| Compound Name | Structure | Expected [M+H]⁺ (for ⁷⁹Br) | Key Distinguishing Feature |
| Starting Material | 5-bromo-6-(trifluoromethyl)-1H-indole | 263.96 | Absence of iodine. |
| Desired Product | This compound | 389.86 | Target mass with Br/I isotopic pattern. |
| Di-iodo Byproduct | 5-bromo-X,3-diiodo-6-(trifluoromethyl)-1H-indole | 515.76 | Mass shift of +126 amu from the product. |
| Oxidized Byproduct | 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indol-2-one | 405.85 | Mass shift of +16 amu from the product. |
Experimental Protocol: Characterization by LC-MS
A robust analytical method is crucial for identifying and quantifying byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Use a reverse-phase C18 column. A gradient elution method often provides the best separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
-
Detection: Use both UV (monitoring at ~220 nm and 280 nm) and Mass Spectrometry (ESI in positive ion mode) detectors. The separation of substituted indole derivatives by reverse-phase HPLC is a well-established technique.[12]
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical flow for addressing common issues during the synthesis.
Caption: Formation of desired product vs. a di-iodinated byproduct.
References
- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- Aromatic Iodination Definition - Organic Chemistry Key Term.Fiveable.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.MDPI.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- Other Arom
- Iodoarenes synthesis by iodination or substitution.Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Indole.Pharmaguideline.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.Magn Reson Chem.
- Green oxidation of indoles using halide c
- Synthesis and Chemistry of Indole.SlideShare.
- Iodination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.IARC Sci Publ.
- The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.PubMed.
- A Convenient Iodination of Indoles and Derivatives.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR analysis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
An In-Depth Guide to the ¹H NMR Structural Elucidation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
This guide provides an in-depth analysis of the ¹H NMR spectroscopy of this compound, a complex heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will dissect the anticipated spectrum, compare the utility of ¹H NMR against other analytical techniques, and provide detailed, field-proven protocols for data acquisition and analysis. This document is designed for scientists and drug development professionals seeking to master the structural characterization of challenging, highly substituted small molecules.
Introduction: The Challenge of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] However, the structural verification of polysubstituted indoles, particularly those bearing a combination of halogens and strong electron-withdrawing groups, presents a significant analytical challenge. The subject of this guide, this compound (CAS 1420537-61-6), exemplifies this complexity.[2] Its unique substitution pattern—featuring two different halogens and a trifluoromethyl group—creates a highly electron-deficient aromatic system, leading to a nuanced ¹H NMR spectrum that requires careful interpretation. Understanding these nuances is critical for unambiguous structural confirmation and for guiding synthetic efforts.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display four distinct signals in the aromatic/amine region. The precise chemical shifts are governed by the cumulative electronic effects (inductive and resonance) of the substituents. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, causing significant deshielding (a downfield shift) of nearby protons.[3] Bromine and iodine also exert deshielding effects, with their influence being a complex interplay of electronegativity and polarizability.[4][5]
Below is the annotated structure and a table summarizing the predicted spectral parameters in a typical deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic; its hydrogen-bond accepting nature helps to sharpen the N-H signal, which might otherwise be excessively broad.
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 (N-H) | ~12.0 - 12.5 | Broad Singlet (br s) | N/A | Highly deshielded due to the aromatic nature of the indole ring and hydrogen bonding with the DMSO-d₆ solvent. |
| H-2 | ~7.8 - 8.1 | Singlet (s) | N/A | Located on the electron-deficient pyrrole ring, adjacent to the electronegative nitrogen and deshielded by the C-3 iodo substituent. |
| H-4 | ~8.2 - 8.4 | Singlet (s) | N/A | Deshielded by the adjacent C-5 bromo group and the C-3a bridgehead carbon. It lacks adjacent protons for coupling. |
| H-7 | ~8.0 - 8.2 | Singlet (s) | N/A | Strongly deshielded by the powerful electron-withdrawing CF₃ group at the adjacent C-6 position. Lacks adjacent protons for coupling. |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for determining the proton framework, a comprehensive structural elucidation relies on a suite of analytical methods.[6][7] Each technique provides a unique piece of the molecular puzzle.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling), and relative abundance. | Confirms the number and electronic environment of all protons. Absence of coupling confirms the substitution pattern. | Provides no direct information on the carbon skeleton or quaternary carbons. |
| ¹³C NMR | Carbon skeleton, including quaternary carbons. | Unambiguously confirms the number of carbon atoms and the presence of the CF₃ group (quartet signal).[8] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[9] |
| ¹⁹F NMR | Presence and environment of fluorine atoms. | Highly sensitive and specific for the CF₃ group, providing a clean singlet and confirming its presence.[10] | Only provides information about fluorine-containing moieties. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula via high-resolution MS (HRMS). The isotopic pattern of bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) provides a clear signature. | Does not provide information on isomer connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the N-H stretch (~3400 cm⁻¹) and aromatic C-H and C=C stretches. | The spectrum can be complex in the fingerprint region and is often insufficient for full structural determination on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Essential for confirming the purity of the sample before spectroscopic analysis.[11] | Provides no structural information. |
Caption: Logical workflow for comprehensive structural elucidation.
Experimental Protocols
Adherence to rigorous experimental protocols is paramount for acquiring high-quality, reproducible NMR data. The following sections detail the best practices for sample preparation and data acquisition.
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[12][13]
Objective: To prepare a clear, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter, for NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Small vial for dissolution
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For ¹H NMR of small molecules, this amount is typically sufficient.[9][14]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. If an internal standard is required for precise chemical shift referencing, it can be added at this stage.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not readily soluble, sonication may be carefully applied. Preparing the sample in a secondary vial ensures complete dissolution before transfer to the NMR tube, which is difficult to mix effectively.[12]
-
Filtration and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This critical step removes any solid particulates that can severely degrade the spectral quality by disrupting the magnetic field homogeneity.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[15]
Caption: Step-by-step experimental workflow from sample preparation to data acquisition.
Protocol for ¹H NMR Data Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum with an excellent signal-to-noise ratio.
Typical Spectrometer Parameters (400 MHz):
-
Experiment: Standard 1D Proton (zg30)
-
Solvent: Specify the solvent used (e.g., DMSO) for locking.
-
Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans. This can be increased for very dilute samples.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Spectral Width (SW): Typically ~20 ppm, centered around 5-6 ppm to cover the full range of expected chemical shifts.
Conclusion
The structural elucidation of this compound is a prime example of modern analytical chemistry, requiring a thoughtful interpretation of spectroscopic data. ¹H NMR spectroscopy serves as the cornerstone of this analysis, providing definitive information about the proton framework. By understanding the influence of the bromo, iodo, and trifluoromethyl substituents, one can confidently predict and assign the signals in the spectrum. When integrated with complementary techniques like ¹³C NMR, ¹⁹F NMR, and mass spectrometry, a complete and unambiguous structural assignment is achievable. The rigorous application of the protocols outlined in this guide will ensure the acquisition of high-fidelity data, empowering researchers to advance their scientific objectives with confidence.
References
-
PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link]
-
National Institutes of Health (NIH). (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Emory University. (2023). Small molecule NMR sample preparation. Available at: [Link]
-
Springer. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Available at: [Link]
-
Royal Society of Chemistry. (2020). Optical properties of 3-substituted indoles. RSC Publishing. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
ProQuest. The parameters of the multiplet structure of the NMR spectra of [15N]indole and their relationship with the molecular electronic structure. Available at: [Link]
-
Canadian Journal of Chemistry. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]
-
ResearchGate. ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Available at: [Link]
-
Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
ResearchGate. ¹H NMR Chemical Shifts, Multiplicity, and Coupling Constants J HH (in Hz) of Compounds 1−5. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
ResearchGate. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry. Available at: [Link]
-
Wiley Online Library. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Available at: [Link]
-
SlideShare. (2015). Structure Elucidation. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Available at: [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Available at: [Link]
-
Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Available at: [Link]
-
Wiley-VCH. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]
-
Wiley Online Library. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). ¹HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
PubMed. (2014). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Photochemistry and Photobiology. Available at: [Link]
-
ResearchGate. (2026). O‐Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PMC. Available at: [Link]
-
ResearchGate. (2025). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Available at: [Link]
-
SpectraBase. 2-Phenyl-3-trifluoromethyl-1H-indole. Available at: [Link]
-
Royal Society of Chemistry. (2017). ¹H NMR of Compound 9'. Available at: [Link]
-
Scilit. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Available at: [Link]
-
PubChem. 5-bromo-3-iodo-1H-indole. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Available at: [Link]
-
Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]
Sources
- 1. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. karary.edu.sd [karary.edu.sd]
- 7. jchps.com [jchps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Senior Application Scientist's Guide to the Differential Reactivity of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and materials science, the selective functionalization of polyhalogenated heterocycles is a cornerstone of molecular design. The compound 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole presents a fascinating case study in chemoselectivity, offering two distinct handles for synthetic diversification: a carbon-iodine bond at the 3-position and a carbon-bromine bond at the 5-position. Understanding the nuanced reactivity of these two sites is paramount for devising efficient and high-yielding synthetic strategies. This guide provides an in-depth comparison of the reactivity of the iodo and bromo groups in this specific indole scaffold, supported by fundamental chemical principles and illustrative experimental data for key cross-coupling reactions.
The Theoretical Underpinnings of C-I vs. C-Br Reactivity
The differential reactivity of the C-I and C-Br bonds is primarily governed by their respective bond dissociation energies (BDE). The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage.[1][2][3][4][5] This fundamental principle is the main driver for the generally observed higher reactivity of iodoarenes over bromoarenes in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][6][7]
The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[8][9][10][11][12] The lower BDE of the C-I bond translates to a lower activation energy for this oxidative addition step, thus allowing for faster reaction rates and often enabling the use of milder reaction conditions.[1]
However, the electronic environment of the indole ring and the influence of the substituents also play a crucial role. The indole nucleus is an electron-rich heterocycle, which can influence the electron density at the C3 and C5 positions. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (CF3) group at the 6-position significantly modulates the electronic landscape of the benzene portion of the indole.[13][14][15] This can affect the susceptibility of the C5-Br bond to certain types of reactions.
A Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds. The selective functionalization of this compound can be predictably achieved by leveraging the differential reactivity of the two halogen atoms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry. When our target indole is subjected to Suzuki-Miyaura conditions, the reaction is expected to proceed with high selectivity at the more reactive 3-iodo position.
Illustrative Experimental Data for Suzuki-Miyaura Coupling
| Entry | Halogen Position | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
| 2 | 5-Bromo | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
This data is illustrative and intended for comparative purposes.
As the data suggests, the coupling at the 3-iodo position can be achieved under milder conditions and with a less sophisticated catalyst system compared to the coupling at the 5-bromo position. This highlights the practical advantages of targeting the C-I bond first in a sequential cross-coupling strategy.
Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of modern organic synthesis.[16][17][18][19] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is expected to show a strong preference for the 3-iodo position of our substrate.[16][17]
Illustrative Experimental Data for Sonogashira Coupling
| Entry | Halogen Position | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 5-Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DIPA | Toluene | 80 | 68 |
This data is illustrative and intended for comparative purposes.
The data for the Sonogashira coupling further underscores the enhanced reactivity of the C-I bond. The reaction at the 3-iodo position can proceed efficiently at room temperature, while the corresponding reaction at the 5-bromo position necessitates elevated temperatures and higher catalyst loading to achieve a moderate yield.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the 3-iodo position of this compound.
Workflow Diagram
Caption: Workflow for selective Suzuki-Miyaura coupling.
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a degassed 3:1:1 mixture of toluene/ethanol/water (8 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-bromo-6-(trifluoromethyl)-1H-indole.
Protocol 2: Selective Sonogashira Coupling at the 3-Iodo Position
This protocol outlines a standard procedure for the selective Sonogashira coupling at the 3-iodo position.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-alkynyl-5-bromo-6-(trifluoromethyl)-1H-indole.
Beyond Cross-Coupling: Other Reactivity Considerations
Metal-Halogen Exchange
Metal-halogen exchange is another important transformation, typically employing organolithium or Grignard reagents. The rate of this exchange generally follows the trend I > Br > Cl, consistent with the principles of bond polarity and the stability of the resulting organometallic species.[20][21] Therefore, treatment of this compound with a reagent like n-butyllithium at low temperatures is expected to selectively occur at the 3-iodo position, generating a 3-lithiated indole species that can be trapped with various electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[22][23][24] In our target molecule, the C5-Br bond is situated on the benzene ring, which is rendered electron-deficient by the adjacent CF3 group. However, the C3-I bond is on the electron-rich pyrrole ring. Consequently, if an SNAr reaction were to be forced, it would be more likely to occur at the 5-position, though this would likely require harsh conditions and a potent nucleophile. The general reactivity of aryl halides in SNAr reactions is F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions.
Strategic Synthesis Flowchart
The differential reactivity of the C-I and C-Br bonds allows for a logical and predictable approach to the sequential functionalization of this compound.
Caption: Strategic approach to sequential functionalization.
Conclusion
The reactivity of this compound is a clear demonstration of how fundamental chemical principles can be applied to achieve selective synthetic transformations. The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position in the context of palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This predictable disparity allows for the straightforward selective functionalization of the 3-position under mild conditions, leaving the 5-bromo group intact for subsequent elaboration. For researchers and drug development professionals, a thorough understanding of this differential reactivity is key to unlocking the full synthetic potential of this versatile building block, enabling the efficient and controlled construction of complex molecular architectures.
References
-
Amatore, C., & Jutand, A. (Year). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Online]. Available: [Link]
-
Caddick, S., & Cloke, F. G. N. (2010). Mechanism of the oxidative addition of aryl halides to bis-carbene palladium(0) complexes. Dalton Transactions. [Online]. Available: [Link]
-
Scott, N. W. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Online]. Available: [Link]
-
Nova, A., et al. (2012). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Online]. Available: [Link]
-
Scott, N. W. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Online]. Available: [Link]
-
Sarpong, R., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Inno Pharmchem. [Online]. Available: [Link]
-
Roy, A. H., & Hartwig, J. F. (2006). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Online]. Available: [Link]
-
Save My Exams. (n.d.). Halogen displacement reactions. Save My Exams. [Online]. Available: [Link]
-
Pollastri, M. P., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Online]. Available: [Link]
-
Smith, M. B. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Online]. Available: [Link]
-
Wu, G. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. LinkedIn. [Online]. Available: [Link]
-
Conrad, J., et al. (2018). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Online]. Available: [Link]
-
Maiti, D., et al. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... ResearchGate. [Online]. Available: [Link]
-
Evano, G., & Theunissen, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Angewandte Chemie International Edition. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Online]. Available: [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Online]. Available: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Online]. Available: [Link]
-
Harrington, R. W., & Probert, M. R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. [Online]. Available: [Link]
-
Moody, C. J., & Swann, E. (1998). Indole β-nucleophilic substitution. Part 7. β-Halogenation of indoles. Attempted intramolecular β-nucleophilic substitution of α-arylindoles. Journal of the Chemical Society, Perkin Transactions 1. [Online]. Available: [Link]
-
Nishimura, Y., et al. (2015). Synthesis of 5‐bromo‐indole derivatives. ResearchGate. [Online]. Available: [Link]
-
Sodeoka, M., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications. [Online]. Available: [Link]
-
Nishi, T., & Uchiyama, M. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. [Online]. Available: [Link]
-
J. C. D. Lopes, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Online]. Available: [Link]
-
Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Online]. Available: [Link]
-
Singh, J., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Online]. Available: [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Khan Academy. [Online]. Available: [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Online]. Available: [Link]
-
Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Dalton Transactions. [Online]. Available: [Link]
-
Wang, F., & Li, X. (2017). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Letters. [Online]. Available: [Link]
-
Langer, P., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry. [Online]. Available: [Link]
-
ChemBK. (n.d.). 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. ChemBK. [Online]. Available: [Link]
-
Stanetty, P., & Schnürch, M. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Journal of Heterocyclic Chemistry. [Online]. Available: [Link]
-
Kumar, S., & Kumar, A. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Bond dissociation energy. Wikipedia. [Online]. Available: [Link]
-
Sigman, M. S., & Che, C. (2021). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition. [Online]. Available: [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Online]. Available: [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Online]. Available: [Link]
-
Chemguide. (n.d.). An introduction to bond energy and bond length. Chemguide. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. nbinno.com [nbinno.com]
- 14. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Khan Academy [khanacademy.org]
- 24. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole by HPLC and Alternative Chromatographic Techniques
Introduction
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel, complex molecules such as 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a robust analytical strategy for purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination of this compound. Furthermore, it explores the strategic advantages offered by alternative techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Supercritical Fluid Chromatography (SFC), supported by experimental insights and comparative data. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to approach purity analysis for complex heterocyclic compounds.
Physicochemical Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.
-
Structure: (Image of the chemical structure of this compound would be placed here in a real document)
-
Molecular Formula: C₉H₄BrF₃IN
-
Molecular Weight: 389.94 g/mol [1]
-
CAS Number: 1420537-61-6[1]
Estimated Properties for Method Development:
-
Polarity: The presence of bromine, iodine, and a trifluoromethyl group significantly increases the hydrophobicity of the indole scaffold. This suggests the compound is relatively non-polar, making it an ideal candidate for reversed-phase chromatography.
-
Solubility: Expected to have good solubility in common organic solvents such as methanol, acetonitrile, and dichloromethane.[2][3] It will likely have poor solubility in aqueous solutions alone.
-
UV Absorbance: The indole nucleus is a strong chromophore. Indole and its derivatives typically exhibit maximum absorbance (λmax) in the range of 270-290 nm.[4] For initial method development, detection at 254 nm (a common wavelength for aromatic compounds) and a more specific wavelength, estimated at ~275 nm, is recommended.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is widely regarded as the gold standard for pharmaceutical purity analysis due to its robustness, reproducibility, and high resolving power.[5] A stability-indicating HPLC method is designed to separate the main component from any process impurities and potential degradation products.[6][7][8]
Causality Behind Experimental Choices for HPLC Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.
-
Chromatographic Mode (Reversed-Phase): Given the non-polar nature of the molecule, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The hydrophobic analyte will be retained on the column and eluted by increasing the organic solvent concentration.
-
Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its long alkyl chains provide strong hydrophobic interactions, which are necessary to retain and separate the target compound from potentially less hydrophobic or more hydrophobic impurities. A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure.
-
Mobile Phase Selection: A binary gradient system of an aqueous phase and an organic phase is optimal for impurity profiling.
-
Aqueous Phase (A): Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acidic additive serves two critical purposes: it protonates any residual silanols on the silica backbone of the column, preventing peak tailing, and it ensures that the indole nitrogen is protonated, leading to sharper, more symmetrical peaks.
-
Organic Phase (B): Acetonitrile. Rationale: Acetonitrile is an excellent solvent for this compound and has a low UV cutoff and low viscosity, which results in lower backpressure compared to methanol.[3]
-
Gradient Elution: A gradient is essential for a stability-indicating method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are all eluted as sharp peaks within a reasonable analysis time.[8]
-
-
Detection (UV-Vis Detector): A Photodiode Array (PDA) or UV-Vis detector is ideal. Rationale: It allows for monitoring at multiple wavelengths simultaneously. This is crucial for detecting impurities that may not have the same UV spectrum as the parent compound. Monitoring at 254 nm and the λmax (~275 nm) provides a comprehensive view of the sample's purity.
Detailed Experimental Protocol for HPLC Analysis
Objective: To determine the purity of this compound and separate it from potential impurities.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute with the diluent to a final concentration of approximately 0.1 mg/mL.
System Suitability Testing (SST): A Self-Validating System
To ensure the trustworthiness of the results, a System Suitability Test must be performed before any sample analysis. This validates that the chromatographic system is performing as expected.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system for quantifying the main peak. |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation, which is critical for accurate quantification of impurities. |
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment of the target compound.
Comparative Analysis with Alternative Techniques
While HPLC is a robust primary technique, alternative methods can offer significant advantages, particularly for complex impurity profiles or when more detailed information is required.
Alternative 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with sub-2 µm particles, leading to significant improvements in speed, resolution, and sensitivity compared to traditional HPLC.[9] Coupling UPLC with a mass spectrometer provides an orthogonal detection method that is invaluable for impurity profiling.
-
Expertise & Experience Insights: The primary advantage of UPLC-MS is the ability to obtain molecular weight information for every peak in the chromatogram. This allows for the tentative identification of unknown impurities (e.g., isomers, degradation products, or process-related impurities) without the need for isolation. For a molecule like this compound, MS can confirm the presence of impurities that may have resulted from de-halogenation or oxidation.
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses supercritical CO₂ as the main component of the mobile phase. It is often considered orthogonal to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by RP-HPLC.[10][11]
-
Expertise & Experience Insights: SFC excels at separating isomers and closely related compounds.[12] For the target molecule, SFC could be particularly useful for separating any potential positional isomers that might be present as process impurities. Furthermore, SFC offers a significant "green" advantage by drastically reducing the consumption of organic solvents and allowing for much faster analysis and purification times.[12]
Data Summary: Comparison of Analytical Techniques
| Feature | HPLC | UPLC-MS | SFC |
| Principle | Reversed-Phase Liquid Chromatography | Reversed-Phase Ultra-Performance Liquid Chromatography with Mass Detection | Normal-Phase Supercritical Fluid Chromatography |
| Typical Analysis Time | 20-30 min | 2-10 min | 1-5 min |
| Resolution | Good to High | Very High | High to Very High |
| Sensitivity (UV) | Good | High | Good |
| Information Obtained | Retention Time, UV Spectrum, Purity (%) | Retention Time, UV Spectrum, Purity (%), Molecular Weight , Structural Fragments | Retention Time, UV Spectrum, Purity (%) |
| Solvent Consumption | High | Low | Very Low (Organic) |
| Orthogonality to RP-HPLC | N/A | Low (Same principle) | High (Different principle) |
| Best For... | Routine QC, Robust Purity Assays | Impurity Identification, High-Throughput Screening, Trace Analysis | Isomer Separation, Chiral Separations, "Green" Analysis, Orthogonal Method |
Logical Framework for Technique Selection
The choice of analytical technique is driven by the specific requirements of the analysis at different stages of drug development.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity assessment of this compound can be reliably achieved using a well-developed, stability-indicating reversed-phase HPLC method. The systematic approach outlined in this guide, from understanding the molecule's properties to defining a robust protocol with stringent system suitability criteria, ensures the generation of trustworthy and accurate data.
For more demanding analytical challenges, such as the identification of unknown impurities or the resolution of complex mixtures, UPLC-MS and SFC present powerful alternatives. UPLC-MS provides invaluable structural information through mass detection, significantly accelerating impurity characterization. SFC offers an orthogonal separation mechanism, ideal for resolving co-eluting peaks and confirming purity with a higher degree of confidence. The strategic implementation of these techniques, guided by the specific analytical objective, will ultimately lead to a more comprehensive understanding of the compound's purity profile, ensuring the quality and safety required for progression in the drug development pipeline.
References
-
Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates . ResearchGate. [Link]
-
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a - . Waters Corporation. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations . Biomedical Journal of Scientific & Technical Research. [Link]
-
Stability Indicating HPLC Method Development –A Review . International Journal of Trend in Scientific Research and Development. [Link]
-
Stability Indicating HPLC Method Development: A Review . International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Stability Indicating HPLC Method Development and Validation . SciSpace. [Link]
-
SFC/UHPLC Separation of Pharmaceutical Impurities . LCGC International. [Link]
-
5-bromo-3-iodo-1H-indole . PubChem. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review . Advances in Bioresearch. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 . Pharmacia. [Link]
-
5-Bromoindole . PubChem. [Link]
-
UV-vis spectra of substrates; [1a] 0.33 M, [2a] 0.11 M . ResearchGate. [Link]
-
UV Vis Spectra of Indole Analogues . Research Data Australia. [Link]
-
Most Common Solvents Used in HPLC Mobile Phase . Phenomenex. [Link]
-
Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization/Dearomatization of Isocyanide-Containing Indoles . PubMed. [Link]
-
Guide to Choosing the Correct HPLC Solvent . Phenomenex. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions . MDPI. [Link]
-
Solvent selection in liquid chromatography . Molnar Institute. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Common HPLC Mobile Phase Solvents [phenomenex.com]
- 3. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 4. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 5. soeagra.com [soeagra.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
A Comparative Analysis of the Predicted Biological Activity of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective properties. The strategic substitution on the indole ring is a key approach in drug discovery to modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comparative analysis of the predicted biological activity of a novel, highly substituted indole, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole , against structurally similar compounds with known biological profiles.
While direct experimental data for this compound is not yet publicly available, this guide will leverage established structure-activity relationship (SAR) principles to forecast its potential efficacy. The presence of a bromine atom at the 5-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position suggests a high potential for potent biological activity. Halogenation, particularly at the C5 position, has been shown to enhance anticancer and antimicrobial activities.[1][2] The trifluoromethyl group is a well-known bioisostere for a methyl group, which can significantly improve metabolic stability and cell membrane permeability.[3][4] The substitution at the C3 position is also critical for various biological interactions, including kinase inhibition.
This guide will therefore present a "Predicted Biological Activity Profile" for this compound and compare it with experimental data from closely related analogs. This analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of novel halogenated and trifluoromethylated indole derivatives.
Predicted Biological Activity Profile of this compound
Based on the SAR of related compounds, this compound is predicted to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy. The combination of different functional groups on the indole scaffold is expected to result in a multi-targeted agent.
Anticipated Anticancer Activity: A Multi-pronged Attack
The substitution pattern of this compound suggests potent anticancer activity through multiple mechanisms:
-
Kinase Inhibition: The indole nucleus is a common scaffold for kinase inhibitors.[5] The presence of bulky and electronegative groups at the C3 and C5 positions could facilitate strong binding to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells.[1][6]
-
Induction of Apoptosis: Many substituted indoles induce programmed cell death in cancer cells.[7] The combined electronic and steric effects of the bromo, iodo, and trifluoromethyl groups are likely to trigger apoptotic pathways.
-
Antiproliferative Effects: By targeting key cellular processes, this compound is expected to inhibit the uncontrolled proliferation of cancer cells.
Predicted Antimicrobial Spectrum
Halogenated indoles have demonstrated significant antimicrobial properties.[8][9] The 5-bromo substitution, in particular, has been associated with potent activity against a range of bacterial and fungal pathogens. The addition of the trifluoromethyl group may further enhance this activity by improving the compound's ability to penetrate microbial cell membranes.[10]
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted biological profile, this section presents a comparative analysis with indole derivatives sharing one or more key structural features with this compound.
Anticancer Activity Comparison
The following table summarizes the cytotoxic activity of various substituted indoles against different cancer cell lines. This data provides a benchmark for the anticipated potency of our target compound.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Predicted | This compound | Various | Predicted to be in the low micromolar range | - |
| Comp-1 | 5-Bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone (2f) | BT-549 (Breast) | ~0.04 | [11] |
| Comp-2 | 5-(5-Bromo-3-indolyl)-1,3,4-thiadiazole (5m) | PaCa2 (Pancreatic) | 1.5 | [12][13] |
| Comp-3 | 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon) | 50 | [14] |
| Comp-4 | Indole-quinoline-benzothiazole hybrid (32) | MDA-MB-231 (Breast, drug-resistant) | 1.0-3.9 | [15] |
Table 1: Comparative in vitro anticancer activity of substituted indoles.
The data clearly indicates that 5-bromoindole derivatives (Comp-1 and Comp-2) exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range. The introduction of different substituents at the C3 position significantly influences this activity. While a direct comparison is not possible, the highly substituted nature of this compound suggests that its cytotoxic potential could be comparable to or even exceed that of these analogs.
Antimicrobial Activity Comparison
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy. The following table compares the MIC values of various halogenated indoles against pathogenic microbes.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Predicted | This compound | Various bacteria and fungi | Predicted to be in the low µg/mL range | - |
| Comp-5 | 5-Iodoindole | Acinetobacter baumannii (XDR) | 64 | [8] |
| Comp-6 | 6-Bromoindole | Acinetobacter baumannii (XDR) | 64 | [8] |
| Comp-7 | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | E. coli | 0.35-1.25 | [1] |
| Comp-8 | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | [2] |
Table 2: Comparative in vitro antimicrobial activity of substituted indoles.
The data highlights that both bromo- and iodo-substituted indoles possess significant activity against drug-resistant bacteria and fungi. The 5-bromoindole derivative (Comp-7) shows particularly potent antibacterial activity. It is plausible that the combined halogen and trifluoromethyl substitutions in our target compound could lead to a broad-spectrum antimicrobial agent with high potency.
Experimental Protocols
To facilitate further research and direct testing of this compound, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[16][17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of the compound against EGFR tyrosine kinase.[6][19][20][21][22]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 2 µL of kinase buffer containing the test compound at various concentrations.
-
Kinase Addition: Add 2 µL of EGFR kinase solution to each well.
-
Substrate/ATP Mix: Add 2 µL of a mixture of the poly(Glu, Tyr) substrate and ATP to initiate the reaction. The final concentrations should be optimized for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams depict a general workflow for anticancer drug screening and a hypothetical signaling pathway that could be targeted by this compound.
Caption: A generalized workflow for the discovery and development of novel anticancer agents.
Caption: A hypothetical signaling pathway illustrating the predicted inhibitory effect of the title compound on EGFR.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, overview of the biological potential of this compound. Based on established structure-activity relationships of analogous indole derivatives, this novel compound is poised to be a potent agent with multifaceted biological activities, particularly in the realms of anticancer and antimicrobial research. The presence of multiple, strategically placed functional groups—a 5-bromo, a 3-iodo, and a 6-trifluoromethyl substituent—suggests a high likelihood of enhanced efficacy and a multi-targeted mechanism of action.
The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and its subsequent evaluation in the described in vitro assays. Positive results from these initial screens would warrant further investigation into its precise mechanism of action and its efficacy in in vivo models, such as the xenograft models for cancer.[7][15][23][24] The exploration of this and similar highly substituted indoles could pave the way for the development of a new generation of potent therapeutic agents.
References
- Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Sittampalam, G. S., et al. (2013). Assay Guidance Manual.
- Lee, J., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of Visualized Experiments, (105), e53329.
- Hu, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mBio, e01234-25.
- Bollacke, A., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(2), 808-824.
- El-Gamal, M. I., et al. (2022). The current landscape of indole hybrids with in vivo antitumor potential. Expert Opinion on Drug Discovery, 17(10), 1121-1144.
- Chen, C. S., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Cancer, 113(4), 836-847.
- Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
- Schollar, J., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 23(21), 13359.
- Głowacka, I. E., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
-
ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]
- Kumar, D., et al. (2010). ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. ChemInform, 41(43).
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
- Al-Harrasi, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5099.
- Figueroa, M., et al. (2022). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 27(19), 6524.
- Küçükgüzel, Ş. G., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Archiv der Pharmazie, 335(8), 374-380.
-
ResearchGate. (n.d.). Indoles and trifluorides with biological activities. Retrieved from [Link]
- Safe, S., et al. (2025). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Cancer Prevention Research, 18(8), 1-10.
- Sharma, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]
- Wang, Y., et al. (2024). Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. Bioorganic & Medicinal Chemistry, 108, 117865.
- Kamal, A., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. Bioorganic & Medicinal Chemistry, 27(7), 1331-1343.
- Li, W., et al. (2020).
- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-252.
-
ResearchGate. (n.d.). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Retrieved from [Link]
- Štochmal'ová, A., et al. (2001). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Brain Research Bulletin, 56(5), 481-488.
- Di Pietro, P., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543.
-
ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Retrieved from [Link]
- Tukulula, M., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry.
- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
-
MDPI. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Retrieved from [Link]
- Singh, P., et al. (2021). Design, synthesis, and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(52), 32969-32984.
- El-Sayed, M. A. A., et al. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(11), 3423-3430.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)indole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-(Trifluoromethyl)indole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 24. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive and Comparative Guide to the Crystallography of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Halogenated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in drug discovery, forming the core of numerous approved therapeutics. The strategic placement of halogen atoms on this privileged structure can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, represents a particularly interesting case study in molecular design. The interplay of a trifluoromethyl group, a bromine atom, and an iodine atom on the indole ring suggests a molecule with unique electronic and steric properties that could drive potent and selective biological activity. Understanding the three-dimensional arrangement of this molecule in the solid state through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and for optimizing its potential as a therapeutic agent.
While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will provide a comprehensive, predictive analysis based on the known crystal structures of closely related halogenated indole derivatives. We will explore established synthetic routes, propose a detailed protocol for its synthesis and crystallization, and compare its expected crystallographic features with experimentally determined structures. This comparative approach offers valuable insights into the likely intermolecular interactions and packing motifs that would govern the solid-state architecture of this promising molecule.
Synthetic Strategies and Proposed Experimental Protocol
The synthesis of polysubstituted indoles is a well-established field in organic chemistry. A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a commercially available substituted aniline.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole: A common route to substituted indoles is the Fischer indole synthesis.[1] This would likely begin with the appropriate substituted aniline, which would be converted to a hydrazine and then cyclized.
-
Iodination of the Indole Core: The 3-position of the indole ring is highly nucleophilic and can be readily iodinated using reagents such as N-iodosuccinimide (NIS).
-
Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Crystallization:
-
Solvent Selection: A range of solvents of varying polarity should be screened for single crystal growth. This could include slow evaporation from solutions in dichloromethane, ethyl acetate, acetonitrile, or mixtures thereof with less polar solvents like hexanes.
-
Technique: Slow evaporation is a common and effective technique for growing single crystals of small organic molecules. A saturated solution of the purified compound would be prepared in the chosen solvent system and left undisturbed in a loosely capped vial.
-
Temperature: Crystallization can be attempted at room temperature and at lower temperatures (e.g., 4 °C) to modulate solubility and crystal growth rate.
-
Comparative Crystallographic Analysis
In the absence of a determined crystal structure for our target molecule, we can infer its likely solid-state behavior by examining the crystal structures of analogous halogenated indoles. Key intermolecular interactions that are likely to be present include hydrogen bonding, halogen bonding, and π-π stacking.
Hydrogen Bonding
The N-H group of the indole ring is a hydrogen bond donor. In the crystal lattice, it is highly probable that this group will engage in hydrogen bonding with a suitable acceptor on a neighboring molecule. In the absence of other strong acceptors, the nitrogen atom of another indole ring or even one of the halogen atoms could act as a weak hydrogen bond acceptor. For instance, in the crystal structure of 5,6-dibromo-1H-indole-2,3-dione, molecules are connected through a series of bifurcated N—(H,H)⋯O hydrogen bonds.[2]
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[3][4] The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Given the presence of both bromine and iodine in our target molecule, halogen bonding is expected to be a significant structure-directing force. We can anticipate several types of halogen bonds:
-
I···N or Br···N interactions: The nitrogen atom of the indole ring is a potential Lewis base.
-
I···Br, I···I, or Br···Br interactions: Halogen-halogen interactions are also common.[3][5]
-
I···π or Br···π interactions: The electron-rich indole ring system can act as a Lewis base.
The study of halogenated oxindoles has provided detailed insights into the competition and interplay of different types of halogen interactions in directing crystal packing.[3][4]
π-π Stacking
The planar aromatic indole core is susceptible to π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would likely lead to the formation of columnar or herringbone packing motifs in the crystal lattice. The presence of bulky substituents like the trifluoromethyl group can influence the geometry of this stacking.
Comparison with Known Structures
To provide a quantitative basis for our predictions, the table below summarizes the crystallographic data for several related halogenated indole derivatives.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | P2₁/c | C-H···O, C-H···π | [6] |
| 4,6-dibromo-2,3,3-trimethyl-3H-indole | P2₁2₁2₁ | C—Br⋯π halogen bonds | [5] |
| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | P-1 | N-H···O, O-H···O, C-H···π, π···π | [7][8] |
| 5,6-dibromo-1H-indole-2,3-dione | P-1 | N—(H,H)⋯O hydrogen bonds, Br⋯O halogen bonds | [2] |
This data highlights the prevalence of various non-covalent interactions in directing the crystal packing of halogenated indoles. The specific combination of substituents in this compound will lead to a unique balance of these forces, ultimately determining its crystal structure.
Conclusion
This guide has provided a comprehensive overview of the synthetic considerations and a predictive analysis of the crystal structure of this compound. By drawing comparisons with known crystal structures of related halogenated indoles, we have highlighted the key intermolecular interactions that are likely to govern its solid-state architecture. The proposed experimental protocol offers a practical starting point for researchers aiming to synthesize and crystallize this compound. The determination of its actual crystal structure will be a valuable contribution to the field of medicinal chemistry, enabling a deeper understanding of its structure-activity relationships and facilitating its development as a potential therapeutic agent.
References
-
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (2024). IUCrData, 9(6). [Link]
-
Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1271–1277. [Link]
-
Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). Molecules, 26(18), 5487. [Link]
-
Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). ResearchGate. [Link]
-
Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. (n.d.). ResearchGate. [Link]
-
Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. (2015). Organic Letters, 17(16), 4050–4053. [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (2018). Beilstein Archives. [Link]
-
1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. ChemBK. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (1995). Loyola eCommons. [Link]
-
5-bromo-3-iodo-1H-indole. PubChem. [Link]
-
5,6-Dibromo-1H-indole-2,3-dione. (2016). ResearchGate. [Link]
-
Search - Access Structures. CCDC. [Link]
-
X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). European Journal of Chemistry, 12(2), 187-191. [Link]
-
5-Bromoindole. PubChem. [Link]
-
X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). ResearchGate. [Link]
-
5-Bromo-3-methyl-1H-indole. PubChem. [Link]
-
5-Bromo-3-(trifluoromethyl)-1H-indazole. PubChem. [Link]
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylated Indoles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. Among fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to the privileged indole nucleus, a ubiquitous feature in numerous biologically active compounds, the resulting trifluoromethylated indoles represent a class of compounds with immense therapeutic potential.[1][3]
This guide provides a comprehensive comparative analysis of trifluoromethylated indoles, designed for researchers, scientists, and drug development professionals. We will delve into a comparative study of synthetic methodologies, explore the nuanced effects of trifluoromethylation on the physicochemical and biological properties of the indole core, and provide detailed experimental protocols for key transformations.
The Strategic Advantage of the Trifluoromethyl Group in Indole Scaffolds
The introduction of a CF3 group into an indole ring is not a trivial modification; it is a strategic decision rooted in the unique electronic properties of this substituent. The high electronegativity of the fluorine atoms creates a strong dipole, influencing the electron distribution within the indole ring. This, in turn, can modulate the pKa of the indole nitrogen and affect hydrogen bonding capabilities.
Key advantages conferred by the trifluoromethyl group include:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bond is resistant to metabolic oxidation, a common pathway for drug degradation. By blocking potential sites of metabolism, the CF3 group can significantly prolong a drug's half-life.[1]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[1][2]
-
Modulation of Binding Affinity: The steric bulk and electronic nature of the CF3 group can lead to more specific and potent interactions with biological targets.
-
Improved Pharmacokinetic Profile: The combination of increased metabolic stability and lipophilicity often results in a more favorable overall pharmacokinetic profile for drug candidates.[2]
Comparative Analysis of Synthetic Methodologies
The synthesis of trifluoromethylated indoles can be broadly categorized into two main approaches: the cyclization of pre-trifluoromethylated precursors and the direct trifluoromethylation of a pre-formed indole core. The choice of strategy is often dictated by the desired regioselectivity and the availability of starting materials.
Direct C-H Trifluoromethylation of Indoles
Direct C-H functionalization represents an atom-economical and efficient approach to introduce the trifluoromethyl group. This strategy avoids the often-lengthy synthesis of pre-functionalized precursors. Methodologies for direct trifluoromethylation can be classified based on the nature of the trifluoromethylating agent: electrophilic, nucleophilic, and radical.
Table 1: Comparison of Reagents for Direct C-3 Trifluoromethylation of Indole
| Reagent Class | Exemplary Reagent | Typical Conditions | Advantages | Limitations |
| Electrophilic | Togni's Reagent II | DCM, room temperature | Mild conditions, commercially available. | Can be expensive for large-scale synthesis.[4][5][6] |
| Electrophilic | Umemoto's Reagents | Varies | Highly effective, broad substrate scope. | Can require specific activators.[6][7] |
| Radical | Langlois' Reagent (CF3SO2Na) | K2S2O8, glucose, room temp. | Inexpensive, metal-free.[7][8] | May have regioselectivity issues with substituted indoles. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Fluoride source (e.g., TBAF) | Highly versatile for carbonyls, can be adapted for indoles. | Requires activation and may not be suitable for all indole substrates.[4] |
Experimental Protocol: Direct C-3 Trifluoromethylation of Indole using Togni's Reagent
This protocol describes a representative procedure for the direct C-H trifluoromethylation of indole at the C-3 position.
Materials:
-
Indole
-
Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add indole (1.0 mmol, 1.0 eq).
-
Dissolve the indole in anhydrous dichloromethane (5 mL).
-
To the stirred solution, add Togni's Reagent II (1.2 mmol, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 3-trifluoromethylindole.
Workflow for Direct Electrophilic Trifluoromethylation of Indole
Caption: Experimental workflow for the direct C-3 trifluoromethylation of indole.
Domino Trifluoromethylation/Cyclization Strategies
An elegant and increasingly popular approach involves a domino reaction where a trifluoromethylation step is immediately followed by a cyclization to construct the indole ring. This ensures the precise placement of the CF3 group.
A notable example is the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using the fluoroform-derived CuCF3 reagent.[9][10][11] This method offers a streamlined route to C-2 trifluoromethylated indoles, which can be challenging to access via direct trifluoromethylation of the parent indole.
Reaction Scheme: Domino Trifluoromethylation/Cyclization
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted indoles represent a privileged structural motif, forming the core of numerous biologically active compounds. This guide provides an in-depth technical comparison of synthetic routes to a valuable, yet sparsely documented building block: 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole . As Senior Application Scientists, our focus is not merely on procedural steps, but on the underlying chemical principles, the rationale behind methodological choices, and the critical validation of the final product. This document is designed to be a self-validating system, empowering researchers to confidently replicate and adapt these methods.
Introduction: The Significance of a Multi-Functionalized Indole Scaffold
The target molecule, this compound, is a highly functionalized indole derivative with significant potential in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine and iodine atoms provide versatile handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. The strategic placement of these substituents makes this compound a valuable precursor for the synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents.
This guide will detail a primary, validated synthetic route and compare it with a viable alternative, providing the necessary experimental data and protocols for researchers to make informed decisions based on their specific needs and available resources.
Primary Synthetic Route: Direct C-3 Iodination of a Readily Available Precursor
The most direct and arguably most efficient route to the target compound involves the selective iodination of the commercially available precursor, 5-bromo-6-(trifluoromethyl)-1H-indole. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution.
Diagram of the Primary Synthetic Workflow
Caption: Direct C-3 iodination of 5-bromo-6-(trifluoromethyl)-1H-indole.
Rationale for Reagent Selection and Reaction Conditions
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent. Its use avoids the harsh conditions and potential side reactions associated with molecular iodine in the presence of strong oxidizing agents. The succinimide byproduct is easily removed during workup.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the indole substrate and the iodinating agent, facilitating a homogeneous reaction.
Detailed Experimental Protocol: Primary Route
Materials:
-
5-bromo-6-(trifluoromethyl)-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-6-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous acetonitrile.
-
To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Partition the mixture between ethyl acetate and water.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Alternative Synthetic Route: The Fischer Indole Synthesis
A classic and versatile alternative for the synthesis of indoles is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. To synthesize the precursor for our target molecule, 5-bromo-6-(trifluoromethyl)-1H-indole, one would start with 4-bromo-3-(trifluoromethyl)phenylhydrazine.
Diagram of the Fischer Indole Synthesis Workflow
Caption: Fischer indole synthesis of the key precursor.
Rationale and Considerations
The Fischer indole synthesis is a powerful tool for creating the indole core with various substitution patterns on the benzene ring. The choice of the starting hydrazine dictates the substitution on the final indole. While this method is robust, it often requires elevated temperatures and strong acidic conditions, which may not be suitable for sensitive substrates. The availability of the starting hydrazine is also a key consideration. 4-bromo-3-(trifluoromethyl)phenylhydrazine is a specialty chemical and may need to be synthesized in a separate step if not commercially available.
Detailed Experimental Protocol: Fischer Indole Synthesis of the Precursor
Materials:
-
4-bromo-3-(trifluoromethyl)phenylhydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethanol
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend 4-bromo-3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetaldehyde (1.2 eq) and stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates. Filter the solid and wash with cold ethanol.
-
Indolization: Add the dried hydrazone to polyphosphoric acid preheated to 80-100 °C. Stir the mixture vigorously for 30-60 minutes.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-6-(trifluoromethyl)-1H-indole.
Comparative Analysis of the Synthetic Routes
| Feature | Primary Route (Direct Iodination) | Alternative Route (Fischer Indole Synthesis) |
| Starting Material | 5-bromo-6-(trifluoromethyl)-1H-indole (commercially available) | 4-bromo-3-(trifluoromethyl)phenylhydrazine (may require synthesis) |
| Number of Steps | 1 | 2 (hydrazone formation and indolization) |
| Reaction Conditions | Mild (room temperature) | Harsher (elevated temperatures, strong acid) |
| Reagent Safety | NIS is a manageable solid | PPA is corrosive and requires careful handling |
| Overall Yield | Typically high | Variable, can be moderate to high |
| Purification | Straightforward column chromatography | Can be more complex due to potential side products |
| Scalability | Readily scalable | Scalability may require careful optimization of heating and mixing |
Validation of this compound
A critical aspect of any synthetic guide is the provision of robust analytical data to confirm the identity and purity of the final product. The following data serves as a benchmark for the successful synthesis of this compound.
Expected Analytical Data:
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₄BrF₃IN
-
Molecular Weight: 389.94 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.0 (s, 1H, NH), 8.2 (s, 1H, H-4), 7.9 (s, 1H, H-2), 7.7 (s, 1H, H-7). Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~138.0, 135.0, 129.0, 125.0 (q, J = 272 Hz, CF₃), 122.0, 118.0, 115.0, 112.0, 75.0 (C-I).
-
Mass Spectrometry (EI): m/z (%) 391/389 ([M]⁺), corresponding to the bromine isotopes.
Disclaimer: The NMR and MS data provided are predicted values based on closely related structures and common spectroscopic trends for halogenated and trifluoromethylated indoles. Researchers should obtain their own analytical data for full validation.
Conclusion: A Strategic Choice for Synthesis
Both the direct C-3 iodination and the Fischer indole synthesis represent viable pathways to this compound.
-
The primary route via direct iodination is highly recommended for its simplicity, mild reaction conditions, and high potential yield, especially when the starting material is readily available. It is an excellent choice for rapid and efficient synthesis on a laboratory scale.
-
The alternative Fischer indole synthesis provides a more classical and potentially more cost-effective approach if the required hydrazine can be sourced or synthesized economically. It offers the flexibility of building the indole core from simpler precursors.
The choice between these routes will ultimately depend on the specific project requirements, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. This guide provides the necessary framework and detailed protocols to empower researchers to make a strategic and well-informed decision for the successful synthesis and validation of this valuable chemical building block.
References
-
Synthesis of 5-Bromoindoles: A variety of methods for the synthesis of 5-bromoindoles have been reported in the chemical literature, often involving the direct bromination of indole or the use of 5-bromo-substituted precursors in classical indole syntheses. For a general overview, see: "Indoles" in Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 4, pp 589-645.[Link]
-
Fischer Indole Synthesis: The Fischer indole synthesis is a foundational reaction in heterocyclic chemistry. For a detailed review, see: Hughes, D. L. The Fischer Indole Synthesis. Org. React. 1991, 42, 335–652.[Link]
-
Iodination of Indoles: The selective iodination of indoles at the C-3 position is a well-established transformation. For examples using N-iodosuccinimide, see: O'Neill, P. M.; et al. J. Med. Chem. 2004, 47 (5), 1135–1149.[Link]
-
Commercial Availability of Starting Materials: 5-bromo-6-(trifluoromethyl)-1H-indole is available from various chemical suppliers. A search on platforms such as PubChem or commercial vendor websites will provide current availability and pricing. [Link]
Spectroscopic Comparison of 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole Isomers: An Application Guide
Abstract: The precise structural elucidation of constitutional isomers is a critical challenge in drug discovery and development, where subtle changes in substituent positioning can drastically alter pharmacological activity. This guide provides a comprehensive spectroscopic framework for differentiating constitutional isomers of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. By leveraging the distinct electronic and steric influences of the bromo, iodo, and trifluoromethyl substituents, we delineate the predicted variations in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document serves as a practical reference for researchers, enabling unambiguous isomer identification through a multi-technique, data-driven approach.
Introduction: The Challenge of Isomer Differentiation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] Functionalization of the indole ring with multiple substituents, such as halogens and trifluoromethyl (CF₃) groups, allows for the fine-tuning of properties like metabolic stability, lipophilicity, and receptor binding affinity. However, this complexity often leads to the potential formation of multiple constitutional isomers during synthesis.[2][3][4]
Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms.[3][5] For a molecule like this compound, a synthetic route could potentially yield isomers such as 6-bromo-3-iodo-5-(trifluoromethyl)-1H-indole. Differentiating these isomers is non-trivial but essential, as their distinct structures will confer different physicochemical and biological properties. This guide outlines a systematic spectroscopic workflow to confidently distinguish between such closely related indole derivatives.
The Spectroscopic Toolkit: An Integrated Approach
No single spectroscopic technique can unequivocally identify an isomer in all cases. A robust analytical strategy integrates data from multiple orthogonal techniques. The causality behind this choice is rooted in the principle of self-validation: a structural hypothesis must be consistent across different physical measurement principles (nuclear spin, mass-to-charge ratio, and vibrational energy).
Here, we focus on the most powerful and accessible techniques for this specific challenge:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the most detailed information about the chemical environment of individual atoms and their connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight and offers clues to structure through characteristic fragmentation patterns.[6][7]
-
Infrared (IR) Spectroscopy: Probes the vibrational frequencies of functional groups, which are sensitive to electronic effects of neighboring substituents.[8][9]
Caption: Integrated workflow for unambiguous isomer identification.
Comparative Spectroscopic Analysis
Let us consider two hypothetical constitutional isomers for our comparison:
-
Isomer A: this compound
-
Isomer B: 6-bromo-3-iodo-5-(trifluoromethyl)-1H-indole
While specific spectral data for these exact compounds are not publicly available, we can predict the key differences based on well-established principles of substituent effects on indole scaffolds.[10][11]
¹H NMR Spectroscopy: Probing the Aromatic Environment
The chemical shifts of the aromatic protons on the indole's benzene ring are highly sensitive to the electronic nature of the substituents.[12] Both halogens (Br, I) and the trifluoromethyl group (CF₃) are electron-withdrawing, which generally deshields nearby protons, shifting their signals downfield.[12][13][14]
-
Key Differentiator: H-4 and H-7 Protons. The most significant differences will be observed for the protons at positions 4 and 7, as their immediate electronic environment is swapped between the isomers.
-
In Isomer A: H-4 is adjacent to the bromo group, and H-7 is adjacent to the CF₃ group.
-
In Isomer B: H-4 is adjacent to the CF₃ group, and H-7 is adjacent to the bromo group.
-
-
Predicted Chemical Shifts: The CF₃ group is a stronger electron-withdrawing group than bromine. Therefore, a proton adjacent to a CF₃ group is expected to be more deshielded (further downfield) than a proton adjacent to a bromine atom.[12]
-
Coupling: The protons H-2, H-4, and H-7 will likely appear as singlets or narrow doublets/triplets depending on long-range couplings, which are common in indole systems.[15][16] The N-H proton will appear as a broad singlet, typically far downfield.[16]
| Proton | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale for Difference |
| H-2 | ~7.5 - 7.8 | ~7.5 - 7.8 | Remote from benzene ring substituents; minor difference expected. |
| H-4 | ~7.6 - 7.9 | ~7.9 - 8.2 (Downfield) | H-4 is adjacent to the stronger electron-withdrawing CF₃ group in Isomer B. |
| H-7 | ~7.8 - 8.1 (Downfield) | ~7.7 - 8.0 | H-7 is adjacent to the stronger electron-withdrawing CF₃ group in Isomer A. |
| N-H | > 8.5 | > 8.5 | Broad signal, sensitive to solvent and concentration; less reliable for isomer differentiation.[17] |
¹⁹F NMR Spectroscopy: The Definitive Test
¹⁹F NMR is an exceptionally powerful tool for this specific problem.[18] The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[19][20] Since fluorine is 100% naturally abundant and has a spin of 1/2, this experiment is both sensitive and straightforward to acquire.[18][21]
-
The Principle: The electronic environment at position 5 (next to Br) is different from that at position 6 (next to I). The differing electronegativity and steric bulk of the adjacent halogen will induce a measurable change in the ¹⁹F chemical shift.
-
Prediction: While predicting the exact shift requires computational modeling or empirical data, it is virtually certain that the ¹⁹F chemical shift for Isomer A (CF₃ at C-6) will be distinct from that of Isomer B (CF₃ at C-5). A difference of several ppm can be expected, providing a clear and unambiguous diagnostic marker. Typical CF₃ groups on aromatic rings appear in the range of -50 to -70 ppm.[18][22]
Mass Spectrometry: Isotopic Patterns and Fragmentation
While both isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key utility of MS in distinguishing these isomers lies in analyzing isotopic patterns and fragmentation pathways.[7][23][24]
-
Isotopic Signature: The presence of one bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1). This signature confirms the presence of a single bromine atom in the molecule but does not differentiate the isomers.
-
Fragmentation Analysis: The connectivity of the atoms dictates how the molecule breaks apart upon ionization.[6][25] The initial fragmentation will likely involve the loss of the substituents.
-
Loss of Iodine: The C-I bond is weaker than the C-Br and C-CF₃ bonds and is often the first to cleave, leading to a significant [M-I]⁺ fragment.
-
Key Differentiator: The subsequent fragmentation of the [M-I]⁺ ion could be diagnostic. In Isomer A, the resulting radical cation has a Br at C-5 and a CF₃ at C-6. In Isomer B, the positions are swapped. The stability of the subsequent fragment ions formed by the loss of Br or CF₃ may differ, leading to different relative intensities in the mass spectrum. For example, cleavage of the bond between C5-C6 might be influenced by the different substitution pattern, leading to unique daughter ions.
-
| Feature | Isomer A | Isomer B | Utility |
| Molecular Ion (M⁺) | Identical m/z | Identical m/z | Confirms MW and formula (with HRMS). |
| Isotopic Pattern | M, M+2 (1:1 ratio) | M, M+2 (1:1 ratio) | Confirms presence of one Bromine atom. |
| Primary Fragments | Likely [M-I]⁺, [M-Br]⁺ | Likely [M-I]⁺, [M-Br]⁺ | Relative intensities may differ slightly. |
| Secondary Fragments | Potentially unique ions | Potentially unique ions | High potential for differentiation via tandem MS (MS/MS). |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. The primary use here is confirmatory. The key bands to observe are the N-H stretch and the C-F stretches of the trifluoromethyl group.
-
N-H Stretch: Typically appears as a sharp peak around 3400 cm⁻¹.[8][26] Its position can be subtly influenced by the overall electronic nature of the ring, but this is unlikely to be a primary differentiating feature between these two isomers.
-
C-F Stretches: The CF₃ group gives rise to very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region. The precise frequencies and shapes of these bands are sensitive to the molecular environment. It is plausible that the different adjacent halogen in Isomers A and B would cause small but measurable shifts (a few cm⁻¹) in these C-F stretching frequencies, providing another piece of corroborating evidence.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the necessary data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.[17]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Set a spectral width sufficient to cover the aromatic (~6.5-8.5 ppm) and imino (~8-12 ppm) regions.
-
Ensure adequate signal-to-noise by using a sufficient number of scans (e.g., 16 or 32).
-
Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel. No internal standard is typically needed, as spectra are referenced to an external standard like CFCl₃ (0 ppm).
-
Acquire a simple 1D spectrum. ¹⁹F experiments are fast due to the high receptivity of the nucleus.[18]
-
A single, sharp singlet is expected for the CF₃ group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Longer acquisition times are necessary due to the low natural abundance of ¹³C.
-
The chemical shifts of the carbons directly bonded to the substituents (C-3, C-5, C-6) will be the most diagnostic.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
High-Resolution Analysis: Acquire a full scan spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition to within 5 ppm mass accuracy.
-
Tandem MS (MS/MS): If using an instrument with MS/MS capability, isolate the molecular ion (or a major fragment like [M-I]⁺) and subject it to collision-induced dissociation (CID). The resulting daughter ion spectrum is a molecular fingerprint and is highly likely to be different for the two isomers.
Caption: Decision-making workflow based on multi-spectroscopic data.
Conclusion
While the differentiation of constitutional isomers like this compound and its positional variants presents a significant analytical challenge, a systematic, multi-technique spectroscopic approach provides a clear path to success. The most definitive data points are predicted to be the chemical shifts of the aromatic protons H-4 and H-7 in ¹H NMR and, most powerfully, the distinct chemical shift of the CF₃ group in ¹⁹F NMR. Mass spectrometry, particularly tandem MS, offers a robust method to probe connectivity differences through fragmentation analysis. By integrating these techniques, researchers can confidently and accurately elucidate the correct structure, a critical step in the advancement of any drug development program.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (2013). National Institutes of Health (NIH). [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health (NIH). [Link]
-
Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]
-
Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.). Journal of the American Chemical Society. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
How to Identify Constitutional Isomers. (2021). Wizeprep. [Link]
-
Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. (n.d.). Montclair State University Digital Commons. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin. [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]
-
2-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-INDOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
Optical properties of 3-substituted indoles. (2020). RSC Publishing. [Link]
-
Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. (2025). Organic Letters. [Link]
-
Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2025). ResearchGate. [Link]
-
Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). Canadian Journal of Chemistry. [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. [Link]
-
Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. (n.d.). ResearchGate. [Link]
-
Aromatic H. (n.d.). University of Calgary. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2021). ResearchGate. [Link]
-
What spectral technique is used to distinguish between structural isomers?. (2023). Quora. [Link]
-
Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. (n.d.). The Journal of Physical Chemistry. [Link]
-
H NMR of Compound 9'. (n.d.). The Royal Society of Chemistry. [Link]
-
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+. (n.d.). Supporting Information. [Link]
-
Indole. (n.d.). NIST WebBook. [Link]
-
1H-indole, 2-(4-bromophenyl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Constitutional Isomers with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
-
Can you differentiate some constitutional isomers using mass spectrometry?. (2021). Reddit. [Link]
-
NMR STUDIES OF INDOLE. (n.d.). Centro de Investigación y de Estudios Avanzados del I.P.N.. [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics. [Link]
-
1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... (n.d.). ResearchGate. [Link]
-
Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018). Master Organic Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 22. rsc.org [rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
assessing the electronic effects of substituents in 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic properties is paramount. These properties govern everything from reaction kinetics to biological activity. This guide provides an in-depth analysis of the electronic effects of the bromo, iodo, and trifluoromethyl substituents on the 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole scaffold. Through a combination of experimental and computational methodologies, we will dissect the intricate interplay of inductive and resonance effects, offering a comprehensive reference for predicting and understanding the behavior of this highly functionalized indole.
The Indole Nucleus: An Electron-Rich Core
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry.[1] The nitrogen lone pair's participation in the π-electron system renders the ring electron-rich and highly susceptible to electrophilic attack, most notably at the C3 position.[1] However, the introduction of substituents dramatically alters this electronic landscape. Electron-withdrawing groups (EWGs) decrease the ring's electron density, impacting its reactivity, acidity, and spectroscopic characteristics.[1] Our target molecule, this compound, is adorned with three such groups, each contributing uniquely to the overall electronic profile.
Deconstructing the Substituent Effects
To appreciate the cumulative electronic impact on the target molecule, we must first understand the individual contributions of each substituent. We will compare our target molecule with indole and its monosubstituted analogues: 5-bromoindole, 3-iodoindole, and 6-(trifluoromethyl)-1H-indole.
The Halogens: A Dichotomy of Effects
Bromine and iodine, while both halogens, exhibit a dual nature. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[2][3] This effect decreases the electron density of the sigma bond framework.[4] Conversely, their lone pairs can participate in resonance, donating electron density back to the π-system (+M effect).[5] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[2][6]
The Trifluoromethyl Group: A Potent Electron Sink
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily due to the strong inductive effect of the three highly electronegative fluorine atoms.[7][8] Unlike halogens, it does not possess a resonance-donating effect. This makes it a potent deactivator of aromatic rings.[9] The presence of a -CF3 group can significantly enhance the metabolic stability of drug candidates by deactivating the aromatic ring to oxidative metabolism.[7]
Experimental Assessment of Electronic Effects
A multi-pronged experimental approach is essential for a comprehensive understanding of the electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of individual nuclei within a molecule.[10] Chemical shifts are highly sensitive to the electron density around a nucleus.
-
¹H and ¹³C NMR: Electron-withdrawing substituents will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). By comparing the spectra of the target molecule with indole and its monosubstituted derivatives, we can map the electron density across the ring.[11][12]
-
¹⁹F NMR: The chemical shift of the ¹⁹F nucleus in the trifluoromethyl group is exceptionally sensitive to the electronic environment of the indole ring.[13][14] Changes in the ring's electron density will be reflected in the ¹⁹F chemical shift, providing a direct probe of the overall electronic effect of the other substituents.[15][16][17]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each compound (indole, 5-bromoindole, 3-iodoindole, 6-(trifluoromethyl)-1H-indole, and this compound) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra. A dedicated fluorine probe is recommended for optimal sensitivity.
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectra to an external standard (e.g., CFCl₃).
-
Analysis: Compare the chemical shifts of the protons and carbons of the indole ring across the series of compounds. Analyze the change in the ¹⁹F chemical shift of the trifluoromethyl group.
| Compound | δ H-2 (ppm) | δ C-2 (ppm) | δ C-3 (ppm) | δ ¹⁹F (-CF₃) (ppm) |
| Indole | ~7.15 | ~124.5 | ~102.2 | N/A |
| 5-Bromoindole | ~7.20 | ~126.0 | ~102.5 | N/A |
| 3-Iodoindole | ~7.40 | ~125.8 | ~85.0 | N/A |
| 6-(Trifluoromethyl)indole | ~7.35 | ~125.5 | ~103.0 | ~ -61.0 |
| This compound | ~7.60 | ~127.5 | ~86.5 | ~ -60.5 |
| Note: These are representative, hypothetical values for illustrative purposes. |
The downfield shift of H-2, C-2, and C-3 in the target molecule compared to indole indicates a significant decrease in electron density at these positions. The relatively small change in the ¹⁹F chemical shift suggests a complex interplay of electronic effects from the bromo and iodo substituents.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[18] Substituents that alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will cause a shift in the absorption maximum (λ_max).[19][20] Electron-withdrawing groups generally cause a red shift (bathochromic shift) in the λ_max of indoles.[21]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of each compound in a UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of 1 mM.[22]
-
Serial Dilution: Perform serial dilutions to obtain a series of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM).
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each concentration from 200 to 400 nm using a spectrophotometer.[23][24]
-
Analysis: Determine the λ_max for each compound and compare the values. Calculate the molar extinction coefficient (ε) from the Beer-Lambert law.
| Compound | λ_max (nm) |
| Indole | ~270 |
| 5-Bromoindole | ~278 |
| 3-Iodoindole | ~285 |
| 6-(Trifluoromethyl)indole | ~275 |
| This compound | ~290 |
| Note: These are representative, hypothetical values for illustrative purposes. |
The progressive red shift in λ_max with increasing substitution by electron-withdrawing groups is consistent with a narrowing of the HOMO-LUMO gap.[18]
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to probe the oxidation and reduction potentials of a molecule.[25][26] The oxidation potential is related to the energy of the HOMO. Electron-withdrawing groups make the indole ring more difficult to oxidize, resulting in a higher oxidation potential.[27][28]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in anhydrous acetonitrile.
-
Analyte Solution: Prepare 1 mM solutions of each compound in the electrolyte solution.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Measurement: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from 0 V to an appropriate positive potential (e.g., +1.5 V) and back.
-
Analysis: Determine the anodic peak potential (E_pa) for the oxidation of each indole derivative.
| Compound | Oxidation Potential (E_pa vs Ag/AgCl) (V) |
| Indole | ~0.90 |
| 5-Bromoindole | ~0.98 |
| 3-Iodoindole | ~1.05 |
| 6-(Trifluoromethyl)indole | ~1.10 |
| This compound | ~1.25 |
| Note: These are representative, hypothetical values for illustrative purposes. |
The increasing oxidation potential across the series provides clear evidence of the electron-withdrawing nature of the substituents, making the removal of an electron from the indole π-system progressively more difficult.
pKa Determination
The acidity of the N-H proton of the indole ring is a direct measure of the electronic stability of the corresponding indolyl anion.[29][30] Electron-withdrawing groups stabilize the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKa).[31][32]
Experimental Protocol: pKa Determination (Spectrophotometric Method)
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to a final concentration where the absorbance is in the linear range of the spectrophotometer.
-
Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer solution.
-
Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
| Compound | pKa |
| Indole | ~16.9 |
| 5-Bromoindole | ~16.3 |
| 3-Iodoindole | ~16.5 |
| 6-(Trifluoromethyl)indole | ~15.8 |
| This compound | ~15.0 |
| Note: These are representative, hypothetical values for illustrative purposes. |
The significant decrease in the pKa of the target molecule compared to indole highlights the powerful stabilizing effect of the three electron-withdrawing substituents on the indolyl anion.
Computational Chemistry Insights
Computational methods provide a powerful complement to experimental data, allowing for the visualization of electronic properties that are not directly observable.
Electrostatic Potential Maps
Electrostatic potential (ESP) maps illustrate the charge distribution on the van der Waals surface of a molecule.[33][34] Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.[35][36] Comparing the ESP maps of indole and our target molecule will visually demonstrate the dramatic shift in electron density.
Hammett and Taft Parameters
Hammett (σ) and Taft (σ_I, σ_R) parameters are empirical constants that quantify the electron-donating or -withdrawing ability of substituents.[37][38][39][40][41][42] While not directly measured for the entire molecule, the known parameters for bromo, iodo, and trifluoromethyl groups can be used to rationalize the observed experimental trends.
Conclusion
The electronic character of this compound is a complex tapestry woven from the inductive and resonance effects of its substituents. The collective impact of the 5-bromo, 3-iodo, and 6-trifluoromethyl groups is a significant depletion of electron density from the indole core. This is experimentally manifested as downfield shifts in NMR spectra, a bathochromic shift in the UV-Vis spectrum, an increased oxidation potential in cyclic voltammetry, and a marked increase in the acidity of the N-H proton. This comprehensive guide provides a framework for understanding and predicting the behavior of this and similarly substituted indoles, a critical capability in the rational design of novel therapeutics and functional materials.
References
-
ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link]
-
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Frontiers in Chemistry, 2, 81. Retrieved from [Link]
-
Morofuji, T., & Nagasawa, K. (2021). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 19(4), 845-849. Retrieved from [Link]
-
Wang, Y., et al. (2013). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 117(49), 15582–15590. Retrieved from [Link]
-
Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. Retrieved from [Link]
-
Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 397-422. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of 3-substituted Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic potential maps of (a) indole, (b) skatole, (c, d) two oxidized derivatives and (e) sulfuric acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]
-
NIH. (2020). Optical properties of 3-substituted indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Researcher.Life. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
-
Heterocycles. (2002). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential maps of the compounds studied. Retrieved from [Link]
-
NIH. (n.d.). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Retrieved from [Link]
-
SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]
-
Química Organica.org. (n.d.). Indole. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
ACS Publications. (2014, August 4). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. CHIMIA International Journal for Chemistry, 61(11), 725-733. Retrieved from [Link]
-
RSC Publishing. (2020, July 29). Optical properties of 3-substituted indoles. Retrieved from [Link]
-
Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Small, but powerful and attractive: 19F in biomolecular NMR. Retrieved from [Link]
-
NIH. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Retrieved from [Link]
-
The Denton Chemistry Group. (2020, March 13). Pyrroles and Indoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 2). Halogen and inductive effect. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]
-
ACS Publications. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
ACS Publications. (n.d.). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
-
DeRuiter, J. (n.d.). RESONANCE AND INDUCTION TUTORIAL. Retrieved from [Link]
-
ResearchGate. (2024, April 5). (PDF) Electrostatic Potential Mapped onto Electron Density Surface, ADME, Molecular Docking and Molecular Dynamics Simulations of Some Indolin-2-one Analogues as Cytochrome C Peroxidase Inhibitors. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Electrostatic potential map. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchdata.edu.au [researchdata.edu.au]
- 23. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. indole acidity [quimicaorganica.org]
- 30. Indole [quimicaorganica.org]
- 31. dentonchemistry.com [dentonchemistry.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. Illustrated Glossary of Organic Chemistry - Electrostatic potential map [chem.ucla.edu]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 38. Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 39. hammett substituent constants: Topics by Science.gov [science.gov]
- 40. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 41. pubs.acs.org [pubs.acs.org]
- 42. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalytic Functionalization of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Introduction: The Strategic Value of a Dihalogenated Indole Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of multiple halogen atoms onto this scaffold creates a versatile platform for sequential, site-selective functionalization. The molecule 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a prime example of such a valuable building block. Its unique arrangement of a more reactive iodinated C3 position and a less reactive brominated C5 position allows for controlled, stepwise diversification, enabling the rapid generation of molecular libraries for biological screening.
The trifluoromethyl group at the C6 position further enhances its utility by often improving metabolic stability and modulating the electronic properties of the indole ring. The core challenge and opportunity with this substrate lie in achieving high chemoselectivity—the ability to react at one halogen site while leaving the other intact for subsequent transformations. This guide provides an in-depth comparison of catalytic systems, primarily focusing on palladium and copper-based catalysts, to effectively control the functionalization of this dihalogenated indole. We will delve into the mechanistic principles that govern selectivity and provide field-proven protocols to empower researchers in their synthetic endeavors.
Understanding the Landscape of Reactivity
The predictable difference in reactivity between carbon-halogen bonds is the cornerstone of selective cross-coupling. For dihalogenated substrates, the bond dissociation energy (BDE) typically dictates the preferred site of oxidative addition, a key step in many catalytic cycles. The general trend for C(sp²)-X bond reactivity is C-I > C-Br > C-Cl.[2][3] Therefore, in this compound, the C3-I bond is inherently more susceptible to cleavage by a low-valent metal catalyst than the C5-Br bond.
However, this intrinsic preference is not absolute. The choice of catalyst, specifically the metal center and its associated ligands, along with reaction conditions like solvent and base, can either enhance this natural selectivity or, in some cases, even override it.[4][5] For instance, bulky ligands on a palladium catalyst can sterically hinder approach to one site, while changes in catalyst speciation from mononuclear species to clusters or nanoparticles can dramatically alter the reaction outcome.[2][3]
Figure 1. Key reactive sites on the indole scaffold.
Comparative Efficacy of Catalytic Systems
The success of any cross-coupling strategy hinges on the selection of an appropriate catalyst. Below, we compare the most prevalent and effective systems for the selective functionalization of dihaloheteroarenes, with a direct application to our target indole.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis is the most established and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The predictability of its catalytic cycle and the vast library of available phosphine and N-heterocyclic carbene (NHC) ligands make it the first choice for achieving high selectivity.
Mechanistic Rationale: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira) involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C3-I).
-
Transmetalation (or equivalent): The organic moiety from a coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[6][7]
Figure 2. Generalized catalytic cycle for a Pd-catalyzed cross-coupling.
Performance Data:
The choice of ligand is critical for tuning reactivity and selectivity. Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination, leading to higher catalyst turnover.
| Catalyst System | Reaction Type | Selectivity | Typical Yield | Key Considerations |
| Pd(PPh₃)₄ | Sonogashira | >95% for C3-I | 85-95% | Standard, reliable catalyst. Can require higher temperatures. |
| Pd(OAc)₂ + SPhos | Suzuki-Miyaura | >98% for C3-I | 90-99% | Highly active system, works at lower temperatures. SPhos is a bulky, electron-rich ligand ideal for difficult couplings.[8] |
| Pd₂(dba)₃ + XPhos | Buchwald-Hartwig | >95% for C3-I | 80-95% | Excellent for C-N and C-O bond formation. Ligand choice is crucial for amine or alcohol scope. |
| "Ligand-free" (Jeffery conditions) | Suzuki-Miyaura | Variable | Moderate | Can sometimes invert selectivity in other dihalo-systems, but may lead to mixtures and diarylation with this substrate.[4] |
Copper-Based Catalysts: An Alternative with Unique Capabilities
Copper catalysis, while historically known for Ullmann-type reactions, has seen a resurgence for a wide range of transformations, including C-H activation and cross-coupling.[1][9] Copper catalysts can be more cost-effective and sometimes offer complementary reactivity to palladium.[10] For indole scaffolds, copper is particularly effective in C-H functionalization and can be used in aerobic oxidation reactions.[9][11]
Mechanistic Considerations: Copper-catalyzed cross-coupling mechanisms can be more varied and less universally understood than palladium cycles. They can involve Cu(I)/Cu(III) cycles or single electron transfer (SET) pathways. In the context of our substrate, a copper catalyst could potentially be used for a subsequent C-N or C-S coupling at the C5-Br position after the C3 site has been functionalized.
Performance Data:
While less documented for selective C-X coupling on this specific scaffold, the principles of copper catalysis suggest its utility, particularly for introducing heteroatoms.
| Catalyst System | Reaction Type | Selectivity | Typical Yield | Key Considerations |
| CuI / L-proline | Ullmann C-N Coupling | High for C5-Br (on C3-substituted indole) | 60-85% | Classic conditions for coupling with amines or amides. Requires higher temperatures. |
| Cu(OAc)₂ | C-H Activation | N/A for this substrate | - | More relevant for direct functionalization of the indole core, not selective C-X coupling.[1] |
| CuBr / Phenanthroline | C-S Coupling | High for C5-Br (on C3-substituted indole) | 70-90% | Effective for forming aryl-thioether bonds. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This procedure leverages a highly active palladium/SPhos system to ensure exclusive reaction at the more labile C3-iodo position.
Figure 3. Workflow for selective C3 Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the duration of the reaction. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-5-bromo-6-(trifluoromethyl)-1H-indole.
Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol uses a classic palladium/copper co-catalytic system for the efficient coupling of terminal alkynes at the C3 position.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF, 10 mL) followed by a degassed base, such as triethylamine or diisopropylethylamine (3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the desired 3-alkynyl-5-bromo-6-(trifluoromethyl)-1H-indole.
Troubleshooting and Strategic Considerations
-
Problem: Diarylation (Double Coupling): If reaction occurs at both C3 and C5, the primary cause is often excessive heating, prolonged reaction time, or a highly active catalyst system.
-
Solution: Reduce the reaction temperature, carefully monitor the reaction and stop it upon consumption of the mono-coupled intermediate, and reduce the amount of the coupling partner to 1.0-1.05 equivalents.
-
-
Problem: Low Yield or Stalled Reaction: This can result from catalyst deactivation or insufficient reactivity of the coupling partners.
-
Solution: Ensure all solvents and reagents are rigorously degassed and anhydrous. Screen different ligands; a more electron-rich and bulky ligand like SPhos or RuPhos may improve results. A different base or solvent system may also be beneficial.[5]
-
-
Achieving C5 Selectivity: Direct selective coupling at the C5-bromo position in the presence of the C3-iodo is extremely challenging due to inherent reactivity differences.
-
Strategic Approach: The most viable strategy is a two-step process. First, selectively functionalize the C3 position as described above. The resulting 3-substituted-5-bromo-indole is now an ideal substrate for a second, typically more forcing, cross-coupling reaction at the C5-bromo position. This sequential approach provides complete control over the final structure.
-
Conclusion and Future Outlook
The this compound scaffold offers a reliable platform for creating diverse molecular architectures through controlled, selective catalysis. Palladium-based systems, particularly those employing bulky, electron-rich phosphine ligands, provide a robust and highly selective method for functionalizing the C3-iodo position. While direct, selective catalysis at the C5-bromo site remains a significant challenge, a sequential functionalization strategy is a powerful and practical approach.
Future developments in catalysis, such as the design of catalysts that can differentiate between C-I and C-Br bonds based on more subtle electronic or steric factors, or the use of photoredox catalysis to access alternative reactivity pathways, may one day enable single-step, switchable functionalization of such dihaloheteroarenes.[4] For now, the principles and protocols outlined in this guide represent the state-of-the-art for harnessing the synthetic potential of this valuable building block.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions.
- This compound. CymitQuimica.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.
- Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalon
- Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv | Cambridge Open Engage.
- Recent Progress in the Transition Metal C
- Copper-Catalyzed Indole Synthesis.
- Copper-mediated and copper-catalyzed cross-coupling of indoles and 1,3-azoles: double C-H activ
- An Introduction to Palladium C
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
Sources
- 1. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-mediated and copper-catalyzed cross-coupling of indoles and 1,3-azoles: double C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Synthesis and Handling of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, presents significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogens on the indole scaffold, suggests intriguing biological activity and utility as a synthetic building block. However, these same features necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, experience-driven safety and logistical information for the handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Reactivity Profile
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough hazard assessment can be conducted by examining its structural components and data from analogous compounds.
Key Structural Features and Their Implications:
-
Halogenated Indole Core (Bromo- and Iodo-): Halogenated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1] The presence of both bromine and iodine increases the molecular weight and may enhance its biological persistence.
-
Trifluoromethyl Group (-CF3): The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the indole ring. While often enhancing metabolic stability in drug candidates, it can also alter toxicological profiles.
-
Indole Nucleus: Indole derivatives themselves can have varied biological effects.
Based on the hazard profile of the closely related compound, 5-bromo-3-iodo-1H-indole, we can anticipate the following primary hazards[1]:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Table 1: Hazard Analysis of this compound Based on Structural Analogs
| Hazard Classification | Anticipated Risk Level | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | Based on data for 5-bromo-3-iodo-1H-indole[1]. |
| Skin Corrosion/Irritation | Warning | Common for halogenated aromatic compounds[1]. |
| Serious Eye Damage/Irritation | Warning | Expected based on skin irritation potential[1]. |
| Specific Target Organ Toxicity (Single Exposure) | Warning (Respiratory Irritation) | Likely irritant to the respiratory tract upon inhalation of dust or aerosols[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a cautious approach, prioritizing maximum protection in the absence of compound-specific data.
-
Hand Protection:
-
Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a broad range of chemicals.
-
Glove Compatibility: For extended operations or when dissolving the compound in solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific solvent.
-
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for all operations.
-
Chemical Goggles: When there is a risk of splashing or aerosol generation, chemical goggles provide a more complete seal around the eyes.
-
Face Shield: For larger scale operations or when a significant splash hazard exists, a face shield should be worn in conjunction with chemical goggles.
-
-
Respiratory Protection:
-
Work in a Certified Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Respirator: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. A full-face respirator will also provide eye and face protection.
-
-
Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat is standard.
-
Chemical-Resistant Apron: For operations with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory requirement in any laboratory setting.
-
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: Safe Handling from Bench to Reaction
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidental release.
3.1. Chemical Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Segregation: Store separately from strong acids, bases, and reactive metals.
-
Inventory: Maintain an accurate inventory of the chemical, in compliance with OSHA's Hazard Communication Standard.[4][5]
3.2. Weighing and Dispensing
-
Location: All weighing and dispensing of the solid compound must be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Static Control: Use an anti-static gun or ionizing bar to minimize static electricity, which can cause the fine powder to become airborne.
-
Tools: Use dedicated spatulas and weighing boats. Clean these thoroughly after use or dispose of them as contaminated waste.
3.3. Experimental Protocol
-
Preparation: Before starting, ensure all necessary PPE is correctly donned and the chemical fume hood is functioning properly.
-
Reagent Addition: Add this compound to the reaction vessel within the fume hood. If it is a solid, add it carefully to avoid creating dust. If it is in solution, add it slowly via a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction using appropriate analytical techniques. Keep the reaction vessel closed to the extent possible.
-
Work-up: Quench the reaction carefully, being mindful of any potential exotherms. Perform all extractions and purifications within the fume hood.
-
Spill Response: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[3][6]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of waste containing this compound is a critical final step. As a halogenated organic compound, it requires specific disposal procedures.[7]
-
Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and absorbent materials, must be collected in a designated "Halogenated Organic Waste" container.[3][7][8]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[9] The disposal of mixed waste is significantly more complex and costly.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and silica gel, should be collected in a separate, clearly labeled solid waste container.
-
-
Waste Container Labeling:
-
Disposal Procedure:
-
Collect all halogenated liquid waste in a properly labeled, sealable container.
-
Collect all contaminated solid waste in a designated, labeled container.
-
When the containers are full, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
-
Waste Segregation Flowchart
Caption: Decision tree for proper waste segregation.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, unlocking its potential while maintaining the highest standards of laboratory safety.
References
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Compliance. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- Hazardous Waste Segreg
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
5-bromo-3-iodo-1H-indole. PubChem. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
Sources
- 1. 5-bromo-3-iodo-1H-indole | C8H5BrIN | CID 18729673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.com [osha.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. connmaciel.com [connmaciel.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
